molecular formula C56H79N17O14S3 B15597413 Biotinyl-(Arg8)-Vasopressin

Biotinyl-(Arg8)-Vasopressin

Cat. No.: B15597413
M. Wt: 1310.5 g/mol
InChI Key: INIFKPKYLPNXMZ-UAYOZWKWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotinyl-(Arg8)-Vasopressin is a useful research compound. Its molecular formula is C56H79N17O14S3 and its molecular weight is 1310.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C56H79N17O14S3

Molecular Weight

1310.5 g/mol

IUPAC Name

(2S)-4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C56H79N17O14S3/c57-42(75)17-16-34-49(81)69-37(24-43(58)76)52(84)70-39(28-90-89-20-18-46(79)65-35(22-30-12-14-32(74)15-13-30)50(82)68-36(51(83)66-34)21-29-7-2-1-3-8-29)54(86)73-26-31(64-45(78)11-5-4-10-41-47-38(27-88-41)71-56(87)72-47)23-40(73)53(85)67-33(9-6-19-62-55(60)61)48(80)63-25-44(59)77/h1-3,7-8,12-15,31,33-41,47,74H,4-6,9-11,16-28H2,(H2,57,75)(H2,58,76)(H2,59,77)(H,63,80)(H,64,78)(H,65,79)(H,66,83)(H,67,85)(H,68,82)(H,69,81)(H,70,84)(H4,60,61,62)(H2,71,72,87)/t31?,33-,34-,35-,36-,37-,38-,39-,40-,41-,47-/m0/s1

InChI Key

INIFKPKYLPNXMZ-UAYOZWKWSA-N

Origin of Product

United States

Foundational & Exploratory

Biotinyl-(Arg8)-Vasopressin: An In-depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinyl-(Arg8)-Vasopressin is a biotinylated analogue of Arginine Vasopressin (AVP), a neuropeptide hormone crucial for regulating homeostasis. This modification allows for its use as a powerful research tool in studying vasopressin receptor pharmacology and physiology. This compound retains the biological activity of its parent compound, acting as an agonist at vasopressin receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with vasopressin receptor subtypes, the subsequent signaling cascades, and methodologies for its study.

Introduction to this compound

Arginine Vasopressin (AVP), a nine-amino acid peptide, exerts its physiological effects by binding to three main subtypes of G protein-coupled receptors (GPCRs): V1a, V1b (or V3), and V2. The biotinylation of AVP at the N-terminus of the Cys1 residue, creating this compound, provides a valuable molecular probe. The biotin (B1667282) moiety allows for high-affinity binding to avidin (B1170675) and streptavidin, enabling a variety of applications, including receptor visualization, purification, and the development of sensitive bioassays. Crucially, studies have shown that biotinylated AVP analogues retain high binding affinities for V1 and V2 receptors and act as potent agonists, initiating downstream signaling pathways comparable to the unmodified hormone.[1]

Interaction with Vasopressin Receptors and Signaling Pathways

This compound, like AVP, does not discriminate significantly between the V1 and V2 receptor subtypes, acting as a non-selective agonist. The binding to these receptors initiates distinct intracellular signaling cascades.

V1a and V1b Receptor Signaling (Gq/11 Pathway)

The V1a and V1b receptors are coupled to the Gq/11 family of G proteins. Upon agonist binding, the following signaling pathway is activated:

  • G Protein Activation: this compound binding to the V1 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein. This involves the exchange of GDP for GTP on the α-subunit (Gαq).

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

    • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). PKC then phosphorylates various cellular proteins, leading to a cascade of downstream effects, including smooth muscle contraction, glycogenolysis, and platelet aggregation.

V1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound V1R V1 Receptor Ligand->V1R Gq Gq/11 V1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca2+ ER->Ca releases Ca->PKC co-activates Response Cellular Response (e.g., Contraction, Glycogenolysis) PKC->Response phosphorylates targets

V1 Receptor Signaling Pathway
V2 Receptor Signaling (Gs Pathway)

The V2 receptor is primarily coupled to the Gs family of G proteins. Its activation by this compound leads to the following cascade:

  • G Protein Activation: Binding of the agonist to the V2 receptor activates the Gs protein, causing the Gαs subunit to exchange GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.

  • Downstream Effects: Activated PKA phosphorylates various intracellular proteins, most notably Aquaporin-2 (AQP2) water channels in the collecting ducts of the kidney. This phosphorylation promotes the translocation of AQP2 to the apical membrane, increasing water reabsorption.

V2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound V2R V2 Receptor Ligand->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2 Aquaporin-2 (AQP2) Vesicles PKA->AQP2 phosphorylates Membrane_Insertion AQP2 Translocation to Apical Membrane AQP2->Membrane_Insertion Response Increased Water Reabsorption Membrane_Insertion->Response

V2 Receptor Signaling Pathway

Quantitative Data

The binding affinity and functional potency of biotinylated vasopressin analogues have been characterized in various studies. The following tables summarize available quantitative data. It is important to note that specific values can vary depending on the experimental conditions, cell type, and the specific biotinylated analogue used.

Table 1: Binding Affinity of Vasopressin Analogues

LigandReceptorPreparationKd (nM)Ki (nM)Reference
[1-(2-mercapto) propionic acid] 8-[lysine-N6-biotin] VP (B-MLVP)AVP SitesCanine Renal Plasma Membranes15-[2]
[1-(2-mercapto) propionic acid] 8-[lysine-N6-biotin] VP (B-MLVP)AVP SitesLLC-PK1 Kidney Cells202-[2]
[3H]-(Arg8)-VasopressinHuman V1a1321N1 Cell Membranes0.36-[3]
Arginine Vasopressin (AVP)Human V1a--1.1[3]
OxytocinHuman V1a--> 500[3]

Table 2: Functional Potency of Vasopressin Analogues

LigandReceptorAssayEC50 (nM)Reference
Biotinylated AVP AnaloguesV2cAMP-dependent protein kinase stimulationPotency similar to [Arg8]Vasopressin[1]

Experimental Protocols

The study of this compound's mechanism of action involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay for V1a/V2 Receptors

This assay determines the binding affinity (Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the vasopressin receptor of interest (V1a or V2).

  • Radioligand (e.g., [3H]-Arginine Vasopressin).

  • Unlabeled this compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Addition of Competitor: Add serial dilutions of unlabeled this compound to the appropriate wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled AVP).

  • Addition of Radioligand: Add a fixed concentration of the radioligand (typically at or below its Kd) to all wells.

  • Addition of Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Plate_Setup Prepare 96-well plate with Assay Buffer Start->Plate_Setup Add_Competitor Add serial dilutions of This compound Plate_Setup->Add_Competitor Add_Radioligand Add fixed concentration of [3H]-AVP Add_Competitor->Add_Radioligand Add_Membranes Add cell membranes (V1a or V2 expressing) Add_Radioligand->Add_Membranes Incubate Incubate to reach equilibrium Add_Membranes->Incubate Filter Filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Analyze data to determine IC50 and Ki Count->Analyze End End Analyze->End

Radioligand Competition Binding Assay Workflow
cAMP Accumulation Assay for V2 Receptor Activation (HTRF)

This assay measures the production of cAMP in response to V2 receptor stimulation, often using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Materials:

  • Cells stably expressing the V2 receptor.

  • This compound.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed the V2 receptor-expressing cells into a 384-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Remove the culture medium.

    • Add a stimulation buffer containing a PDE inhibitor.

    • Add serial dilutions of this compound or control compounds (e.g., AVP, forskolin).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Lysis and Detection:

    • Lyse the cells by adding the lysis buffer provided in the HTRF kit.

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the lysate.

  • Incubation: Incubate at room temperature for 60 minutes, protected from light.

  • Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • The signal is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP_HTRF_Workflow Start Start Seed_Cells Seed V2R-expressing cells in 384-well plate Start->Seed_Cells Add_Compounds Add PDE inhibitor and serial dilutions of this compound Seed_Cells->Add_Compounds Incubate_Stim Incubate at 37°C (cAMP accumulation) Add_Compounds->Incubate_Stim Lyse_Cells Lyse cells Incubate_Stim->Lyse_Cells Add_HTRF_Reagents Add HTRF reagents (cAMP-d2 & anti-cAMP cryptate) Lyse_Cells->Add_HTRF_Reagents Incubate_RT Incubate at room temperature Add_HTRF_Reagents->Incubate_RT Read_Plate Read plate on HTRF reader (665 nm / 620 nm) Incubate_RT->Read_Plate Analyze Analyze data to determine EC50 Read_Plate->Analyze End End Analyze->End IP1_HTRF_Workflow Start Start Seed_Cells Seed V1R-expressing cells in 384-well plate Start->Seed_Cells Add_Compounds Add stimulation buffer with LiCl and serial dilutions of this compound Seed_Cells->Add_Compounds Incubate_Stim Incubate at 37°C (IP1 accumulation) Add_Compounds->Incubate_Stim Lyse_Cells Lyse cells Incubate_Stim->Lyse_Cells Add_HTRF_Reagents Add HTRF reagents (IP1-d2 & anti-IP1 cryptate) Lyse_Cells->Add_HTRF_Reagents Incubate_RT Incubate at room temperature Add_HTRF_Reagents->Incubate_RT Read_Plate Read plate on HTRF reader (665 nm / 620 nm) Incubate_RT->Read_Plate Analyze Analyze data to determine EC50 Read_Plate->Analyze End End Analyze->End

References

Biotinyl-(Arg8)-Vasopressin Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinyl-(Arg8)-Vasopressin is a modified form of the endogenous nonapeptide hormone Arginine Vasopressin (AVP). The addition of a biotin (B1667282) molecule allows for a versatile range of applications in biomedical research, particularly in the study of vasopressin receptors. This covalent modification enables high-affinity interactions with streptavidin and avidin (B1170675) conjugates, facilitating detection, quantification, and purification of vasopressin receptors and their associated signaling complexes. This technical guide provides an in-depth overview of the binding affinity of this compound to its cognate receptors, details common experimental methodologies, and illustrates the key signaling pathways involved.

Vasopressin exerts its physiological effects through three main G protein-coupled receptor (GPCR) subtypes: V1a, V1b (also known as V3), and V2. These receptors are distributed in various tissues and mediate distinct downstream signaling cascades, making them attractive targets for therapeutic intervention in a range of cardiovascular, renal, and neurological disorders. Understanding the binding characteristics of ligands like this compound is crucial for the development of selective and potent pharmacological tools.

Data Presentation: Receptor Binding Affinity

The binding affinity of biotinylated vasopressin analogues has been characterized in several studies, demonstrating that the modification does not significantly impair the ligand's ability to bind to its receptors. While specific quantitative data for this compound across all three receptor subtypes is not extensively available in a single consolidated source, the following tables summarize the available data and highlight the high-affinity nature of these interactions.

Ligand/AnalogueReceptor SubtypeTissue/Cell LineBinding Affinity MetricValueReference
Biotinyl analogues of [Arg8]vasopressinV1aRat liver membranesHigh Affinity (qualitative)Not Specified[1]
Biotinyl analogues of [Arg8]vasopressinV2Bovine kidney membranesHigh Affinity (qualitative)Not Specified[1]
Biotinyl analogues of [Arg8]vasopressinV2LLC-PK1 renal epithelial cellsHigh Affinity (qualitative)Not Specified[1]
[1-(2-mercapto) propionic acid] 8-[lysine-N6-biotin] VPV2 (likely)Canine renal plasma membranesDissociation Constant (Kd)15 nM[2]
[1-(2-mercapto) propionic acid] 8-[lysine-N6-biotin] VPV2 (likely)LLC-PK1 kidney cellsDissociation Constant (Kd)202 nM[2]
d(CH2)5Tyr(Me)2Lys(N epsilon-biotinamido-caproate)NH2(9)AVPV1aNot SpecifiedHigh Affinity Antagonist (qualitative)Not Specified[3]

Experimental Protocols

The determination of receptor binding affinity for ligands such as this compound typically involves radioligand binding assays. Below is a generalized protocol for a competitive binding assay, which is a common method to determine the inhibition constant (Ki) of an unlabeled ligand (e.g., this compound) against a radiolabeled ligand.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues or cells expressing the vasopressin receptor of interest (V1a, V1b, or V2) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand with high affinity and selectivity for the target receptor (e.g., [3H]-Arginine Vasopressin).

    • Increasing concentrations of the unlabeled competitor ligand (this compound).

    • The prepared cell membrane suspension.

  • Non-specific binding is determined in parallel incubations containing the radioligand and a high concentration of an unlabeled standard agonist or antagonist.

  • Total binding is determined in incubations with only the radioligand and membranes.

3. Incubation and Filtration:

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioactivity.

4. Scintillation Counting:

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression analysis to fit a sigmoidal dose-response curve.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Visualizations

This compound, as an analogue of AVP, is expected to activate the same downstream signaling pathways upon binding to the respective vasopressin receptors.

V1a and V1b Receptor Signaling Pathway

The V1a and V1b receptors are coupled to Gq/11 proteins. Upon ligand binding, these receptors activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade leads to various cellular responses, including smooth muscle contraction, glycogenolysis, and platelet aggregation for the V1a receptor, and adrenocorticotropic hormone (ACTH) release from the pituitary for the V1b receptor.

V1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound Receptor V1a / V1b Receptor Ligand->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response Ca_release->Response PKC->Response

V1a/V1b Receptor Signaling Pathway
V2 Receptor Signaling Pathway

The V2 receptor is coupled to the Gs protein. Ligand binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA). In the kidney collecting ducts, PKA activation leads to the phosphorylation of Aquaporin-2 (AQP2) water channels and their translocation to the apical membrane, increasing water reabsorption.

V2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound Receptor V2 Receptor Ligand->Receptor G_protein Gs Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., AQP2 translocation) PKA->Response

V2 Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a typical competitive radioligand binding assay used to determine the binding affinity of this compound.

Experimental_Workflow cluster_assay_components Assay Components start Start prep Membrane Preparation (from cells/tissue expressing receptor) start->prep membranes Membranes prep->membranes assay_setup Assay Setup (96-well plate) incubation Incubation (reach equilibrium) assay_setup->incubation filtration Rapid Filtration (separate bound/unbound ligand) incubation->filtration counting Scintillation Counting (quantify radioactivity) filtration->counting analysis Data Analysis (IC50 -> Ki calculation) counting->analysis end End analysis->end radioligand Radioligand ([3H]-AVP) radioligand->assay_setup competitor Competitor (this compound) competitor->assay_setup membranes->assay_setup

Radioligand Binding Assay Workflow

Conclusion

This compound is a valuable tool for the study of vasopressin receptors. Its high-affinity binding to V1a and V2 receptors, coupled with the utility of the biotin moiety for detection and purification, makes it a powerful probe in various experimental settings. While a comprehensive quantitative dataset of its binding affinity across all three receptor subtypes remains to be fully elucidated in publicly available literature, the existing data strongly supports its utility. The standardized experimental protocols for radioligand binding assays provide a robust framework for characterizing its interaction with vasopressin receptors. Furthermore, a clear understanding of the distinct signaling pathways activated by the different receptor subtypes is essential for interpreting the functional consequences of this binding. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development and receptor pharmacology.

References

Biotinyl-(Arg8)-Vasopressin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biotinyl-(Arg8)-Vasopressin is a critical tool in the study of vasopressin receptors, offering a versatile probe for a variety of in vitro and in vivo research applications. This synthetic analog of Arginine Vasopressin (AVP) incorporates a biotin (B1667282) molecule, enabling high-affinity interactions with avidin (B1170675) and streptavidin conjugates. This feature facilitates the detection, visualization, and purification of vasopressin receptors, providing invaluable insights into their physiological and pathological roles. This guide provides an in-depth overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Applications in Research

The primary utility of this compound stems from its ability to act as a potent agonist for vasopressin receptors, primarily the V1a and V2 subtypes. The integrated biotin moiety serves as a powerful molecular handle for a range of experimental techniques:

  • Receptor Localization and Visualization: The high affinity of biotin for avidin and streptavidin allows for the precise localization of vasopressin receptors in cells and tissues. By employing fluorescently labeled avidin or streptavidin, researchers can visualize receptor distribution using techniques such as fluorescence microscopy and flow cytometry.[1]

  • Receptor Binding Assays: this compound is utilized in competitive binding assays to determine the affinity of other compounds for vasopressin receptors.[2] By competing with a radiolabeled or fluorescently tagged ligand, the binding characteristics of novel drugs and endogenous molecules can be accurately quantified.

  • Affinity Purification of Receptors: The strong and specific interaction between biotin and avidin/streptavidin provides an effective method for the purification of vasopressin receptors from complex biological samples.[2] This is crucial for subsequent structural and functional studies.

  • Investigation of Receptor-Mediated Endocytosis: By tracking the movement of biotin-labeled vasopressin, researchers can elucidate the mechanisms of receptor internalization and trafficking within the cell.[2]

  • Elucidation of Signaling Pathways: As an agonist, this compound can be used to stimulate vasopressin receptors and probe the downstream signaling cascades, such as the activation of G-proteins, production of second messengers, and subsequent cellular responses.[1][2]

Quantitative Data: Binding Affinities of Biotinylated Vasopressin Analogs

LigandPreparationReceptor TargetDissociation Constant (Kd)
B-MLVPCanine Renal Plasma MembranesVasopressin Receptors15 nM[2]
B-MLVPLLC-PK1 Kidney CellsVasopressin Receptors202 nM[2]

Note: The differing Kd values between membrane preparations and whole cells may be attributed to variations in receptor accessibility and the cellular environment.

Signaling Pathways

This compound, as an analog of Arginine Vasopressin, activates distinct signaling pathways upon binding to V1a and V2 receptors.

V1a Receptor Signaling Pathway

The V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq.[3][4] Activation of the V1a receptor initiates a signaling cascade that leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[5]

V1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound V1aR V1a Receptor This compound->V1aR Gq Gαq V1aR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases from ER PKC Protein Kinase C DAG->PKC activates Ca2->PKC activates CellularResponse Cellular Response (e.g., Vasoconstriction, Glycogenolysis) PKC->CellularResponse phosphorylates targets

Caption: V1a receptor signaling cascade.

V2 Receptor Signaling Pathway

The V2 receptor, another GPCR, is primarily coupled to Gαs.[2] Its activation leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[2]

V2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound V2R V2 Receptor This compound->V2R Gs Gαs V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., Aquaporin-2 translocation) PKA->CellularResponse phosphorylates targets

Caption: V2 receptor signaling cascade.

Experimental Protocols

The following are generalized yet detailed protocols for key experiments utilizing this compound. Researchers should optimize these protocols for their specific cell or tissue types and experimental conditions.

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound for vasopressin receptors using this compound in a competitive binding format with a radiolabeled vasopressin analog (e.g., [³H]-Arginine Vasopressin).

Materials:

  • Cell membranes or whole cells expressing vasopressin receptors

  • This compound

  • Radiolabeled vasopressin analog (e.g., [³H]-AVP)

  • Unlabeled Arginine Vasopressin (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and a stock solution of this compound.

  • Incubation: In a microtiter plate, combine the cell membrane preparation (typically 20-50 µg protein), a fixed concentration of radiolabeled vasopressin analog (typically at or below its Kd), and varying concentrations of the test compound or this compound.

  • Total and Non-specific Binding: For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add an excess of unlabeled AVP (e.g., 1 µM) in addition to the radioligand and membranes.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Receptor Visualization by Immunofluorescence

This protocol describes the use of this compound to visualize vasopressin receptors on the cell surface.

Materials:

  • Cells grown on coverslips expressing vasopressin receptors

  • This compound

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC or Streptavidin-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Mounting medium with DAPI

Procedure:

  • Cell Culture: Seed cells on sterile coverslips in a culture dish and grow to the desired confluency.

  • Ligand Binding: Wash the cells with PBS. Incubate the cells with this compound (e.g., 100 nM in binding buffer) for 30-60 minutes at 4°C to prevent internalization.

  • Washing: Wash the cells three times with ice-cold PBS to remove unbound ligand.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding by incubating the cells with blocking buffer for 30 minutes at room temperature.

  • Streptavidin Incubation: Incubate the cells with fluorescently labeled streptavidin (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS in the dark.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.

Experimental Workflow for Receptor Visualization

The following diagram illustrates a typical workflow for visualizing vasopressin receptors using this compound.

Experimental_Workflow A 1. Seed cells expressing vasopressin receptors on coverslips B 2. Incubate with This compound A->B C 3. Wash to remove unbound ligand B->C D 4. Fix cells with paraformaldehyde C->D E 5. Block non-specific binding D->E F 6. Incubate with fluorescently labeled streptavidin E->F G 7. Wash to remove unbound streptavidin F->G H 8. Mount coverslips and visualize G->H

Caption: Workflow for receptor visualization.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals investigating the vasopressin system. Its ability to act as a high-affinity agonist coupled with the versatility of the biotin-avidin interaction allows for a wide range of applications, from fundamental studies of receptor biology to the screening of novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in research.

References

The Biotin Switch: A Technical Guide to the Discovery and Development of Biotinylated Vasopressin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of biotin (B1667282) to vasopressin analogs represents a significant advancement in the study of vasopressin receptor pharmacology and signaling. This modification, known as biotinylation, provides a powerful tool for researchers to investigate receptor trafficking, quantify receptor expression, and develop novel assays for drug screening. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin allows for the sensitive and specific detection and isolation of these modified peptides and their corresponding receptors. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of biotinylated vasopressin analogs, complete with experimental protocols and data presented for comparative analysis.

Synthesis and Characterization of Biotinylated Vasopressin Analogs

The synthesis of biotinylated vasopressin analogs typically involves the coupling of a biotin derivative to a specific site on the vasopressin peptide. This is often achieved by introducing a lysine (B10760008) residue into the vasopressin sequence, allowing for the biotinylation of its epsilon-amino group, or by modifying the N-terminus.[1] The choice of biotinylation site and the inclusion of a spacer arm are critical considerations to minimize steric hindrance and preserve the analog's biological activity.[2]

One of the pioneering biotinylated vasopressin agonists is [1-(2-mercapto) propionic acid] 8-[lysine-N6-biotin] VP (B-MLVP).[1] This analog was synthesized by coupling biotin to the epsilon-amino group of the lysine residue in [1-(2-mercapto) propionic acid] 8-(lysine) VP (MLVP).[1] Its structure was confirmed by fast atom bombardment mass spectrometry.[1] Similarly, biotinylated vasopressin antagonists have been developed, such as d(CH2)5Tyr(Me)2Lys(N epsilon-biotinamidocaproate)NH2(9)AVP (ALBtnVP), which is a selective probe for the V1a vasopressin receptor.[2] This was synthesized by coupling biotinamidocaproate to the epsilon-amino group of the vasopressin analog d(CH2)5Tyr(Me)2LysNH2(9)AVP (ALVP).[2]

Quantitative Data Summary

The biological activity of biotinylated vasopressin analogs is assessed through various in vitro assays to determine their binding affinity and functional potency at vasopressin receptors. The following tables summarize key quantitative data for representative biotinylated vasopressin analogs.

Analog NameReceptor TargetAssay TypeCell/Tissue TypeDissociation Constant (Kd/Ki)Reference
B-MLVPVasopressinCompetition BindingCanine renal plasma membranes15 nM[1]
B-MLVPVasopressinCompetition BindingLLC-PK1 kidney cells202 nM[1]
des-[Dab-(biotinylamido)hexanoyl4, Arg8]vasopressinV1-receptorCompetition BindingRat liver membranesHigh Affinity[3]
des-[Dab-(biotinylamido)hexanoyl4, Arg8]vasopressinV2-receptorCompetition BindingBovine kidney membranesHigh Affinity[3]
des-[Dab-(biotinylamido)hexanoyl4, Arg8]vasopressinV2-receptorCompetition BindingLLC-PK1 renal epithelial cellsHigh Affinity[3]
ALBtnVPV1a-receptorPharmacological CharacterizationWRK-1 cells, hippocampal neuronsHigh Affinity Antagonist[2]
Analog NameReceptor TargetFunctional AssayMeasured ParameterPotency (EC50/IC50)Reference
B-MLVPVasopressinAdenylate Cyclase ActivitycAMP elevationAgonist[1]
des-[Dab-(biotinylamido)hexanoyl4, Arg8]vasopressinV2-receptorcAMP-dependent protein kinase stimulationcAMP productionPotent as [Arg8]vasopressin[3]
Terlipressin (B549273)V1-receptorIntracellular Calcium MobilizationCalcium mobilizationPartial Agonist[4]
TerlipressinV2-receptorcAMP ProductioncAMP productionFull Agonist[4]
LVPV1-receptorIntracellular Calcium MobilizationCalcium mobilizationFull Agonist[4]
LVPV2-receptorcAMP ProductioncAMP productionFull Agonist[4]
AVPV1-receptorIntracellular Calcium MobilizationCalcium mobilizationFull Agonist[4]
AVPV2-receptorcAMP ProductioncAMP productionFull Agonist[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application and characterization of biotinylated vasopressin analogs. The following sections provide step-by-step protocols for key experiments.

Peptide Biotinylation Protocol

This protocol describes a general method for biotinylating a peptide with a primary amine.

Materials:

  • Peptide with a free amine group (e.g., at the N-terminus or on a lysine side chain)

  • Biotinylation reagent (e.g., NHS-biotin)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in DMF or DMSO to a concentration of 1-10 mg/mL.

  • Biotinylation Reagent Preparation: Dissolve the biotinylation reagent in DMF or DMSO. A molar excess of the biotinylation reagent to the peptide is typically used.

  • Reaction: Add the biotinylation reagent solution to the peptide solution. The reaction is typically carried out at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Add a quenching reagent to stop the reaction by consuming the excess biotinylation reagent.

  • Purification: Purify the biotinylated peptide using reverse-phase HPLC to remove unreacted peptide, excess biotinylation reagent, and byproducts.

  • Verification: Confirm the identity and purity of the biotinylated peptide using mass spectrometry.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a biotinylated vasopressin analog for its receptor.

Materials:

  • Cell membranes expressing the vasopressin receptor of interest

  • Radiolabeled vasopressin ligand (e.g., [³H]AVP)

  • Biotinylated vasopressin analog (unlabeled competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled biotinylated analog.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 22°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[4]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki (inhibition constant) can be calculated.

cAMP Accumulation Assay (for V2 Receptor)

This assay measures the ability of a biotinylated vasopressin analog to stimulate the V2 receptor, which is coupled to adenylyl cyclase.

Materials:

  • Cells stably expressing the V2 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Assay buffer

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Biotinylated vasopressin analog

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

Procedure:

  • Cell Seeding: Seed the V2 receptor-expressing cells in a multi-well plate and grow to the desired confluency.

  • Pre-incubation: Wash the cells and pre-incubate with a PDE inhibitor in assay buffer for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the biotinylated vasopressin analog to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP detection kit protocol.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the analog concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay (for V1a Receptor)

This assay measures the ability of a biotinylated vasopressin analog to stimulate the V1a receptor, which is coupled to the Gq/11 pathway leading to an increase in intracellular calcium.

Materials:

  • Cells stably expressing the V1a receptor

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer

  • Biotinylated vasopressin analog

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the V1a receptor-expressing cells in a black-walled, clear-bottom multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence, then inject varying concentrations of the biotinylated vasopressin analog and continue to record the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the analog concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizing Signaling Pathways and Workflows

Understanding the molecular mechanisms and experimental processes is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key vasopressin receptor signaling pathways and a typical experimental workflow for characterizing biotinylated analogs.

Vasopressin_V1a_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces CellularResponse Cellular Response (e.g., Vasoconstriction) Ca2_release->CellularResponse PKC->CellularResponse Ligand Biotinylated Vasopressin Analog (Agonist) Ligand->V1aR Binds

Caption: V1a receptor signaling pathway.

Vasopressin_V2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol V2R V2 Receptor Gs Gs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Aquaporin-2 insertion) PKA->CellularResponse Phosphorylates Targets Ligand Biotinylated Vasopressin Analog (Agonist) Ligand->V2R Binds

Caption: V2 receptor signaling pathway.

Biotinylated_Analog_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Biological Characterization cluster_application Application Synthesis Peptide Synthesis (with Lys or N-terminal amine) Biotinylation Biotinylation Reaction Synthesis->Biotinylation Purification HPLC Purification Biotinylation->Purification Verification Mass Spectrometry Verification Purification->Verification BindingAssay Radioligand Binding Assay (Determine Ki) Verification->BindingAssay V1a_Functional V1a Functional Assay (Calcium Mobilization, EC50) BindingAssay->V1a_Functional V2_Functional V2 Functional Assay (cAMP Accumulation, EC50) BindingAssay->V2_Functional ReceptorTrafficking Receptor Trafficking Studies V1a_Functional->ReceptorTrafficking V2_Functional->ReceptorTrafficking ReceptorQuantification Receptor Quantification ReceptorTrafficking->ReceptorQuantification AssayDevelopment High-Throughput Screening Assay Development ReceptorQuantification->AssayDevelopment

Caption: Experimental workflow.

Conclusion

Biotinylated vasopressin analogs are indispensable tools in the field of G protein-coupled receptor research. Their development has enabled more sophisticated studies of vasopressin receptor biology, from fundamental signaling mechanisms to the development of novel therapeutic screening platforms. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with these powerful molecular probes. As our understanding of vasopressin receptor pharmacology continues to evolve, the application of biotinylated analogs will undoubtedly play a central role in future discoveries.

References

In-Depth Technical Guide: Structure and Function of Biotinyl-(Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Biotinyl-(Arg8)-Vasopressin, a crucial tool in the study of vasopressin receptors. The guide details its molecular structure, mechanism of action as a potent V2 receptor agonist, and its applications in receptor binding and signaling assays. Detailed experimental protocols for its synthesis, purification, and use in functional assays are provided, alongside a compilation of quantitative binding and functional data. Visual diagrams of its signaling pathway, experimental workflows, and structure-function relationship are included to facilitate a deeper understanding of this important research molecule.

Core Concepts: Structure and Function

This compound is a synthetic derivative of the native neuropeptide Arginine Vasopressin (AVP), a key regulator of water and electrolyte balance.[1] The core structure of AVP is a nonapeptide with a disulfide bridge between the cysteine residues at positions 1 and 6. In this compound, a biotin (B1667282) molecule is covalently attached to the AVP peptide. This biotinylation is a critical modification that allows for highly specific and high-affinity binding to avidin (B1170675) and streptavidin proteins, making it an invaluable probe for a variety of experimental applications.[2]

The site of biotinylation can vary. Common strategies include:

  • N-terminal Biotinylation: The biotin moiety is attached to the N-terminal amino group of the Cysteine residue at position 1.

  • Side-Chain Biotinylation: Biotin is attached to the side chain of a specific amino acid. A common approach involves substituting the Glutamine at position 4 with 2,4-diaminobutyric acid (Dab), to which biotin is then conjugated.[3] Another strategy involves biotinylating the ε-amino group of a Lysine residue if it is present in the peptide sequence.[4]

Crucially, the biotinylation of Arg8-Vasopressin does not significantly impair its biological function. Biotinylated analogs of AVP have been shown to retain high binding affinity for the vasopressin V2 receptor and are as potent as the native hormone in stimulating downstream signaling pathways, such as the production of cyclic AMP (cAMP).[3][4] This conservation of function makes this compound an excellent tool for studying the V2 receptor.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of various biotinylated vasopressin analogs for the V1a and V2 receptors.

AnalogReceptorPreparationKd (nM)Reference
Biotinyl-[des-(Gln4),Dab4]-(Arg8)-VasopressinV2Bovine Kidney MembranesNot Specified[3]
Biotinyl-[des-(Gln4),Dab4]-(Arg8)-VasopressinV1Rat Liver MembranesNot Specified[3]
[1-(2-mercapto) propionic acid] 8-[lysine-N6-biotin] VPV2Canine Renal Membranes15[4]
[1-(2-mercapto) propionic acid] 8-[lysine-N6-biotin] VPV2LLC-PK1 Cells202[4]

Table 1: Binding Affinity (Kd) of Biotinylated Vasopressin Analogs.

AnalogCell LineAssayEC50 (nM)Reference
Biotinyl-[des-(Gln4),Dab4]-(Arg8)-VasopressinLLC-PK1cAMP-dependent Protein Kinase StimulationAs potent as [Arg8]-Vasopressin (specific value not provided)[3]
[1-(2-mercapto) propionic acid] 8-[lysine-N6-biotin] VPLLC-PK1Adenylate Cyclase StimulationSimilar to AVP (specific value not provided)[4]

Table 2: Functional Potency (EC50) of Biotinylated Vasopressin Analogs.

Experimental Protocols

Synthesis and Purification of this compound

Principle: Solid-phase peptide synthesis (SPPS) is the standard method for preparing biotinylated peptides. The peptide is assembled on a solid resin support, followed by the coupling of the biotin moiety and subsequent cleavage and purification.

Methodology:

  • Peptide Synthesis:

    • The vasopressin analog is synthesized on a suitable resin (e.g., Rink amide resin for a C-terminal amide) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

    • For site-specific biotinylation at a position other than the N-terminus (e.g., at position 4), an amino acid with an orthogonal protecting group on its side chain (e.g., Fmoc-Dab(Mtt)-OH) is incorporated at the desired position.

  • Biotinylation:

    • N-terminal Biotinylation: After the final amino acid coupling and Fmoc deprotection, the free N-terminal amine is reacted with an activated biotin derivative (e.g., biotin-NHS ester).

    • Side-Chain Biotinylation: The orthogonal protecting group (e.g., Mtt) is selectively removed, and the exposed amine is then reacted with an activated biotin derivative.

  • Cleavage and Deprotection: The biotinylated peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified this compound is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

V2 Receptor Competitive Binding Assay

Principle: This assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) for binding to the V2 receptor.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line or tissue expressing the V2 receptor (e.g., HEK293 cells stably expressing the human V2 receptor).

    • Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]-Arginine Vasopressin (typically at or below its Kd), and increasing concentrations of unlabeled this compound.

    • To determine non-specific binding, include a set of wells with the membrane preparation, [3H]-Arginine Vasopressin, and a high concentration of unlabeled Arg8-Vasopressin.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes with bound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Principle: This functional assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP) via the V2 receptor, which is coupled to the Gs protein and adenylyl cyclase.

Methodology:

  • Cell Culture:

    • Plate cells expressing the V2 receptor (e.g., HEK293-V2R) in a multi-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer and then pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add increasing concentrations of this compound to the wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based kits).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the analog that produces 50% of the maximal response.

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane Aquaporin-2 (Membrane) AQP2_vesicle->AQP2_membrane Translocation Biotin_AVP Biotinyl-(Arg8)- Vasopressin Biotin_AVP->V2R Binds

Caption: V2 receptor signaling pathway initiated by this compound.

Experimental Workflow: Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare V2R-expressing cell membranes Incubation Incubate membranes with [3H]-AVP and Biotinyl-(Arg8)-VP Membrane_Prep->Incubation Ligand_Prep Prepare serial dilutions of This compound Ligand_Prep->Incubation Radioligand_Prep Prepare [3H]-AVP solution Radioligand_Prep->Incubation Filtration Filter to separate bound and free radioligand Incubation->Filtration Scintillation Measure radioactivity with scintillation counter Filtration->Scintillation Analysis Calculate specific binding and determine IC50/Ki Scintillation->Analysis

Caption: Workflow for a V2 receptor competitive binding assay.

Structure-Function Relationship

G cluster_structure Structure cluster_function Function AVP_Core Arg8-Vasopressin Peptide Core V2R_Binding High-Affinity Binding to V2 Receptor AVP_Core->V2R_Binding Enables Biotin_Moiety Biotin Moiety Detection Detection via Avidin/Streptavidin Biotin_Moiety->Detection Enables Signaling Activation of cAMP Pathway V2R_Binding->Signaling Leads to

Caption: Relationship between the structure and function of this compound.

References

Biotinyl-(Arg8)-Vasopressin: An In-Depth Technical Guide to its Application as a V1a/V2 Receptor Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine Vasopressin (AVP), a nine-amino acid peptide hormone, is a key regulator of water homeostasis, vascular tone, and social behavior. Its physiological effects are mediated through three G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 receptors. The V1a receptor is primarily coupled to the Gq/11 signaling pathway, leading to intracellular calcium mobilization, while the V2 receptor is coupled to the Gs pathway, stimulating adenylyl cyclase and cyclic AMP (cAMP) production. The distinct signaling cascades and tissue distribution of these receptors make them attractive targets for therapeutic intervention in a variety of disorders.

Biotinyl-(Arg8)-Vasopressin is a valuable molecular tool for studying the pharmacology and cellular biology of V1a and V2 receptors. The biotin (B1667282) moiety allows for high-affinity binding to avidin (B1170675) and streptavidin conjugates, enabling a wide range of applications from receptor visualization and quantification to affinity purification. This technical guide provides a comprehensive overview of the properties and applications of this compound as a dual V1a/V2 receptor probe, including detailed experimental protocols and signaling pathway diagrams.

Quantitative Data Summary

While specific binding affinity (Kd or Ki) and functional potency (EC50) values for this compound at V1a and V2 receptors are not extensively reported in publicly available literature, studies on closely related biotinylated vasopressin analogs indicate that the biotin modification is well-tolerated and the resulting probes retain high affinity and biological activity.

One study on biotinyl analogues of [Arg8]vasopressin, where the biotinyl moiety was attached at position 4, reported that the analogues retained high binding affinities for both the V1 receptor in rat liver membranes and the V2 receptor in bovine kidney membranes and LLC-PK1 renal epithelial cells.[1] Furthermore, these analogues were found to be as potent as [Arg8]vasopressin in stimulating cAMP-dependent protein kinase in LLC-PK1 cells, indicating preserved V2 receptor agonist activity.[1]

Another study on a different biotinylated vasopressin analog, [1-(2-mercapto) propionic acid] 8-[lysine-N6-biotin] VP (B-MLVP), reported dissociation constants (Kd) of 15 nM in canine renal plasma membranes and 202 nM on the surface of LLC-PK1 kidney cells in competition binding assays.[2] This analog also stimulated adenylate cyclase activity, confirming its agonist properties at the V2 receptor.[2]

The table below summarizes the available quantitative data for related biotinylated vasopressin analogs. Researchers should note that these values are for different molecular entities than this compound and should be considered as indicative of the likely performance of biotinylated vasopressin probes.

CompoundReceptor/Tissue/Cell LineAssay TypeParameterValueReference
Biotinyl analogues of [Arg8]vasopressin (biotin at position 4)V1 receptor (rat liver membranes)Binding AssayAffinityHigh (not quantified)[1]
V2 receptor (bovine kidney membranes)Binding AssayAffinityHigh (not quantified)[1]
V2 receptor (LLC-PK1 cells)Binding AssayAffinityHigh (not quantified)[1]
V2 receptor (LLC-PK1 cells)Functional Assay (cAMP-dependent protein kinase stimulation)PotencyAs potent as [Arg8]vasopressin[1]
[1-(2-mercapto) propionic acid] 8-[lysine-N6-biotin] VP (B-MLVP)Vasopressin receptors (canine renal plasma membranes)Competition Binding AssayKd15 nM[2]
Vasopressin receptors (LLC-PK1 kidney cells)Competition Binding AssayKd202 nM[2]
V2 receptor (renal tissue)Functional Assay (adenylate cyclase stimulation)ActivityAgonist[2]

Signaling Pathways

The V1a and V2 receptors initiate distinct intracellular signaling cascades upon activation by vasopressin or its analogs. Understanding these pathways is crucial for designing and interpreting functional assays.

V1a Receptor Signaling Pathway

The V1a receptor primarily couples to Gαq/11 proteins.[3] Ligand binding induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction, glycogenolysis, and platelet aggregation.

V1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AVP This compound V1aR V1a Receptor AVP->V1aR Gq Gαq/11 V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC activates CellularResponse Cellular Response (e.g., Contraction) PKC->CellularResponse phosphorylates targets

V1a Receptor Signaling Pathway
V2 Receptor Signaling Pathway

The V2 receptor is predominantly coupled to the Gαs protein.[4] Upon agonist binding, the activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream substrates, including aquaporin-2 (AQP2) water channels in the kidney collecting duct cells. This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane, increasing water reabsorption.

V2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AVP This compound V2R V2 Receptor AVP->V2R Gs Gαs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Substrates Downstream Substrates (e.g., AQP2) PKA->Substrates phosphorylates CellularResponse Cellular Response (e.g., Water Reabsorption) Substrates->CellularResponse leads to

V2 Receptor Signaling Pathway

Experimental Protocols

The biotin tag on this compound provides a versatile handle for a variety of experimental applications. Below are detailed protocols for key assays.

Competitive Binding Assay

This protocol describes a method to determine the binding affinity of an unlabeled compound by measuring its ability to compete with this compound for binding to V1a or V2 receptors.

Workflow:

Binding_Assay_Workflow prep Prepare cell membranes expressing V1a or V2 receptors incubation Incubate membranes with a fixed concentration of this compound and varying concentrations of unlabeled competitor prep->incubation separation Separate bound from free ligand (e.g., filtration through GF/C filters) incubation->separation detection Detect bound this compound using Streptavidin-HRP and a chemiluminescent substrate separation->detection analysis Analyze data to determine IC50 and calculate Ki detection->analysis Calcium_Assay_Workflow plating Plate cells expressing V1a receptors in a black, clear-bottom 96-well plate loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plating->loading incubation Incubate with varying concentrations of This compound loading->incubation measurement Measure fluorescence intensity over time using a fluorescence plate reader incubation->measurement analysis Analyze the peak fluorescence to determine EC50 for calcium mobilization measurement->analysis cAMP_Assay_Workflow plating Plate cells expressing V2 receptors in a white, opaque 96-well plate pretreatment Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) plating->pretreatment stimulation Stimulate cells with varying concentrations of this compound pretreatment->stimulation lysis Lyse the cells to release intracellular cAMP stimulation->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Analyze data to determine EC50 for cAMP accumulation detection->analysis Visualization_Workflow plating Plate cells expressing V1a or V2 receptors on glass coverslips incubation_ligand Incubate cells with this compound plating->incubation_ligand wash1 Wash to remove unbound ligand incubation_ligand->wash1 incubation_streptavidin Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) wash1->incubation_streptavidin wash2 Wash to remove unbound streptavidin incubation_streptavidin->wash2 fixation Fix cells (optional) wash2->fixation mounting Mount coverslips on microscope slides fixation->mounting imaging Image cells using a fluorescence microscope mounting->imaging

References

The Biological Activity of Biotinylated Arginine Vasopressin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasopressin (AVP), a nonapeptide neurohormone, plays a pivotal role in regulating a myriad of physiological processes, including water homeostasis, blood pressure, and social behaviors. Its diverse functions are mediated through its interaction with three distinct G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 receptors. The biotinylation of AVP, the process of attaching a biotin (B1667282) molecule to the peptide, has emerged as a powerful tool in the study of these receptors and their signaling pathways. The high-affinity interaction between biotin and avidin (B1170675) (or streptavidin) allows for the development of robust detection and purification strategies, facilitating a deeper understanding of AVP's mechanism of action. This guide provides a comprehensive overview of the biological activity of biotinylated AVP, with a focus on its receptor binding, signaling, and the experimental methodologies used for its characterization.

The Impact of Biotinylation on Receptor Binding and Biological Function

The addition of a biotin moiety to arginine vasopressin can influence its interaction with its cognate receptors. The nature and extent of this influence are dependent on the specific site of biotinylation and the length and nature of the spacer arm connecting biotin to the peptide. Studies have shown that carefully designed biotinylated AVP analogs can retain high binding affinity and biological activity, making them invaluable research tools.

Biotinylated AVP Agonists

A notable example of a biotinylated AVP agonist is [1-(2-mercapto) propionic acid] 8-[lysine-N6-biotin] VP (B-MLVP). This analog has been shown to effectively compete for AVP binding sites in canine renal plasma membranes and on the surface of LLC-PK1 kidney cells.[1] Furthermore, B-MLVP acts as an agonist at the V2 receptor, stimulating adenylate cyclase activity and elevating cellular cyclic AMP (cAMP) levels in a manner similar to native AVP.[1] Another study on biotinyl analogues of [Arg8]vasopressin, with the biotinyl group at position 4, demonstrated that these compounds retained high binding affinities for both V1 and V2 receptors and were as potent as native AVP in stimulating cAMP-dependent protein kinase.[2]

Biotinylated AVP Antagonists

Biotinylation has also been successfully applied to create selective AVP receptor antagonists. For instance, a biotinylated vasopressin antagonist, d(CH2)5Tyr(Me)2Lys(N epsilon-biotinamido-caproate)NH2(9)AVP (ALBtnVP), has been developed as a selective probe for the V1a receptor subtype.[3] This analog exhibits high affinity for V1a receptors and displays marked selectivity over V2 receptors.[3] Another study reported the development of a linear V1-vascular AVP antagonist, PhaaGln, which when coupled to dodecabiotin, retained a high affinity for V1-vascular AVP receptors with a dissociation constant (Kd) of 1.41 nM.[4]

Quantitative Data on Biotinylated AVP Analogs

The following tables summarize the available quantitative data on the binding affinities and potencies of various biotinylated AVP analogs in comparison to native AVP. It is important to note that the experimental conditions, such as the tissue or cell line used, can influence these values.

LigandReceptor SubtypePreparationBinding Affinity (Kd/Ki)Reference
Native AVP V1aHuman Platelet MembranesKi = 1.8 ± 0.4 nM[5]
V1aRat Liver MembranesHigh Affinity[2]
V2Canine Renal Plasma Membranes-[1]
V2Bovine Kidney MembranesHigh Affinity[2]
B-MLVP V2Canine Renal Plasma MembranesKd = 15 nM[1]
V2LLC-PK1 Kidney CellsKd = 202 nM[1]
des-[Dab-(biotinylamido)hexanoyl4, Arg8]vasopressin V1Rat Liver MembranesHigh Affinity[2]
V2Bovine Kidney MembranesHigh Affinity[2]
V2LLC-PK1 Renal Epithelial CellsHigh Affinity[2]
ALBtnVP V1a-High Affinity Antagonist[3]
PhaaGln-dodecabiotin V1aHuman Platelet MembranesKd = 1.41 ± 0.20 nM[4]
LigandFunctional AssayCell Line/TissuePotency (EC50/pEC50)Reference
Native AVP cAMP AccumulationHEK293 CellspEC50 = 10.57 ± 0.27[6]
IP1 AccumulationHEK293 CellspEC50 = 7.82 ± 0.13[6]
B-MLVP Adenylate Cyclase StimulationCanine Renal TissueSimilar to AVP[1]
des-[Dab-(biotinylamido)hexanoyl4, Arg8]vasopressin cAMP-dependent protein kinase stimulationLLC-PK1 CellsAs potent as [Arg8]vasopressin[2]

Signaling Pathways of Vasopressin Receptors

The biological effects of AVP and its biotinylated analogs are mediated through distinct signaling pathways coupled to the different receptor subtypes.

V1a and V1b Receptor Signaling

The V1a and V1b receptors primarily couple to the Gq/11 family of G proteins. Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to cellular responses such as vasoconstriction, glycogenolysis, and platelet aggregation.

V1a_Signaling_Pathway AVP Biotinylated AVP (Agonist) V1aR V1a/V1b Receptor AVP->V1aR Binds to Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (Endoplasmic Reticulum) IP3->Ca2_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates Cellular_Response Cellular Responses (e.g., Vasoconstriction) PKC->Cellular_Response Phosphorylates targets leading to

V1a/V1b Receptor Signaling Pathway

V2 Receptor Signaling

The V2 receptor is coupled to the Gs family of G proteins. Agonist binding to the V2 receptor leads to the activation of adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA phosphorylates various intracellular proteins, including aquaporin-2 water channels in the kidney, leading to their translocation to the apical membrane of collecting duct cells. This increases water reabsorption and is the basis of AVP's antidiuretic effect.

V2_Signaling_Pathway AVP Biotinylated AVP (Agonist) V2R V2 Receptor AVP->V2R Binds to Gs Gs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Responses (e.g., Antidiuresis) PKA->Cellular_Response Phosphorylates targets leading to

V2 Receptor Signaling Pathway

Experimental Protocols

The characterization of biotinylated AVP analogs relies on a suite of well-established experimental techniques. Below are detailed methodologies for key experiments.

Solid-Phase Synthesis of a Lysine-Biotinylated AVP Analog

This protocol describes a general approach for the solid-phase synthesis of a C-terminally biotinylated AVP analog where biotin is attached to the epsilon-amino group of a lysine (B10760008) residue.

Peptide_Synthesis_Workflow Resin Start with solid support resin (e.g., Rink Amide resin) Fmoc_Lys Couple Fmoc-Lys(Biotin)-OH to the resin Resin->Fmoc_Lys Deprotection1 Remove the Fmoc protecting group Fmoc_Lys->Deprotection1 Coupling_Cycle Sequentially couple the remaining Fmoc-protected amino acids of the AVP sequence Deprotection1->Coupling_Cycle Deprotection2 Remove the final Fmoc group Coupling_Cycle->Deprotection2 Cleavage Cleave the peptide from the resin and remove side-chain protecting groups Deprotection2->Cleavage Oxidation Oxidize the cysteine residues to form the disulfide bridge Cleavage->Oxidation Purification Purify the biotinylated AVP by HPLC Oxidation->Purification Characterization Characterize the final product by mass spectrometry Purification->Characterization

Solid-Phase Synthesis Workflow

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Fmoc-Lys(Biotin)-OH

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) in dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/water)

  • Oxidizing agent (e.g., iodine or potassium ferricyanide)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling: Couple Fmoc-Lys(Biotin)-OH to the resin using a coupling agent like HBTU/HOBt in the presence of DIPEA.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the lysine residue by treating the resin with a solution of piperidine in DMF.

  • Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids of the AVP sequence according to the desired order. Each coupling step is followed by an Fmoc deprotection step.

  • Final Deprotection: Remove the final Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups by treating the resin with a TFA cleavage cocktail.

  • Disulfide Bond Formation: After cleavage, dissolve the linear peptide in an appropriate buffer and induce disulfide bond formation between the two cysteine residues using an oxidizing agent.

  • Purification: Purify the crude biotinylated AVP by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a biotinylated AVP analog by measuring its ability to compete with a radiolabeled ligand for binding to the vasopressin receptor.

Materials:

  • Cell membranes or whole cells expressing the vasopressin receptor of interest

  • Radiolabeled AVP analog (e.g., [3H]-AVP)

  • Biotinylated AVP analog (test compound)

  • Unlabeled native AVP (for determining non-specific binding)

  • Assay buffer

  • 96-well plates

  • Filtration apparatus and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer.

  • Addition of Competitors: Add increasing concentrations of the biotinylated AVP analog to the appropriate wells. To a set of wells, add a high concentration of unlabeled native AVP to determine non-specific binding.

  • Addition of Radioligand: Add a fixed concentration of the radiolabeled AVP analog to all wells.

  • Addition of Receptor Preparation: Add the cell membrane preparation or whole cells to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for V2 Receptor Agonists)

This functional assay measures the ability of a biotinylated AVP agonist to stimulate the production of cAMP in cells expressing the V2 receptor.

Materials:

  • Cells stably expressing the V2 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Biotinylated AVP analog (test compound)

  • Native AVP (positive control)

  • cAMP detection kit (e.g., HTRF, ELISA)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the V2 receptor-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor to prevent the degradation of cAMP.

  • Compound Addition: Add increasing concentrations of the biotinylated AVP analog or native AVP to the cells.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Intracellular Calcium Mobilization Assay (for V1a/V1b Receptor Agonists)

This functional assay measures the ability of a biotinylated AVP agonist to induce an increase in intracellular calcium concentration in cells expressing V1a or V1b receptors.

Materials:

  • Cells stably expressing the V1a or V1b receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with HEPES)

  • Biotinylated AVP analog (test compound)

  • Native AVP (positive control)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the V1a or V1b receptor-expressing cells in a black, clear-bottom multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time.

  • Compound Injection and Measurement: Place the plate in the fluorescence plate reader. Inject increasing concentrations of the biotinylated AVP analog or native AVP into the wells and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

Biotinylated arginine vasopressin analogs are indispensable tools for researchers in the fields of pharmacology, physiology, and drug discovery. By retaining significant biological activity, these modified peptides allow for the detailed investigation of vasopressin receptor distribution, function, and signaling. The ability to attach avidin or streptavidin conjugates, such as fluorescent probes or enzymes, to biotinylated AVP provides a versatile platform for a wide range of applications, from receptor visualization to the development of novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for scientists seeking to utilize biotinylated AVP in their research endeavors.

References

An In-depth Technical Guide to the Chemical Properties of Biotinyl-(Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Biotinyl-(Arg8)-Vasopressin, a biotinylated analog of the neurohypophyseal hormone Arginine Vasopressin (AVP). This document is intended to serve as a valuable resource for researchers utilizing this peptide in receptor binding assays, signaling pathway studies, and other applications in drug discovery and development.

Core Chemical Properties

This compound is a synthetic derivative of the endogenous mammalian antidiuretic hormone, [Arg8]-Vasopressin. The biotin (B1667282) moiety is attached to the N-terminus of the peptide, allowing for high-affinity binding to avidin (B1170675) and streptavidin-based detection systems. This modification makes it a powerful tool for a variety of biochemical and cell-based assays.

Structure and Composition

The primary structure of this compound consists of a nine-amino-acid peptide with a disulfide bridge between the cysteine residues at positions 1 and 6. The biotin molecule is covalently linked to the N-terminal cysteine.

Amino Acid Sequence: Biotinyl-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ (Disulfide bond: Cys1-Cys6)[1][2]

A summary of the core chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₅₆H₇₉N₁₇O₁₄S₃[3]
Molecular Weight ~1310.55 g/mol [1]
CAS Number 126703-17-1[1][4]
Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyDescriptionSource
Solubility Soluble in water. For optimal solubility, reconstitution in a suitable buffer is recommended.[5]
Stability and Storage Lyophilized powder is stable for up to 6 months when stored at 0-5°C. For long-term storage, it is recommended to store desiccated below -18°C. Reconstituted solutions can be stored at 4°C for 2-7 days or for future use below -18°C. The addition of a carrier protein (e.g., 0.1% HSA or BSA) is recommended for long-term storage of solutions. Avoid repeated freeze-thaw cycles.[5][6]

Biological Activity and Receptor Interaction

This compound is an agonist of vasopressin receptors and is known to retain high binding affinity, similar to the unmodified [Arg8]-Vasopressin. It interacts with the three main subtypes of vasopressin receptors: V1a, V1b, and V2.

Vasopressin Receptor Signaling Pathways

The biological effects of this compound are mediated through its interaction with vasopressin receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors triggers distinct downstream signaling cascades.

V1a and V1b Receptor Signaling (Gq/11 Pathway)

The V1a and V1b receptors primarily couple to G proteins of the Gq/11 family. Upon agonist binding, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol B_AVP This compound V1_Receptor V1a/V1b Receptor B_AVP->V1_Receptor binds Gq Gq/11 V1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., vasoconstriction, glycogenolysis) Ca_ER->Cellular_Response PKC->Cellular_Response

V1a/V1b receptor Gq signaling pathway.
V2 Receptor Signaling (Gs Pathway)

The V2 receptor is primarily coupled to the Gs family of G proteins. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, most notably the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells.

Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol B_AVP This compound V2_Receptor V2 Receptor B_AVP->V2_Receptor binds Gs Gs V2_Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., aquaporin insertion) PKA->Cellular_Response phosphorylates targets

V2 receptor Gs signaling pathway.

Experimental Protocols

The biotin moiety of this compound allows for its use in a variety of experimental protocols. Below are generalized methodologies that can be adapted for specific research needs.

Synthesis and Purification

This compound is typically synthesized using solid-phase peptide synthesis (SPPS)[9]. A general workflow for its synthesis and purification is outlined below.

Synthesis_Workflow Start Start: Resin with protected Gly SPPS Solid-Phase Peptide Synthesis (Iterative coupling of protected amino acids) Start->SPPS Biotinylation N-terminal Biotinylation SPPS->Biotinylation Cleavage Cleavage from Resin and Deprotection Biotinylation->Cleavage Oxidation Disulfide Bond Formation (Oxidation) Cleavage->Oxidation Purification HPLC Purification Oxidation->Purification Lyophilization Lyophilization Purification->Lyophilization End Final Product: This compound Lyophilization->End

General workflow for synthesis and purification.

Protocol Outline:

  • Solid-Phase Peptide Synthesis: The peptide is assembled on a solid support resin, starting from the C-terminal glycine. Protected amino acids are sequentially coupled until the full-length peptide is synthesized.

  • N-terminal Biotinylation: A biotin derivative with an activated carboxyl group is coupled to the free N-terminal amine of the resin-bound peptide.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail.

  • Disulfide Bond Formation: The linear peptide is subjected to an oxidation reaction to form the intramolecular disulfide bridge between the two cysteine residues.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

Receptor Binding Assay

A competitive receptor binding assay can be used to determine the binding affinity of this compound. This assay measures the ability of the biotinylated peptide to compete with a radiolabeled ligand for binding to the vasopressin receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the vasopressin receptor subtype of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled vasopressin ligand (e.g., [³H]-Arginine Vasopressin), and increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value (the concentration of the biotinylated peptide that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis.

cAMP Measurement Assay

To assess the functional activity of this compound at the V2 receptor, a cAMP accumulation assay can be performed.

Protocol Outline:

  • Cell Culture: Culture a cell line expressing the V2 receptor (e.g., LLC-PK1 cells) in a multi-well plate.

  • Stimulation: Treat the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis: Plot the amount of cAMP produced against the concentration of this compound to determine the EC50 value (the concentration that elicits a half-maximal response).

Intracellular Calcium Mobilization Assay

The activation of V1a and V1b receptors by this compound can be assessed by measuring changes in intracellular calcium concentration.

Protocol Outline:

  • Cell Culture and Dye Loading: Culture a cell line expressing V1a or V1b receptors in a multi-well plate and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Stimulation: Add increasing concentrations of this compound to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of this compound to determine the EC50 value.

Conclusion

This compound is a valuable tool for studying the pharmacology and signaling of vasopressin receptors. Its biotin tag facilitates its use in a wide range of applications, from receptor binding studies to the visualization of receptor localization and trafficking. This guide provides a foundational understanding of its chemical and biological properties, along with generalized experimental protocols. Researchers are encouraged to optimize these protocols for their specific experimental systems and to consult the primary literature for more detailed methodologies.

References

Methodological & Application

Application Notes and Protocols for Biotinyl-(Arg8)-Vasopressin Immunofluorescence in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescent labeling of the Vasopressin V2 receptor (V2R) in cultured cells using Biotinyl-(Arg8)-Vasopressin. This method allows for the visualization of V2R localization, trafficking, and internalization upon ligand binding.

Introduction

Arginine Vasopressin (AVP), a key hormone in water homeostasis, exerts its effects through binding to specific G-protein coupled receptors (GPCRs). The V2 receptor, primarily expressed in the kidney collecting ducts, is coupled to a Gs protein and stimulates the adenylyl cyclase pathway upon activation. Biotinylated analogs of AVP, such as this compound, are valuable tools for studying V2 receptor biology. These analogs retain a high affinity for the V2R and can be detected with high sensitivity using fluorophore-conjugated streptavidin. This allows for the direct visualization of the receptor-ligand complex, providing insights into receptor distribution and dynamics. Studies have successfully utilized biotinylated vasopressin analogs to visualize V2 receptors in cell lines like LLC-PK1 and HEK 293T.[1][2]

V2 Receptor Signaling Pathway

Upon binding of this compound to the V2 receptor, a conformational change is induced, leading to the activation of the associated Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP).[3][4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the cellular response. Following activation, the receptor is often internalized, a process that can be visualized using this protocol.

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound V2R V2 Receptor This compound->V2R Binding Gs Gs Protein V2R->Gs Activation Internalization Receptor Internalization V2R->Internalization AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP conversion Gs->AC Stimulation ATP ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Targets Downstream Targets PKA->Downstream Targets Phosphorylation Cellular Response Cellular Response Downstream Targets->Cellular Response

Figure 1: V2 Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes quantitative data related to Vasopressin V2 receptor binding and internalization from published studies. Note that these values may vary depending on the cell line, experimental conditions, and the specific vasopressin analog used.

ParameterValueCell LineLigandCitation
V2R Internalization 32 ± 5%HEK 293TArginine Vasopressin (AVP)[2]
Condition100 nM for 30 min
V2R-GFP Internalization Plateau reached at 60 minMDCKdDAVP (100 nM)[6]
Dissociation Constant (Kd) 15 nMCanine Renal MembranesBiotinylated Vasopressin Analog[7]
Dissociation Constant (Kd) 202 nMLLC-PK1 CellsBiotinylated Vasopressin Analog[7]

Experimental Workflow

The experimental workflow for this compound immunofluorescence involves several key stages, from cell culture to image acquisition and analysis.

Immunofluorescence_Workflow cluster_prep Preparation cluster_treatment Treatment & Staining cluster_imaging Imaging & Analysis A Seed cells on coverslips B Culture cells to 60-80% confluency A->B C Incubate with this compound B->C D Wash to remove unbound ligand C->D E Fix cells (e.g., 4% PFA) D->E F Permeabilize cells (optional, for internal targets) E->F G Block non-specific binding F->G H Incubate with fluorophore-conjugated Streptavidin G->H I Wash to remove unbound Streptavidin H->I J Counterstain nuclei (e.g., DAPI) I->J K Mount coverslips J->K L Image with fluorescence microscope K->L M Analyze images for localization and intensity L->M

Figure 2: Experimental Workflow Diagram.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.

Materials and Reagents

  • Cell Line: Cultured cells expressing Vasopressin V2 receptor (e.g., LLC-PK1, HEK 293T, MDCK).

  • Culture Medium: Appropriate for the chosen cell line.

  • Coverslips or Chamber Slides: Sterile and suitable for cell culture.

  • This compound: Lyophilized powder.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.

  • Permeabilization Buffer (Optional): 0.1-0.5% Triton X-100 or Saponin in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS.

  • Fluorophore-conjugated Streptavidin: (e.g., Streptavidin-FITC, -Alexa Fluor 488, or -Alexa Fluor 594).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.

  • Antifade Mounting Medium.

Procedure

  • Cell Seeding:

    • A day prior to the experiment, seed cells onto sterile glass coverslips or chamber slides at a density that will result in 60-80% confluency on the day of the experiment.[8]

    • Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Ligand Binding:

    • Prepare a working solution of this compound in serum-free medium. The optimal concentration should be determined empirically, but a starting range of 10-100 nM is recommended.

    • Aspirate the culture medium from the cells and wash once with warm PBS.

    • Add the this compound working solution to the cells and incubate for a desired time at 37°C to allow for binding and internalization. Incubation times can range from 15 minutes to 2 hours, depending on the experimental question. For internalization studies, a time course (e.g., 0, 15, 30, 60 minutes) is recommended.[2][6]

  • Washing:

    • To remove unbound ligand, aspirate the this compound solution and wash the cells three times with cold PBS.

  • Fixation:

    • Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[9][10]

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • This step is necessary if visualizing internalized receptors or intracellular targets.

    • Incubate the cells with permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes at room temperature.[11]

    • Wash the cells three times with PBS.

  • Blocking:

    • To reduce non-specific binding of the streptavidin, incubate the cells with blocking buffer for 30-60 minutes at room temperature.[12]

  • Streptavidin Incubation:

    • Dilute the fluorophore-conjugated streptavidin in blocking buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the diluted streptavidin solution to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.[13]

  • Washing:

    • Aspirate the streptavidin solution and wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Counterstaining:

    • Incubate the cells with DAPI solution for 5-10 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

    • Capture images for analysis of receptor localization and fluorescence intensity.

References

Application Note: In Situ Detection of Biotinyl-(Arg8)-Vasopressin Binding in Tissue Sections using Streptavidin-HRP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Arginine Vasopressin (AVP), a nonapeptide hormone, plays a crucial role in regulating water homeostasis, blood pressure, and various central nervous system functions. Its actions are mediated through specific G protein-coupled receptors (GPCRs), namely the V1a, V1b, and V2 receptors. Understanding the tissue-specific localization and density of these receptors is paramount for elucidating the physiological and pathological roles of vasopressin and for the development of novel therapeutics targeting the vasopressin system. Biotinyl-(Arg8)-Vasopressin is a biologically active, biotinylated analog of AVP that can be used to probe for vasopressin receptor expression in tissue sections.[1][2] This application note provides a detailed protocol for the in situ detection of this compound binding sites in tissue sections using a highly sensitive streptavidin-horseradish peroxidase (HRP) conjugate and a chromogenic substrate. The strong and specific interaction between biotin (B1667282) and streptavidin allows for significant signal amplification, enabling the visualization of vasopressin receptor distribution.[3][4][5]

Vasopressin Receptor Signaling

Vasopressin receptors are coupled to distinct signaling pathways. V1 receptors (V1a and V1b) are typically coupled to Gq/11, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[6] The V2 receptor, primarily found in the kidney, is coupled to Gs, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[7][8]

Vasopressin_Signaling cluster_V1 V1 Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 Vasopressin V1R V1 Receptor AVP1->V1R Gq11 Gq/11 V1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC AVP2 Vasopressin V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

Caption: Simplified Vasopressin V1 and V2 receptor signaling pathways.

Experimental Workflow

The overall experimental workflow involves preparing the tissue, incubating with the biotinylated ligand, followed by detection with streptavidin-HRP and a chromogenic substrate.

Workflow Tissue Tissue Section (Frozen or FFPE) Deparaffinize Deparaffinization & Rehydration (FFPE) Tissue->Deparaffinize AntigenRetrieval Antigen Retrieval (Optional for FFPE) Deparaffinize->AntigenRetrieval Block_Endo Block Endogenous Peroxidase & Biotin AntigenRetrieval->Block_Endo Block_Nonspecific Block Nonspecific Binding Sites Block_Endo->Block_Nonspecific Biotin_AVP Incubate with This compound Block_Nonspecific->Biotin_AVP Wash1 Wash Biotin_AVP->Wash1 Strep_HRP Incubate with Streptavidin-HRP Wash1->Strep_HRP Wash2 Wash Strep_HRP->Wash2 Substrate Add Chromogenic Substrate (e.g., DAB) Wash2->Substrate Wash3 Wash Substrate->Wash3 Counterstain Counterstain (e.g., Hematoxylin) Wash3->Counterstain Dehydrate Dehydrate & Mount Counterstain->Dehydrate Visualize Visualize under Microscope Dehydrate->Visualize

Caption: Experimental workflow for this compound detection.

Data Presentation

The following table provides an example of how to structure quantitative data from a binding experiment. This could be based on varying the concentration of this compound or comparing binding in different tissue types or under different experimental conditions.

Concentration of this compoundMean Signal Intensity (Arbitrary Units)Standard Deviationn
1 nM15.22.13
10 nM48.95.63
50 nM120.512.33
100 nM155.815.13
100 nM + Excess Unlabeled Vasopressin8.31.53

Detailed Experimental Protocols

Materials and Reagents:

  • This compound

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized or distilled water

  • Tris-buffered saline (TBS): 50 mM Tris, 150 mM NaCl, pH 7.4

  • TBS with 0.1% Tween-20 (TBST)

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3% solution)

  • Normal serum (from the species the secondary antibody, if used, was raised in, e.g., goat serum) or Bovine Serum Albumin (BSA) for blocking

  • Avidin (B1170675)/Biotin Blocking Kit (if high endogenous biotin is expected, e.g., in liver or kidney tissue)[9]

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

Protocol for FFPE Tissue Sections:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Immerse slides in 100% ethanol for 2 x 3 minutes.

    • Immerse slides in 95% ethanol for 2 minutes.

    • Immerse slides in 70% ethanol for 2 minutes.

    • Rinse slides in deionized water for 2 x 2 minutes.[10][11]

  • Antigen Retrieval (Optional but Recommended):

    • Heat-induced epitope retrieval (HIER) can improve ligand access.

    • Pre-heat antigen retrieval solution to 95-100°C.

    • Immerse slides in the hot retrieval solution for 10-20 minutes.

    • Allow slides to cool in the solution for 20 minutes at room temperature.

    • Rinse slides in TBS for 2 x 3 minutes.[10]

  • Blocking Endogenous Peroxidase:

    • Immerse slides in 3% hydrogen peroxide in methanol (B129727) or TBS for 10-15 minutes to block endogenous peroxidase activity.[10]

    • Rinse slides in TBS for 2 x 5 minutes.

  • Blocking Endogenous Biotin (if necessary):

    • If staining tissues with high endogenous biotin (e.g., kidney, liver), use a commercial avidin/biotin blocking kit according to the manufacturer's instructions.[9] This typically involves sequential incubation with avidin and then biotin solutions.

  • Blocking Nonspecific Binding:

    • Incubate sections for 30-60 minutes at room temperature in a humidified chamber with a blocking buffer (e.g., 10% normal serum or 1-3% BSA in TBS).[9][10]

    • Gently tap off excess blocking solution before the next step.

  • Incubation with this compound:

    • Dilute this compound to the desired concentration (e.g., 1-100 nM, requires optimization) in blocking buffer.

    • Apply the diluted biotinylated peptide to the tissue sections, ensuring complete coverage.

    • Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

    • Negative Control: For a competition assay to demonstrate specificity, co-incubate an adjacent section with the this compound and a 100-fold molar excess of unlabeled Arg8-Vasopressin.

  • Washing:

    • Rinse slides gently with TBST.

    • Wash slides in TBST for 3 x 5 minutes with gentle agitation.

  • Incubation with Streptavidin-HRP:

    • Dilute the Streptavidin-HRP conjugate in the blocking buffer according to the manufacturer's recommended dilution range (e.g., 1:200 - 1:1000).

    • Apply the diluted Streptavidin-HRP to the sections and incubate for 30-60 minutes at room temperature in a humidified chamber.[10][12]

  • Washing:

    • Rinse slides gently with TBST.

    • Wash slides in TBST for 3 x 5 minutes with gentle agitation.

  • Signal Development:

    • Prepare the DAB substrate solution according to the manufacturer's instructions immediately before use.

    • Apply the DAB solution to the sections and incubate for 2-10 minutes, or until the desired brown precipitate is observed under a microscope.

    • Stop the reaction by immersing the slides in deionized water.[9]

  • Counterstaining:

    • Immerse slides in hematoxylin for 30 seconds to 2 minutes.

    • "Blue" the sections by rinsing in running tap water for 5 minutes.[9]

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene and coverslip using a permanent mounting medium.

Protocol for Frozen Tissue Sections:

  • Fixation:

    • Air dry frozen sections on slides for 30-60 minutes at room temperature.

    • Fix in cold acetone (B3395972) or 4% paraformaldehyde for 10 minutes.[9]

    • Air dry for 10-20 minutes.

    • Rinse in TBS for 2 x 5 minutes.

  • Blocking and Staining:

    • Proceed from Step 3 (Blocking Endogenous Peroxidase) of the FFPE protocol. Antigen retrieval (Step 2) is generally not required for frozen sections.

Expected Results:

Specific binding of this compound will appear as a brown precipitate at the sites of vasopressin receptor expression. The intensity of the staining should be proportional to the density of the receptors. In the negative control section (with excess unlabeled vasopressin), a significant reduction or absence of staining should be observed, confirming the specificity of the binding.

Troubleshooting:

  • High Background: May be due to incomplete blocking of endogenous peroxidase or biotin, insufficient washing, or excessive concentration of the biotinylated peptide or streptavidin-HRP.

  • Weak or No Signal: Could result from low receptor expression, inactive reagents, incorrect dilutions, or over-fixation of the tissue (for FFPE). Consider optimizing the concentration of the biotinylated peptide and performing antigen retrieval.

  • Nonspecific Staining: Ensure adequate blocking of nonspecific binding sites. The use of a high-quality streptavidin conjugate is recommended to minimize nonspecific binding.[4]

References

Application Notes and Protocols for Vasopressin Receptor Binding Assay Using Biotinyl-(Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arginine vasopressin (AVP) is a critical neurohypophysial hormone that regulates a wide range of physiological processes, including water homeostasis, blood pressure, and social behaviors.[1] These effects are mediated through its interaction with specific G protein-coupled receptors (GPCRs): the V1a, V1b (also known as V3), and V2 receptors.[2][3] Understanding the binding characteristics of novel compounds to these receptors is fundamental for the development of new therapeutics. This document provides a detailed protocol for a non-radioactive vasopressin receptor binding assay using Biotinyl-(Arg8)-Vasopressin, a biotinylated analog of AVP. This assay format offers a sensitive and robust alternative to traditional radioligand binding assays, leveraging the high-affinity interaction between biotin (B1667282) and streptavidin for detection.[4][5]

Vasopressin Receptor Signaling Pathways

Vasopressin receptors are classified into three main subtypes, each coupled to distinct G protein signaling pathways, leading to different physiological responses.[2][3]

  • V1a and V1b Receptors: These receptors are primarily coupled to Gq/11 proteins.[3][6][7] Upon agonist binding, this activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9] This pathway is crucial for processes like vasoconstriction, glycogenolysis, and ACTH release.[2][6][9]

  • V2 Receptor: The V2 receptor is coupled to the Gs protein.[2][10] Activation of the V2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][10][11] This signaling cascade is the primary mechanism for the antidiuretic effects of vasopressin in the kidney, promoting water reabsorption.[2][10]

Below are diagrams illustrating these signaling pathways.

V1a_V1b_Signaling_Pathway AVP Vasopressin (AVP) V1_Receptor V1a / V1b Receptor AVP->V1_Receptor Binds Gq_Protein Gq Protein V1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: V1a and V1b Receptor Signaling Pathway.

V2_Signaling_Pathway AVP Vasopressin (AVP) V2_Receptor V2 Receptor AVP->V2_Receptor Binds Gs_Protein Gs Protein V2_Receptor->Gs_Protein Activates AC Adenylyl Cyclase (AC) Gs_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_Activation PKA Activation cAMP->PKA_Activation Physiological_Response Physiological Response (e.g., Aquaporin-2 Translocation) PKA_Activation->Physiological_Response

Caption: V2 Receptor Signaling Pathway.

Experimental Protocols

This section details the methodologies for saturation and competition binding assays using this compound.

Materials and Reagents
  • This compound: Lyophilized powder.

  • Cell Membranes: Prepared from cell lines stably expressing the human vasopressin receptor of interest (V1a, V1b, or V2).

  • Streptavidin-Europium (or other suitable conjugate): For detection.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Unlabeled Ligands: Arginine Vasopressin (for non-specific binding determination) and test compounds.

  • 96-well Microplates: Low-protein binding, white or black depending on the detection method.

  • Plate shaker and incubator.

  • Microplate reader capable of time-resolved fluorescence (for Europium-based detection).

Experimental Workflow Diagram

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - this compound - Cell Membranes - Unlabeled Ligands - Assay Buffer Add_Components Add to 96-well Plate: 1. Assay Buffer 2. Unlabeled Ligand (or Buffer) 3. Cell Membranes Reagent_Prep->Add_Components Add_Biotin_AVP Add this compound Add_Components->Add_Biotin_AVP Incubate Incubate with Shaking (e.g., 60-120 min at 22°C) Add_Biotin_AVP->Incubate Wash_Steps Wash to Remove Unbound Ligand Incubate->Wash_Steps Add_Strep_Eu Add Streptavidin-Europium and Incubate Wash_Steps->Add_Strep_Eu Read_Plate Read Plate (Time-Resolved Fluorescence) Add_Strep_Eu->Read_Plate Analyze_Data Calculate: - Kd and Bmax (Saturation) - IC50 and Ki (Competition) Read_Plate->Analyze_Data

Caption: General workflow for the vasopressin receptor binding assay.

Protocol 1: Saturation Binding Assay

This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of this compound for the target receptor.[12]

  • Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be 0.1 x Kd to 10 x Kd, if the approximate Kd is known. Otherwise, a broader range (e.g., 0.01 nM to 100 nM) should be used.

    • Dilute the cell membrane preparation in Assay Buffer to the desired concentration (e.g., 5-20 µg protein per well). The optimal concentration should be determined empirically to ensure that less than 10% of the total ligand is bound.[13]

  • Assay Setup (in a 96-well plate):

    • Total Binding: To each well, add 50 µL of Assay Buffer, 50 µL of the diluted cell membrane suspension, and 50 µL of the corresponding this compound dilution.

    • Non-Specific Binding (NSB): To a separate set of wells, add 50 µL of a high concentration of unlabeled Arginine Vasopressin (e.g., 1 µM), 50 µL of the diluted cell membrane suspension, and 50 µL of the corresponding this compound dilution.

  • Incubation:

    • Seal the plate and incubate at room temperature (e.g., 22°C) for 60-120 minutes with gentle shaking. The optimal incubation time should be determined in preliminary experiments to ensure equilibrium is reached.

  • Washing and Detection:

    • The method for separating bound from free ligand will depend on the assay format (e.g., filtration or plate-based wash). For a plate-based assay, aspirate the incubation mixture and wash the wells 3-4 times with ice-cold Wash Buffer.

    • Add 100 µL of Streptavidin-Europium (diluted in Assay Buffer) to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the wells again as described above to remove unbound streptavidin conjugate.

    • Add an appropriate enhancement solution if required by the manufacturer's protocol.

  • Data Acquisition and Analysis:

    • Read the plate using a microplate reader capable of time-resolved fluorescence.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding as a function of the this compound concentration.

    • Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to compete with a fixed concentration of this compound for binding to the receptor.[13]

  • Preparation:

    • Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.

    • Prepare a working solution of this compound in Assay Buffer at a concentration close to its Kd value (determined from the saturation assay).

    • Dilute the cell membrane preparation in Assay Buffer as in the saturation assay.

  • Assay Setup (in a 96-well plate):

    • To each well, add 50 µL of the test compound dilution (or buffer for total binding, or a high concentration of unlabeled AVP for NSB).

    • Add 50 µL of the diluted cell membrane suspension.

    • Add 50 µL of the this compound working solution.

  • Incubation, Washing, Detection, and Data Acquisition:

    • Follow steps 3, 4, and the first point of step 5 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Analyze the data using non-linear regression (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the biotinylated ligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound used and Kd is its dissociation constant determined from the saturation assay.[14]

Data Presentation

The following tables summarize hypothetical but representative data that could be obtained from the described assays.

Table 1: Saturation Binding Assay Data for this compound
Receptor SubtypeKd (nM)Bmax (pmol/mg protein)
V1a 0.455.2
V1b 1.203.8
V2 0.858.1

Kd (Dissociation Constant) represents the concentration of ligand at which half of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. Bmax (Maximum Receptor Density) represents the total concentration of receptors in the sample.

Table 2: Competition Binding Assay Data for Various Ligands
CompoundReceptorIC50 (nM)Ki (nM)
Arginine Vasopressin (AVP) V1a0.380.17
V1b0.950.53
V20.650.34
Compound X (V1a Antagonist) V1a2.51.11
V1b15083.3
V2>1000>526
Compound Y (V2 Agonist) V1a850377.8
V1b>1000>555
V25.22.74

IC50 (Half maximal inhibitory concentration) is the concentration of a competitor that displaces 50% of the specific binding of the labeled ligand. Ki (Inhibitor Constant) is an indicator of the binding affinity of the competitor. Calculations are based on the Kd values from Table 1 and a this compound concentration equal to the respective Kd.

References

Visualizing Vasopressin Receptor Internalization with Biotinylated Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The internalization of G protein-coupled receptors (GPCRs), such as the vasopressin receptors (V1aR and V2R), is a critical mechanism for regulating signal transduction and cellular responsiveness. Visualizing this process provides invaluable insights into receptor function, drug efficacy, and the development of novel therapeutics. Biotinylated ligands, in conjunction with avidin-based detection systems, offer a robust and versatile method for tracking receptor trafficking. These biotinylated analogs of vasopressin retain high binding affinity and biological activity, allowing for the specific labeling and visualization of receptor internalization pathways.[1][2][3] This document provides detailed protocols and application notes for studying vasopressin receptor internalization using this powerful technique.

Signaling Pathways and Internalization Mechanisms

Vasopressin receptors mediate their effects through distinct signaling cascades. The V1a receptor typically couples to Gq/11, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. The V2 receptor, on the other hand, primarily couples to Gs, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[4]

Upon agonist binding, both V1a and V2 receptors undergo internalization through a process of receptor-mediated endocytosis.[5][6] This process is often dependent on β-arrestin and occurs via clathrin-coated pits.[7][8] However, the subsequent trafficking of the receptors differs. The V1a receptor and β-arrestin dissociate rapidly, allowing for the quick recycling of the receptor back to the plasma membrane. In contrast, the V2 receptor forms a more stable complex with β-arrestin, leading to its accumulation in endosomes and slower recycling.[7]

Vasopressin_Signaling_Internalization cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Biotinylated Vasopressin V2R V2 Receptor Ligand->V2R Binding V1aR V1a Receptor Ligand->V1aR Binding BetaArrestin β-Arrestin V2R->BetaArrestin Recruitment V1aR->BetaArrestin Recruitment Clathrin Clathrin-Coated Pit Endosome Early Endosome Clathrin->Endosome Internalization BetaArrestin->Clathrin Interaction Recycling Recycling to Membrane Endosome->Recycling V1aR Pathway Degradation Lysosomal Degradation Endosome->Degradation V2R Pathway

Diagram of vasopressin receptor internalization pathway.

Quantitative Data Summary

The use of biotinylated ligands allows for the quantitative analysis of receptor internalization. Below is a summary of internalization data from studies using various cell lines and vasopressin receptor subtypes.

Cell LineReceptor TypeLigand/AgonistTreatment TimeInternalization (%)Reference
HEK 293TV2RArginine Vasopressin (AVP)30 min32 ± 7%[7]
HEK 293TV1aRArginine Vasopressin (AVP)30 min50 ± 3%[7]
HEK 293TV1aR (co-expressed with V2R)Arginine Vasopressin (AVP)30 min20 ± 2%[7]
Rat Renal Outer Medullary Collecting TubulesV2R125I-AVP10 min81.7%[9]
LLC-PK1V2R125I-labeled vasopressin analogue30 min at 22°C>50%[5]

Experimental Protocols

The following protocols provide a framework for visualizing and quantifying vasopressin receptor internalization using biotinylated ligands.

Experimental Workflow Overview

Workflow A Cell Culture & Transfection B Cell Surface Biotinylation (Optional, for biochemical assays) A->B C Ligand Binding (Biotinylated Vasopressin) A->C B->C D Induce Internalization (Incubate at 37°C) C->D E Wash to Remove Unbound Ligand D->E F Fixation & Permeabilization E->F G Detection (Fluorescent Streptavidin) F->G H Imaging (Confocal Microscopy) G->H I Image Analysis & Quantification H->I

References

Application Note: Affinity Purification of Vasopressin Receptors Using Biotinyl-(Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasopressin receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in regulating water balance, blood pressure, and various neurological processes.[1][2][3] The primary subtypes, V1a, V1b (also known as V3), and V2, differ in their localization, function, and signal transduction mechanisms.[1][3] The V1 receptors are coupled to the Gq/11 protein, leading to the activation of phospholipase C and an increase in intracellular calcium, while the V2 receptor is coupled to the Gs protein, stimulating adenylyl cyclase and cyclic AMP (cAMP) production.[4][5] The purification of these receptors is essential for detailed structural and functional studies, which are critical for drug development.

This application note provides a detailed protocol for the affinity purification of vasopressin receptors using Biotinyl-(Arg8)-Vasopressin. This biotinylated analog of vasopressin has been shown to be a potent agonist, retaining high binding affinity for both V1 and V2 receptors, making it an excellent tool for receptor isolation.[6][7] The strong and specific interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) forms the basis of this affinity purification strategy.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the vasopressin V2 receptor signaling pathway and the general experimental workflow for the affinity purification of vasopressin receptors.

vasopressin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVP Vasopressin (AVP) V2R V2 Receptor (V2R) AVP->V2R Binds to G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Water Channel AQP2_vesicle->AQP2_channel Translocates to membrane

Caption: Vasopressin V2 Receptor Signaling Pathway.[1][4]

affinity_purification_workflow start Start: Cell Culture or Tissue Homogenization membrane_prep Membrane Preparation start->membrane_prep solubilization Receptor Solubilization with Detergent membrane_prep->solubilization ligand_binding Incubation with This compound solubilization->ligand_binding binding Binding of Receptor-Ligand Complex to Matrix ligand_binding->binding affinity_matrix Streptavidin-Agarose Affinity Matrix affinity_matrix->binding wash Wash to Remove Non-specifically Bound Proteins binding->wash elution Elution of Purified Receptor wash->elution analysis Analysis of Purified Receptor (SDS-PAGE, Western Blot, etc.) elution->analysis end End: Purified Vasopressin Receptor analysis->end

Caption: Experimental Workflow for Affinity Purification.

Quantitative Data

The binding affinities of this compound analogs for vasopressin receptors are summarized below. These values indicate that the biotinylated ligand retains a high affinity for the receptors, which is a prerequisite for successful affinity purification.

LigandReceptor SourceReceptor SubtypeDissociation Constant (Kd)
Biotinyl-[Lys8]-Vasopressin (B-MLVP)Canine Renal Plasma MembranesV215 nM[6]
Biotinyl-[Lys8]-Vasopressin (B-MLVP)LLC-PK1 Kidney CellsV2202 nM[6]
Biotinyl-des-[Dab4,Arg8]VasopressinBovine Kidney MembranesV2High Affinity[7]
Biotinyl-des-[Dab4,Arg8]VasopressinRat Liver MembranesV1High Affinity[7]

Experimental Protocols

Materials and Reagents
  • Cell Lines or Tissues: Cells expressing vasopressin receptors (e.g., LLC-PK1 for V2, rat liver for V1) or tissue homogenates.

  • This compound: Commercially available from various suppliers.[8][9][10]

  • Affinity Matrix: Streptavidin-agarose or avidin-agarose beads.

  • Detergents for Solubilization: Dodecyl-β-D-maltoside, 3-laurylamido-N,N'-dimethylpropylaminoxide, or digitonin.[11]

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 250 mM sucrose, and protease inhibitors.

    • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA, and protease inhibitors.

    • Solubilization Buffer: Binding buffer containing 1% (w/v) detergent.

    • Wash Buffer: Binding buffer containing 0.1% (w/v) detergent.

    • Elution Buffer: Wash buffer containing an excess of free biotin or a low pH buffer (e.g., 0.1 M glycine, pH 2.5).

  • Protease Inhibitor Cocktail: Commercially available.

  • Reagents for Analysis: SDS-PAGE gels, transfer membranes, antibodies against vasopressin receptors (if available), and Western blotting reagents.

Protocol 1: Preparation of Cell Membranes
  • Harvest cells expressing vasopressin receptors by centrifugation.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in ice-cold homogenization buffer.

  • Homogenize the cells using a Dounce homogenizer or sonication.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in binding buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

Protocol 2: Solubilization of Vasopressin Receptors

A critical step for the purification of membrane proteins is the solubilization of the receptor from the lipid bilayer while maintaining its native conformation and ligand-binding activity.[11]

  • Dilute the membrane preparation to a final protein concentration of 2-5 mg/mL in binding buffer.

  • Add an equal volume of solubilization buffer containing 2% (w/v) detergent (final detergent concentration of 1%). Dodecyl-β-D-maltoside and 3-laurylamido-N,N'-dimethylpropylaminoxide have been shown to be effective for solubilizing vasopressin receptors.[11]

  • Incubate on a rotator at 4°C for 1-2 hours.

  • Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.

  • Carefully collect the supernatant containing the solubilized receptors.

Protocol 3: Affinity Purification
  • Ligand Binding: To the solubilized receptor preparation, add this compound to a final concentration of 10-50 nM. Incubate at 4°C for 2-4 hours with gentle agitation to form the receptor-ligand complex.

  • Matrix Preparation: Wash the streptavidin-agarose beads three times with wash buffer to remove any storage solutions.

  • Binding to Matrix: Add the pre-washed streptavidin-agarose beads to the solubilized receptor-ligand complex. Incubate on a rotator at 4°C for 2-4 hours (or overnight) to allow the biotinylated complex to bind to the beads.

  • Washing: Pellet the beads by gentle centrifugation (500 x g for 2 minutes) and discard the supernatant. Wash the beads extensively (5-10 times) with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Competitive Elution: Resuspend the beads in elution buffer containing a high concentration of free biotin (e.g., 2-10 mM). Incubate at room temperature for 30-60 minutes with gentle agitation. Repeat this step 2-3 times and pool the eluates.

    • Low pH Elution: Alternatively, elute the bound proteins with a low pH buffer. Immediately neutralize the eluate with 1 M Tris-HCl (pH 8.0).

Protocol 4: Analysis of Purified Receptor
  • SDS-PAGE: Analyze the eluted fractions by SDS-polyacrylamide gel electrophoresis to assess the purity and molecular weight of the purified receptor. A protein with an approximate molecular weight of 58 kDa is expected for the V1 receptor.[12]

  • Western Blotting: If specific antibodies are available, confirm the identity of the purified protein by Western blotting.

  • Ligand Binding Assay: To confirm that the purified receptor is functional, perform a radioligand binding assay using a labeled vasopressin analog (e.g., [3H]Arginine Vasopressin).[13]

Troubleshooting

IssuePossible CauseSolution
Low Yield of Purified Receptor Inefficient solubilization.Optimize detergent type and concentration. Ensure sufficient incubation time.
Loss of ligand-binding activity during solubilization.Perform solubilization at 4°C and in the presence of protease inhibitors. Consider stabilizing the receptor with the ligand prior to solubilization.[11]
Incomplete binding to the affinity matrix.Increase incubation time for binding. Ensure the capacity of the affinity matrix is not exceeded.
High Background/Contamination Non-specific binding to the affinity matrix.Increase the number and stringency of wash steps. Include a low concentration of non-ionic detergent in the wash buffer.
Proteolytic degradation of the receptor.Add a fresh cocktail of protease inhibitors to all buffers.
Receptor is Inactive After Elution Denaturation by elution conditions.If using low pH elution, ensure rapid neutralization. Consider using a milder competitive elution method.
Removal of essential lipids.Add phospholipids (B1166683) to the elution buffer to maintain receptor stability.

Conclusion

This application note provides a comprehensive framework for the affinity purification of vasopressin receptors using this compound. The detailed protocols and troubleshooting guide are intended to assist researchers in successfully isolating these important drug targets for further characterization. The high affinity and agonist properties of the biotinylated ligand make it a valuable tool for these studies.[6][7] Successful purification will enable more in-depth structural and functional analyses, ultimately aiding in the development of novel therapeutics targeting the vasopressin system.

References

Application Notes and Protocols for Western Blot Detection of Vasopressin Receptors using Biotinyl-(Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine Vasopressin (AVP), a nonapeptide hormone, plays a crucial role in regulating a wide array of physiological processes, including water homeostasis, cardiovascular function, and social behavior. Its actions are mediated through three distinct G-protein coupled receptors (GPCRs): V1a, V1b, and V2. The study of these receptors is paramount in understanding various pathological conditions and in the development of novel therapeutics. Biotinyl-(Arg8)-Vasopressin is a biotinylated analog of vasopressin that serves as a powerful tool for the detection and characterization of vasopressin receptors. This document provides detailed application notes and protocols for the use of this compound in Western blotting to identify and characterize vasopressin receptors.

Biotinylated analogues of [Arg8]vasopressin have been shown to retain high binding affinities for both V1 and V2 receptors and are biologically active.[1] The biotin (B1667282) moiety allows for highly sensitive detection using avidin (B1170675) or streptavidin conjugates, making it an ideal probe for various immunoassays, including Western blotting.

Data Presentation

LigandReceptor TargetTissue/Cell TypeDissociation Constant (Kd)
B-MLVPVasopressin ReceptorsCanine Renal Plasma Membranes15 nM
B-MLVPVasopressin ReceptorsLLC-PK1 Kidney Cells202 nM

Signaling Pathways and Experimental Workflow

To provide a comprehensive understanding of the system, diagrams of the vasopressin receptor signaling pathways and a general experimental workflow for Western blot detection using this compound are provided below.

Vasopressin Receptor Signaling Pathways

The three vasopressin receptor subtypes (V1a, V1b, and V2) are coupled to different G-proteins and activate distinct downstream signaling cascades.

V1a_V1b_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP Vasopressin (or this compound) V1_Receptor V1a / V1b Receptor AVP->V1_Receptor binds Gq11 Gq/11 V1_Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response_V1 Physiological Response (e.g., vasoconstriction, ACTH release) Ca2_release->Cellular_Response_V1 PKC_activation->Cellular_Response_V1

V1a/V1b Receptor Signaling Pathway

V2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP Vasopressin (or this compound) V2_Receptor V2 Receptor AVP->V2_Receptor binds Gs Gs V2_Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_V2 Physiological Response (e.g., aquaporin-2 insertion) PKA->Cellular_Response_V2 phosphorylates targets

V2 Receptor Signaling Pathway
Experimental Workflow

The following diagram outlines the key steps for detecting vasopressin receptors using this compound in a Western blot experiment.

Western_Blot_Workflow start Start: Sample Preparation (Cell/Tissue Lysate) sds_page SDS-PAGE (Protein Separation by Size) start->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose Membrane) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk or BSA in TBST) transfer->blocking probe_incubation Incubation with This compound blocking->probe_incubation washing1 Washing (to remove unbound probe) probe_incubation->washing1 streptavidin_hrp Incubation with Streptavidin-HRP Conjugate washing1->streptavidin_hrp washing2 Washing (to remove unbound conjugate) streptavidin_hrp->washing2 detection Chemiluminescent Detection (ECL Substrate) washing2->detection end End: Image Acquisition and Analysis detection->end

Western Blot Workflow

Experimental Protocols

This section provides a detailed protocol for the detection of vasopressin receptors in cell lysates or tissue homogenates using this compound as a probe in a Western blot.

Materials
  • This compound

  • Cell or tissue lysates containing vasopressin receptors

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Wash Buffer (TBST)

  • Streptavidin-HRP conjugate

  • Enhanced Chemiluminescence (ECL) detection reagents

  • X-ray film or digital imaging system

Protocol

1. Sample Preparation a. Prepare cell or tissue lysates using a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

2. SDS-PAGE a. Mix an appropriate amount of protein lysate (typically 20-50 µg) with Laemmli sample buffer. b. Heat the samples at 95-100°C for 5 minutes. c. Load the samples onto an SDS-PAGE gel along with a molecular weight marker. d. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

3. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with wash buffer.

4. Blocking a. Place the membrane in a clean container and add enough blocking buffer to completely cover it. b. Incubate for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the probe.

5. Incubation with this compound a. Dilute the this compound in blocking buffer to the desired final concentration. The optimal concentration should be determined empirically, but a starting range of 10-100 nM is recommended. b. Decant the blocking buffer and add the this compound solution to the membrane. c. Incubate overnight at 4°C with gentle agitation. Shorter incubation times (e.g., 2 hours at room temperature) can also be tested.

6. Washing a. Decant the probe solution and wash the membrane three times for 5-10 minutes each with wash buffer (TBST) at room temperature with gentle agitation.

7. Incubation with Streptavidin-HRP a. Dilute the Streptavidin-HRP conjugate in blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:1,000 to 1:10,000). b. Add the diluted Streptavidin-HRP solution to the membrane. c. Incubate for 1 hour at room temperature with gentle agitation.

8. Final Washing a. Decant the Streptavidin-HRP solution and wash the membrane three to five times for 5-10 minutes each with wash buffer (TBST) at room temperature with gentle agitation.

9. Detection a. Prepare the ECL detection reagents according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes). c. Remove the excess substrate and place the membrane in a plastic wrap or a digital imager. d. Expose the membrane to X-ray film or capture the signal using a digital imaging system.

Conclusion

This compound is a valuable tool for the specific detection of vasopressin receptors in Western blotting applications. The high affinity of the biotin-streptavidin interaction allows for sensitive detection, enabling researchers to study the expression and regulation of V1a, V1b, and V2 receptors in various biological samples. The protocols and diagrams provided in this document offer a comprehensive guide for the successful implementation of this technique in the laboratory. Optimization of probe concentration and incubation times may be necessary to achieve the best results for specific experimental conditions.

References

Application Notes and Protocols for Biotinyl-(Arg8)-Vasopressin in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for utilizing Biotinyl-(Arg8)-Vasopressin (Biotin-AVP) in confocal microscopy to visualize and quantify Vasopressin V2 receptor (V2R) expression, binding, and internalization.

Introduction

This compound is a biologically active, biotinylated analog of Arginine Vasopressin (AVP). This modification allows for indirect fluorescent labeling through the high-affinity interaction between biotin (B1667282) and streptavidin conjugated to a fluorophore. This system enables researchers to study the V2 receptor, a G-protein coupled receptor (GPCR) crucial for regulating water homeostasis, using advanced imaging techniques like confocal microscopy. The protocols outlined below are designed for studying V2R trafficking and signaling in cell culture models. Biotinylated analogues of [Arg8]vasopressin have been shown to be as potent as the native hormone in stimulating cAMP-dependent protein kinase, confirming their biological activity[1].

Data Presentation: Quantitative Ligand-Receptor Interaction

The following tables summarize key quantitative data for this compound and related compounds. This information is critical for designing and interpreting experiments.

CompoundReceptorCell/Tissue TypeBinding Affinity (Kd)Reference
Biotinylated Vasopressin Analog (B-MLVP)V2LLC-PK1 kidney cells202 nM[2]
Biotinylated Vasopressin Analog (B-MLVP)V2Canine renal plasma membranes15 nM[2]
deamino[Dab(Nδ-N-maleoyl-β-alanine)4]AVPV2Bovine kidney inner medulla membranes45 nM[3]
deamino[Lys(Nε-N-maleoyl-β-alanine)8VPV2Bovine kidney inner medulla membranes15 nM[3]
[Arg8]-Vasopressin (AVP)V1CHO cells8.0 x 10⁻¹⁰ M[4]
[Arg8]-Vasopressin (AVP)V2CHO cells8.5 x 10⁻¹⁰ M[4]
ParameterValueConditionsReference
V2 Receptor Internalization~32%100 nM AVP for 30 min in HEK 293T cells[5]
V2 Receptor Internalization Half-Time6-7 minutesAVP treatment in HEK293 cells[6]

Signaling Pathway

Activation of the V2 receptor by vasopressin initiates a cascade of intracellular events. The primary signaling pathway involves the activation of a Gs protein, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA)[7][8]. Additionally, upon agonist stimulation, the V2 receptor can recruit β-arrestins, which mediate receptor internalization and can also initiate G-protein independent signaling pathways, such as the activation of the ERK1/2 cascade[8][9][10].

V2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BiotinAVP This compound V2R V2 Receptor BiotinAVP->V2R Binding Gs Gs Protein V2R->Gs Activation bArrestin β-Arrestin V2R->bArrestin Recruitment AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production ERK ERK1/2 Activation bArrestin->ERK Internalization Receptor Internalization bArrestin->Internalization PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., Aquaporin-2 trafficking) PKA->Downstream

V2 Receptor Signaling Pathway

Experimental Workflow

The general workflow for a confocal microscopy experiment using this compound involves several key stages, from cell culture to image analysis.

Experimental_Workflow A 1. Cell Culture (e.g., LLC-PK1, HEK293 expressing V2R) B 2. Cell Seeding (on coverslips or imaging plates) A->B D 4. Cell Treatment (Incubate cells with fluorescent ligand) B->D C 3. Ligand Preparation (Biotin-AVP + Streptavidin-Fluorophore) C->D E 5. Fixation & Permeabilization (Optional, for endpoint assays) D->E F 6. Confocal Imaging (Acquire Z-stacks or time-lapse series) D->F For live-cell imaging E->F G 7. Image Analysis (Quantification of binding and internalization) F->G

Confocal Microscopy Experimental Workflow

Experimental Protocols

Protocol 1: Preparation of Fluorescent this compound Complex

This protocol describes the preparation of the fluorescent ligand complex by conjugating this compound with a streptavidin-fluorophore.

Materials:

  • This compound (lyophilized powder)

  • Streptavidin conjugated to a fluorophore (e.g., Alexa Fluor™ 488, Cy3)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

Procedure:

  • Reconstitute this compound: Dissolve the lyophilized Biotin-AVP in nuclease-free water to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C.

  • Reconstitute Streptavidin-Fluorophore: Follow the manufacturer's instructions to reconstitute the streptavidin conjugate to a stock concentration (e.g., 1 mg/mL).

  • Complex Formation: To form the fluorescent ligand complex, mix Biotin-AVP and the streptavidin-fluorophore conjugate at a molar ratio of approximately 4:1 to 2:1 (biotin to streptavidin) in PBS. This ensures that most of the biotin-binding sites on the tetrameric streptavidin are occupied.

  • Incubation: Incubate the mixture for 30 minutes at room temperature in the dark to allow for complex formation.

  • Dilution: Dilute the complex to the desired final working concentration in cell culture medium just before adding it to the cells.

Protocol 2: V2 Receptor Visualization and Internalization Assay

This protocol details the steps for visualizing V2 receptor binding and internalization in cultured cells using confocal microscopy.

Materials:

  • Cells expressing V2 receptors (e.g., LLC-PK1 or HEK293-V2R)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom dishes or coverslips suitable for confocal microscopy

  • Fluorescent Biotin-AVP complex (from Protocol 1)

  • Paraformaldehyde (PFA), 4% in PBS (for fixation)

  • PBS

  • Mounting medium with antifade reagent

Procedure:

  • Cell Seeding: Seed the V2R-expressing cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.

  • Starvation (Optional): For some assays, it may be beneficial to serum-starve the cells for 2-4 hours prior to the experiment to reduce basal receptor activity.

  • Ligand Incubation:

    • For surface binding visualization: Incubate the cells with the fluorescent Biotin-AVP complex at a low temperature (e.g., 4°C) for 30-60 minutes. This will allow binding to the cell surface receptors while minimizing internalization.

    • For internalization studies: Incubate the cells with the fluorescent Biotin-AVP complex at 37°C. The incubation time can be varied to study the kinetics of internalization (e.g., 5, 15, 30, 60 minutes). A typical starting concentration for the fluorescent complex is in the range of 10-100 nM.

  • Washing: After incubation, gently wash the cells three times with ice-cold PBS to remove unbound ligand.

  • Fixation (for endpoint assays):

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium. For imaging dishes, add fresh PBS or mounting medium.

  • Confocal Imaging:

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore.

    • Acquire Z-stacks to visualize the three-dimensional distribution of the fluorescently labeled receptors.

    • For internalization studies, observe the transition of the fluorescent signal from the plasma membrane to intracellular vesicles.

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji, Imaris) to quantify receptor internalization.

    • This can be done by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments over time.

    • Quantify the number and intensity of intracellular fluorescent puncta, which represent internalized receptor-ligand complexes[11].

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescent signal Low receptor expression.Use a cell line with higher V2R expression or a transient transfection system to overexpress the receptor.
Inefficient complex formation.Optimize the molar ratio of Biotin-AVP to streptavidin-fluorophore. Ensure adequate incubation time.
Photobleaching.Reduce laser power and exposure time. Use an antifade mounting medium. Image a fresh field of view for each acquisition[12].
Incorrect filter sets.Ensure the microscope's excitation and emission filters are appropriate for the chosen fluorophore.
High background fluorescence Incomplete washing.Increase the number and duration of washing steps after ligand incubation.
Non-specific binding.Include a blocking step with a suitable agent (e.g., BSA) before ligand incubation. Perform a control experiment with a non-biotinylated fluorophore-streptavidin conjugate.
Autofluorescence.Image an unstained control sample to assess the level of autofluorescence. Consider using fluorophores in the red or far-red spectrum to minimize autofluorescence[12].
Cannot distinguish surface vs. internalized signal Suboptimal imaging parameters.Acquire high-resolution Z-stacks and use 3D reconstruction software to visualize the localization of the signal.
Rapid internalization.For surface binding studies, perform the incubation step at 4°C to inhibit endocytosis[13].
Cell morphology is poor Toxicity of the ligand or fixation.Perform a dose-response curve to determine the optimal, non-toxic ligand concentration. Optimize fixation conditions (e.g., reduce PFA concentration or incubation time).

References

Application of Biotinyl-(Arg8)-Vasopressin in Live-Cell Imaging of V2 Receptor Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The vasopressin V2 receptor (V2R), a member of the G protein-coupled receptor (GPCR) family, plays a pivotal role in maintaining water homeostasis.[1] Its trafficking, including internalization, recycling, and degradation, is crucial for regulating its signaling and cellular responsiveness to the hormone arginine vasopressin (AVP). Dysregulation of V2R trafficking is implicated in various diseases, making it a key target for drug development.

Biotinyl-(Arg8)-Vasopressin is a biologically active, biotinylated analog of AVP.[2][3] This probe, in conjunction with fluorescently labeled streptavidin, provides a powerful tool for visualizing and quantifying V2R trafficking in living cells.[2][4] The high affinity of biotin (B1667282) for streptavidin allows for stable and specific labeling of the receptor, enabling real-time tracking of its movement within the cell. This method is particularly advantageous as it is independent of receptor signaling pathways and can be applied to study orphan receptors.[5]

Live-cell imaging techniques, such as confocal microscopy, can be employed to monitor the dynamic process of V2R internalization upon agonist stimulation and its subsequent fate, whether it be recycling back to the plasma membrane or trafficking to lysosomes for degradation.[6][7] This approach provides valuable insights into the mechanisms of receptor desensitization and resensitization, which are critical for understanding the pharmacological effects of V2R-targeting drugs.

Quantitative Data

The following tables summarize key quantitative data related to V2R binding and trafficking.

ParameterLigandCell Type/SystemValueReference
Binding Affinity (Kd) [³H]-Arginine VasopressinHEK293 cells2.8 nM[8]
This compoundLLC-PK1 kidney cellsHigh Affinity (not quantified)[2]
Tolvaptan (antagonist)V2RHigh Affinity (not quantified)[9]
Mambaquaretin (antagonist)V2RNanomolar Affinity[9]
Dissociation Constant Biotinylated Vasopressin Analog (B-MLVP)Canine renal plasma membranes15 nM[3]
Biotinylated Vasopressin Analog (B-MLVP)LLC-PK1 kidney cells202 nM[3]
ParameterReceptor/ConditionRate/PercentageReference
Internalization Rate Dopamine D2 Receptor (example GPCR)0.08 µm/s (mobile fraction movement)[10]
Recycling Efficiency LDL Receptor (example)>99%[11]
Transferrin Receptor (example)>99%[11]
Internalized Receptors Transferrin Receptor (AxTf)72.6 ± 4.1% (internalized) vs 0.3 ± 0.3% (non-internalized)[12]
Recycled Receptors Transferrin Receptor (AxTf)6.9 ± 2.1% (recycled) vs 82.1 ± 4.7% (internalized)[12]

Signaling and Trafficking Pathways

V2R Signaling Pathway

V2R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP This compound V2R V2 Receptor AVP->V2R Binding Gs Gs Protein V2R->Gs Activation Internalization Internalization (Clathrin-mediated) V2R->Internalization AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation

Caption: V2R signaling cascade initiated by ligand binding.

V2R Trafficking Workflow

V2R_Trafficking PlasmaMembrane Plasma Membrane (V2R) ClathrinPit Clathrin-coated Pit PlasmaMembrane->ClathrinPit Internalization EarlyEndosome Early Endosome ClathrinPit->EarlyEndosome RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Recycling LateEndosome Late Endosome EarlyEndosome->LateEndosome Degradation Pathway RecyclingEndosome->PlasmaMembrane Lysosome Lysosome LateEndosome->Lysosome

Caption: V2R endocytic trafficking pathways.

Experimental Protocols

Protocol 1: Labeling of V2R with this compound and Fluorescent Streptavidin

This protocol describes the labeling of cell surface V2 receptors for live-cell imaging.

Materials:

  • Cells expressing V2R (e.g., HEK293 or LLC-PK1 cells)

  • Cell culture medium

  • This compound

  • Fluorescently labeled streptavidin (e.g., streptavidin-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging buffer (e.g., HBSS)

Procedure:

  • Cell Preparation: Seed V2R-expressing cells onto glass-bottom dishes suitable for live-cell imaging and culture until they reach 70-80% confluency.

  • Ligand Binding:

    • Wash the cells twice with PBS.

    • Incubate the cells with this compound (concentration to be optimized, typically in the nanomolar range) in live-cell imaging buffer for 30-60 minutes at 4°C to allow binding while minimizing internalization.

    • Wash the cells three times with cold PBS to remove unbound ligand.

  • Streptavidin Labeling:

    • Incubate the cells with fluorescently labeled streptavidin (e.g., 1-5 µg/mL) in live-cell imaging buffer for 15-30 minutes at 4°C.

    • Wash the cells three times with cold PBS to remove unbound streptavidin.

  • Imaging Preparation: Replace the PBS with pre-warmed live-cell imaging buffer. The cells are now ready for live-cell imaging.

Protocol 2: Live-Cell Imaging of V2R Internalization

This protocol details the procedure for visualizing the agonist-induced internalization of V2R using confocal microscopy.

Materials:

  • V2R-expressing cells labeled according to Protocol 1.

  • Live-cell imaging buffer.

  • Confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).

Procedure:

  • Microscope Setup:

    • Place the dish with labeled cells on the microscope stage within the environmental chamber and allow the temperature to equilibrate to 37°C.

    • Set the appropriate laser lines and emission filters for the chosen fluorophore (e.g., excitation at 488 nm and emission at 500-550 nm for Alexa Fluor 488).

    • Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Image Acquisition:

    • Acquire an initial image (time point 0) to visualize the distribution of V2R on the cell surface.

    • To induce internalization, add a pre-warmed solution of a V2R agonist (e.g., unlabeled Arginine Vasopressin) to the imaging buffer.

    • Immediately start a time-lapse acquisition, capturing images at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Analyze the time-lapse images to observe the movement of the fluorescent signal from the plasma membrane to intracellular vesicles, indicating receptor internalization.

    • Quantify the internalization by measuring the change in fluorescence intensity at the plasma membrane versus the intracellular compartments over time.

Experimental Workflow Diagram

Experimental_Workflow Start Start: V2R-expressing cells Labeling Labeling with Biotinyl-AVP & Fluorescent Streptavidin Start->Labeling Imaging Live-Cell Imaging (Confocal Microscopy) Labeling->Imaging Stimulation Agonist Stimulation Imaging->Stimulation TimeLapse Time-Lapse Acquisition Stimulation->TimeLapse Analysis Image Analysis & Quantification TimeLapse->Analysis End End: Trafficking Kinetics Analysis->End

Caption: Workflow for live-cell imaging of V2R trafficking.

References

Troubleshooting & Optimization

Technical Support Center: Biotinyl-(Arg8)-Vasopressin Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotinyl-(Arg8)-Vasopressin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this biotinylated peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a synthetic analog of the naturally occurring hormone Arginine Vasopressin (AVP), which has been labeled with biotin (B1667282). This modification allows for sensitive and specific detection using avidin (B1170675) or streptavidin-based systems. Common applications include studying vasopressin receptor binding, expression, and signaling pathways in various cell types and tissues. It is frequently used in techniques such as ELISA, fluorescence microscopy, and flow cytometry.[1][2]

Q2: Does the biotin tag on (Arg8)-Vasopressin interfere with its biological activity?

A2: Studies have shown that biotinyl analogues of [Arg8]vasopressin retain high binding affinities for both V1 and V2 vasopressin receptors.[1] These analogues have been demonstrated to be as potent as unmodified [Arg8]vasopressin in stimulating downstream signaling pathways, such as cAMP-dependent protein kinase activation.[1] Furthermore, the presence of avidin or streptavidin does not appear to significantly hinder receptor binding or biological activity.[1]

Q3: What are the main causes of non-specific binding in assays using this compound?

A3: Non-specific binding (NSB) in assays with this compound can arise from several factors:

  • Hydrophobic and Ionic Interactions: The peptide may non-specifically adhere to plastic surfaces of microplates or other experimental vessels.

  • Binding to Blocking Agents: In some cases, the peptide may interact with the proteins used for blocking, such as BSA or casein.

  • Interactions with Streptavidin/Avidin: The streptavidin or avidin used for detection can sometimes bind non-specifically to other components in the assay.[3]

  • Cellular Components: In cell-based assays, the biotinylated peptide may bind to cellular components other than the vasopressin receptors.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to non-specific binding of this compound.

Issue 1: High Background Signal in ELISA or Plate-Based Assays

High background can obscure specific signals, leading to inaccurate quantification.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Detailed Recommendation
Inadequate Blocking Optimize Blocking BufferTest different blocking agents such as 1-5% Bovine Serum Albumin (BSA), 0.1-3% Nonfat Dry Milk (NFDM), or commercially available protein-free blocking buffers.[4] Increase the incubation time with the blocking buffer (e.g., 2 hours at room temperature or overnight at 4°C).
Suboptimal Buffer Composition Adjust Buffer pH and Ionic StrengthThe pH of your assay buffer can influence non-specific interactions.[5] Try adjusting the pH to be closer to the isoelectric point of this compound. Increasing the salt concentration (e.g., up to 500 mM NaCl) can help to disrupt ionic interactions causing non-specific binding.[5][6]
Hydrophobic Interactions with Plate Surface Add a Non-ionic SurfactantInclude a low concentration of a non-ionic surfactant, such as 0.05% Tween-20, in your washing and incubation buffers to reduce hydrophobic interactions.[5][6]
Excessive Concentration of Biotinylated Peptide or Detection Reagent Titrate Reagent ConcentrationsPerform a titration experiment to determine the optimal concentration of this compound and the streptavidin-HRP conjugate. Using the lowest concentration that still provides a robust specific signal can significantly reduce background. A significant reduction in non-specific binding was observed when the streptavidin concentration was reduced from 0.5 µ g/well to 0.01 µ g/well in a biotinylated peptide-based immunoassay.[3]
Insufficient Washing Optimize Washing StepsIncrease the number of washing steps (e.g., from 3 to 5 washes) and the volume of wash buffer used between each incubation step. Ensure thorough aspiration of the wells after each wash.
Issue 2: Non-Specific Binding in Cell-Based Assays (e.g., Flow Cytometry, Microscopy)

Non-specific binding to cell surfaces can lead to false-positive signals and misinterpretation of receptor localization and quantification.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Detailed Recommendation
Charge-Based Interactions with Cell Surface Modify Incubation BufferInclude a blocking protein like BSA (e.g., 1% w/v) in your incubation buffer to saturate non-specific binding sites on the cells.[5]
Binding to Endogenous Biotin-Binding Proteins Pre-block with Free BiotinIf you suspect binding to endogenous biotin-binding proteins, you can pre-incubate your cells with a solution of free biotin before adding the this compound.
Non-Specific Uptake by Cells Perform Incubations at Low TemperatureTo minimize non-specific internalization, perform all incubation steps on ice or at 4°C.
Confirmation of Specificity Include a Competition AssayAs a crucial control, co-incubate the cells with this compound and a 100-fold molar excess of unlabeled (Arg8)-Vasopressin. A significant reduction in signal in the presence of the unlabeled competitor confirms the specificity of the binding to the vasopressin receptor.

Experimental Protocols

Protocol 1: Competitive ELISA for (Arg8)-Vasopressin

This protocol is adapted from commercially available ELISA kits and is designed to quantify (Arg8)-Vasopressin in a sample by competing with a known amount of this compound.

Materials:

  • Streptavidin-coated 96-well microplate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • (Arg8)-Vasopressin standard solutions

  • This compound

  • Anti-Vasopressin antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

Procedure:

  • Plate Preparation: Wash the streptavidin-coated plate twice with Wash Buffer.

  • Binding of Biotinylated Peptide: Add 100 µL of this compound (at a pre-optimized concentration in Assay Buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Binding: Add 50 µL of (Arg8)-Vasopressin standards or unknown samples to the wells. Immediately add 50 µL of anti-Vasopressin antibody. Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm. The signal intensity is inversely proportional to the concentration of (Arg8)-Vasopressin in the sample.[7]

Visualizations

Signaling Pathway of Vasopressin V2 Receptor

Caption: Vasopressin V2 receptor signaling pathway.

Experimental Workflow for Troubleshooting High Background

Troubleshooting_Workflow Start High Background Observed Step1 Optimize Blocking Step Start->Step1 Step2 Modify Buffer Composition Step1->Step2 If no improvement Success Background Reduced Step1->Success If successful Step3 Titrate Reagent Concentrations Step2->Step3 If no improvement Step2->Success If successful Step4 Enhance Washing Protocol Step3->Step4 If no improvement Step3->Success If successful Step4->Success If successful Failure Issue Persists Step4->Failure If no improvement

Caption: Logical workflow for troubleshooting high background signals.

References

Technical Support Center: Optimizing Biotinyl-(Arg8)-Vasopressin Concentration for V2 Receptor Saturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at optimizing Biotinyl-(Arg8)-Vasopressin concentration for V2 receptor saturation.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common challenges.

Q1: I am observing very low or no specific binding of this compound to my cells/membranes. What are the potential causes and solutions?

A1: Low specific binding can be a significant hurdle. Here are several factors to investigate:

  • Receptor Expression: Confirm the presence and activity of the V2 receptor in your cell line or tissue preparation. Low receptor density will naturally lead to a low signal. Consider using a positive control with a known high V2 receptor expression.

  • Ligand Integrity: Ensure the this compound is not degraded. Improper storage can affect its binding affinity. Aliquot the ligand upon receipt and store as recommended by the manufacturer, avoiding repeated freeze-thaw cycles.

  • Assay Conditions:

    • Incubation Time: The binding reaction may not have reached equilibrium. Optimize the incubation time by performing a time-course experiment.[1]

    • Temperature: Ensure the incubation is performed at a consistent and optimal temperature. While 4°C can reduce protease activity, some binding interactions are more efficient at room temperature or 37°C.

    • Buffer Composition: The presence of certain ions, like Mg2+, can be critical for receptor binding.[2] Ensure your binding buffer composition is appropriate for the V2 receptor.

  • Insufficient Ligand Concentration: The concentrations of this compound used may be too low to detect binding. While a broad range should be tested, ensure your concentrations span the expected Kd value.

Q2: My saturation binding experiment shows excessively high non-specific binding (NSB). How can I reduce it?

A2: High non-specific binding can mask the specific binding signal, making it difficult to determine Kd and Bmax accurately.[1] Here are some strategies to mitigate high NSB:

  • Reduce Ligand Concentration: While seemingly counterintuitive in a saturation experiment, excessively high concentrations of the biotinylated ligand can lead to increased binding to non-receptor components. Ensure your concentration range is appropriate, typically spanning from 0.1 to 10 times the estimated Kd.[3]

  • Optimize Blocking Agents: Include bovine serum albumin (BSA) in your binding buffer (typically 0.1-1%) to block non-specific binding sites on your cells/membranes and assay tubes/plates.

  • Increase Wash Steps: After incubation, increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound and non-specifically bound ligand.

  • Reduce Membrane/Cell Concentration: Using too much protein in the assay can increase non-specific binding sites. Titrate the amount of membrane or cell protein to find the optimal concentration that gives a good signal-to-noise ratio.[1]

  • Choice of Unlabeled Ligand for NSB Determination: Use a high concentration (typically 100-1000 fold excess over the labeled ligand) of a structurally distinct, high-affinity unlabeled ligand to define non-specific binding. This helps to ensure that only binding to the V2 receptor is displaced.

Q3: The binding data from my saturation experiment is not fitting a standard one-site binding model. What could be the issue?

A3: Deviation from a classic hyperbolic saturation curve can indicate several possibilities:

  • Multiple Binding Sites: Your preparation may contain multiple receptor subtypes or affinity states for the V2 receptor. Consider using a two-site binding model for data analysis.

  • Ligand Depletion: At high receptor concentrations or with a high-affinity ligand, a significant fraction of the added this compound may bind to the receptor, reducing the free ligand concentration. This violates a key assumption of the law of mass action for simple binding analysis.[3] If ligand depletion is suspected (i.e., more than 10% of the total ligand is bound), reduce the receptor concentration in your assay.[3]

  • Data Quality: High variability between replicates or an insufficient number of data points across the concentration range can lead to poor curve fitting. Ensure meticulous pipetting and include sufficient concentrations to define the plateaus of the binding curve.

Data Presentation

The following table summarizes typical binding affinity (Kd) and receptor density (Bmax) values for vasopressin analogs at the V2 receptor, providing a reference for expected experimental outcomes.

LigandReceptorPreparationKd (nM)Bmax (fmol/mg protein)Reference
[Arg8]-VasopressinHuman V2CHO Cell Membranes0.85Not Reported[4]
[Lys8]-VasopressinHuman V2CHO Cell Membranes10Not Reported[4]
Biotinylated Vasopressin AnalogCanine V2Renal Plasma Membranes15Not Reported[5]
[Arg8]-VasopressinRat V1-likeLiver Nuclei5.2115 +/- 13[6]
[Arg8]-VasopressinRat V1Liver Plasma Membranes1.9529 +/- 25[6]

Experimental Protocols

Cell Membrane Preparation from Cultured Cells

This protocol describes the preparation of crude membrane fractions from cells overexpressing the V2 receptor.

  • Cell Culture and Harvest:

    • Culture cells expressing the V2 receptor to 80-90% confluency.

    • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Harvest the cells by gentle scraping in ice-cold PBS.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer or by passing it through a fine-gauge needle.

    • Incubate on ice for 15-30 minutes.

  • Membrane Isolation:

    • Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C to remove nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7]

    • Discard the supernatant and resuspend the membrane pellet in a small volume of binding buffer.

  • Protein Quantification and Storage:

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

    • Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay Protocol

This protocol outlines the steps for a saturation binding experiment using this compound.

  • Assay Setup:

    • Prepare a series of dilutions of this compound in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). The concentration range should typically span from 0.1x to 10x the expected Kd.

    • For each concentration of this compound, prepare two sets of tubes/wells: one for total binding and one for non-specific binding.

    • To the non-specific binding tubes/wells, add a 100-1000 fold excess of unlabeled [Arg8]-Vasopressin.

  • Binding Reaction:

    • Add the prepared cell membranes (typically 10-50 µg of protein) to each tube/well.

    • Add the corresponding concentration of this compound to the total and non-specific binding tubes/wells.

    • Incubate at the optimized temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube/well through a glass fiber filter (pre-soaked in a blocking agent like polyethyleneimine to reduce non-specific filter binding) using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound ligand.

  • Detection of Bound Ligand:

    • The detection method will depend on the label conjugated to the biotin. If a fluorescent tag is used with streptavidin, fluorescence can be measured. If an enzymatic reporter is used (like HRP-streptavidin), a colorimetric or chemiluminescent substrate is added, and the signal is quantified.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of this compound.

    • Plot the specific binding as a function of the this compound concentration.

    • Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax.[8]

Mandatory Visualizations

V2 Receptor Signaling Pathway

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP This compound V2R V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates Ca_Mobilization Ca2+ Mobilization V2R->Ca_Mobilization Can also lead to AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AQP2_Vesicle Aquaporin-2 Vesicle PKA->AQP2_Vesicle Promotes Translocation AQP2_Gene Aquaporin-2 Gene CREB->AQP2_Gene Activates Transcription AQP2_Membrane Aquaporin-2 Channel AQP2_Vesicle->AQP2_Membrane Inserts into Membrane Saturation_Binding_Workflow start Start prepare_reagents Prepare Reagents (Ligand Dilutions, Buffers, Membranes) start->prepare_reagents setup_assay Set up Assay Plates (Total & Non-Specific Binding) prepare_reagents->setup_assay incubation Incubate at Optimal Temperature and Time setup_assay->incubation separation Separate Bound/Free Ligand (Filtration) incubation->separation detection Detect Bound Ligand separation->detection data_analysis Data Analysis (Calculate Specific Binding) detection->data_analysis curve_fitting Non-linear Regression (One-site binding model) data_analysis->curve_fitting results Determine Kd and Bmax curve_fitting->results troubleshoot Troubleshoot? curve_fitting->troubleshoot Poor Fit end End results->end troubleshoot->prepare_reagents Re-optimize

References

Troubleshooting high background with streptavidin-HRP in vasopressin assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during vasopressin immunoassays, with a specific focus on high background signals when using streptavidin-horseradish peroxidase (HRP) detection systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in my vasopressin competitive ELISA?

High background in a competitive ELISA for a small peptide like vasopressin can obscure results and reduce assay sensitivity. The primary causes are often related to non-specific binding of assay components. Here are the most frequent culprits:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing the non-specific adsorption of the primary antibody, the biotinylated vasopressin tracer, or the streptavidin-HRP conjugate to the microplate wells.

  • Inadequate Washing: Residual, unbound reagents are a major source of high background. Washing steps that are too gentle, too short, or use a suboptimal wash buffer will fail to remove these components.[1][2][3]

  • High Concentration of Reagents: Using excessive concentrations of the anti-vasopressin antibody, the biotinylated vasopressin peptide, or the streptavidin-HRP can lead to increased non-specific binding.[1]

  • Non-Specific Binding of Streptavidin-HRP: Streptavidin can sometimes bind non-specifically to certain components in the sample or to the plate surface itself, independent of the biotinylated peptide.[4]

  • Contamination: Contamination of reagents, buffers, or the microplate with endogenous biotin (B1667282) or other interfering substances can lead to false-positive signals.[5]

  • Improper Incubation Times or Temperatures: Deviating from the optimized incubation parameters can increase non-specific interactions.

Q2: My high background persists even after optimizing my blocking step. What should I try next?

If optimizing the blocking buffer (see Table 1) doesn't resolve the high background, the issue likely lies with another step in your assay. A systematic approach is key to identifying the source of the problem.

  • Focus on Washing: This is the most critical step for reducing background.[1][2] Increase the number of wash cycles (from 3-4 to 5-6), and increase the soaking time for each wash to 30-60 seconds. Ensure your wash buffer contains a detergent like Tween-20 (see Table 2).

  • Titrate Your Reagents: Systematically dilute your primary antibody, biotinylated vasopressin, and streptavidin-HRP to find the optimal concentrations that provide a good signal-to-noise ratio.

  • Run Controls: To pinpoint the source of the non-specific binding, run a series of control experiments as outlined in the troubleshooting workflow below.

Q3: Can the biotinylated vasopressin peptide itself be a source of high background?

Yes, in a competitive ELISA, the biotinylated peptide (tracer) can be a significant contributor to high background. Because it is present in a relatively high and constant concentration across all wells (except for the blank), any non-specific binding will elevate the overall signal. This can be due to:

  • Hydrophobic or Ionic Interactions: The peptide sequence itself might have properties that cause it to non-specifically adhere to the microplate surface.

  • Contamination or Aggregation: The biotinylated peptide preparation may contain impurities or aggregates that bind non-specifically.

To address this, ensure the purity of your biotinylated peptide and consider including a detergent in your assay buffer to minimize non-specific interactions.

Data Presentation

Table 1: Common Blocking Buffers for ELISAs
Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% (w/v) in PBS or TBSReadily available, effective for many systems.Can contain endogenous biotin, which will interfere with streptavidin-based detection. Use "IgG-free" or "ELISA-grade" BSA to minimize this.
Non-fat Dry Milk2-5% (w/v) in PBS or TBSInexpensive and effective.Contains endogenous biotin and phosphoproteins, which can interfere with streptavidin-based detection and assays for phosphorylated targets. Not recommended for streptavidin-HRP assays.
Normal Serum5-10% (v/v)Can be very effective at reducing non-specific binding from the same species as the secondary antibody.Can be expensive and may contain cross-reactive antibodies.
Commercial Blocking BuffersVaries by manufacturerOptimized formulations, often protein-free or with non-mammalian proteins to reduce cross-reactivity.Can be more expensive.
Table 2: Wash Buffer Optimization
ComponentConcentrationPurpose
Base Buffer
PBS (Phosphate Buffered Saline)1X (pH 7.2-7.4)Standard physiological buffer.
TBS (Tris Buffered Saline)1X (pH 7.2-7.6)Alternative physiological buffer.
Detergent
Tween-200.05-0.1% (v/v)Reduces non-specific hydrophobic interactions.
Salt
NaClIncrease concentration (e.g., up to 0.5 M)Can help to disrupt weak, non-specific ionic interactions.

Experimental Protocols

Protocol: Troubleshooting High Background by Isolating Assay Components

This protocol is designed to systematically identify the source of high background in a vasopressin competitive ELISA using streptavidin-HRP.

Materials:

  • Pre-coated microplate (e.g., goat anti-rabbit IgG)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., blocking buffer)

  • Anti-vasopressin primary antibody

  • Biotinylated vasopressin

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

Procedure:

  • Prepare a test plate with the following wells in triplicate:

    • Well A (Full Assay - No Competitor): All components are added as per your standard protocol, but without any vasopressin standard or sample. This will give your maximum signal (B₀).

    • Well B (No Primary Antibody): Add assay buffer instead of the anti-vasopressin antibody. Then add biotinylated vasopressin and streptavidin-HRP.

    • Well C (No Biotinylated Vasopressin): Add the anti-vasopressin antibody, followed by assay buffer instead of the biotinylated vasopressin. Then add streptavidin-HRP.

    • Well D (No Primary Antibody or Biotinylated Vasopressin): Add only streptavidin-HRP.

    • Well E (Substrate Blank): Add only TMB substrate and stop solution at the end.

  • Follow your standard assay procedure for incubation times and temperatures for all wells.

  • Perform all wash steps as you normally would between each component addition.

  • Add TMB substrate, incubate, and add stop solution.

  • Read the absorbance at 450 nm.

Interpreting the Results:

  • High signal in Well B: Indicates non-specific binding of the biotinylated vasopressin to the plate. Solution: Try a different blocking buffer or add a detergent to your assay buffer.

  • High signal in Well C: Indicates non-specific binding of the streptavidin-HRP to the primary antibody or the plate. Solution: Titrate the streptavidin-HRP concentration, ensure adequate blocking, and consider a different source of streptavidin-HRP.

  • High signal in Well D: Indicates non-specific binding of the streptavidin-HRP directly to the blocked plate. Solution: This points to a significant issue with your blocking step. Try a different blocking agent or increase the blocking time.

  • High signal in Well E: Indicates contamination of the substrate or stop solution, or a problem with the plate reader.

Mandatory Visualization

Troubleshooting_Workflow start High Background Observed q1 Is the blocking step optimized? (e.g., 1-5% BSA, avoid milk) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are wash steps adequate? (e.g., 4-6 washes, 30s soak) a1_yes->q2 sol1 Optimize Blocking: - Increase blocker concentration - Increase incubation time - Switch to a different blocking agent (e.g., commercial blocker) a1_no->sol1 sol1->q2 end Problem Resolved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are reagent concentrations optimized? a2_yes->q3 sol2 Optimize Washing: - Increase number of washes - Increase soak time - Ensure complete aspiration - Add 0.05% Tween-20 to wash buffer a2_no->sol2 sol2->q3 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Run diagnostic controls to isolate the problematic component. a3_yes->q4 sol3 Titrate Reagents: - Decrease concentration of primary antibody - Decrease concentration of biotinylated peptide - Decrease concentration of Streptavidin-HRP a3_no->sol3 sol3->q4 sol3->end result1 High background in 'No Primary Ab' well? q4->result1 result2 High background in 'No Biotin-Peptide' well? q4->result2 sol4 Non-specific binding of biotinylated peptide. Consider different blocking agent or assay buffer formulation. result1->sol4 Yes result1->result2 No sol4->end sol5 Non-specific binding of Streptavidin-HRP. Titrate SA-HRP or try a different supplier. result2->sol5 Yes result2->end No sol5->end

Caption: Troubleshooting workflow for high background in vasopressin assays.

Competitive_ELISA_Pathway cluster_well Microplate Well cluster_competition Competition for Antibody Binding cluster_detection Detection plate Goat Anti-Rabbit IgG (Coated on plate) ab Rabbit Anti-Vasopressin Antibody plate->ab binds to vaso Vasopressin (from sample) ab->vaso binds biotin_vaso Biotinylated Vasopressin (Tracer) ab->biotin_vaso binds sa_hrp Streptavidin-HRP biotin_vaso->sa_hrp binds to Biotin tmb TMB Substrate sa_hrp->tmb HRP converts signal Colorimetric Signal (Inversely proportional to vasopressin concentration) tmb->signal

Caption: Signaling pathway of a vasopressin competitive ELISA.

References

How to improve signal-to-noise ratio with Biotinyl-(Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotinyl-(Arg8)-Vasopressin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for an improved signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a biologically active, biotinylated analog of Arginine Vasopressin (AVP). The biotin (B1667282) molecule is attached to the vasopressin peptide, allowing for highly specific and high-affinity binding to streptavidin or avidin (B1170675) conjugates. This property is leveraged in various assays for detection and quantification. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, which provides a stable and robust system for signal amplification in immunoassays, receptor binding studies, and fluorescence microscopy.[1][2]

Q2: Why am I experiencing a high background signal in my assay?

A2: High background in biotin-based assays is a common issue and can stem from several factors:

  • Non-specific binding: The biotinylated peptide or the detection system may bind to unintended targets on your plate or tissue sample.

  • Endogenous biotin: Many cells and tissues naturally contain biotin, which can be recognized by the streptavidin conjugate, leading to a false positive signal.[1][3]

  • Ineffective blocking: The blocking buffer may not be adequately preventing non-specific interactions.

  • Excessive concentration of reagents: Using too much this compound or streptavidin conjugate can lead to increased background.

Q3: What can I do to reduce non-specific binding?

A3: To reduce non-specific binding, consider the following strategies:

  • Optimize blocking: Experiment with different blocking agents such as Bovine Serum Albumin (BSA) or non-fat dry milk. Ensure the blocking incubation time is sufficient.[4]

  • Add detergents: Including a mild detergent like Tween-20 in your wash buffers can help reduce non-specific interactions.

  • Titrate your reagents: Perform a dilution series for both the this compound and the streptavidin conjugate to find the optimal concentrations that yield a high signal with low background.

  • Increase wash steps: Thorough and repeated washing between incubation steps is crucial to remove unbound reagents.[5]

Q4: My signal is too low. How can I amplify it?

A4: If you are experiencing a weak or no signal, here are some troubleshooting steps:

  • Check reagent integrity: Ensure that your this compound and streptavidin conjugates have been stored correctly and have not expired.

  • Increase incubation times: Longer incubation periods may be necessary for the binding to reach equilibrium.

  • Use a signal amplification system: Techniques like Tyramide Signal Amplification (TSA) can be used in conjunction with a streptavidin-HRP conjugate to significantly boost the signal.[2]

  • Confirm receptor expression: In cell-based assays, verify that the vasopressin receptors are expressed at sufficient levels in your cell line.[6]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
High Background Signal Ineffective blockingOptimize blocking buffer (e.g., increase BSA concentration to 5%). Extend blocking time.[4][7]
Endogenous biotin interferencePre-incubate sample with avidin to block endogenous biotin, followed by an incubation with free biotin to saturate the biotin-binding sites on the avidin.[1][3]
High concentration of detection reagentTitrate the streptavidin-conjugate to determine the optimal dilution.
Non-specific binding of biotinylated peptideInclude a control with a non-biotinylated vasopressin to assess specific binding. Add a mild detergent (e.g., 0.05% Tween-20) to wash buffers.
Low or No Signal Degraded this compoundEnsure proper storage at -20°C or below and avoid repeated freeze-thaw cycles. Use a fresh aliquot.
Insufficient receptor densityUse a cell line known to express high levels of the target vasopressin receptor.[6]
Inefficient detectionUse a high-quality, sensitive streptavidin-fluorophore or -enzyme conjugate. Consider using a signal amplification kit.[1][2]
Suboptimal assay buffer conditionsVerify and optimize the pH and ionic strength of your buffers.
Poor Reproducibility Pipetting errorsCalibrate pipettes regularly and use proper pipetting techniques.
Inconsistent incubation times or temperaturesUse a calibrated timer and a temperature-controlled incubator.
Reagent variabilityPrepare fresh dilutions of reagents for each experiment. Use a single batch of critical reagents if possible.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for a vasopressin receptor using this compound.

Materials:

  • Cell membranes prepared from cells expressing the vasopressin receptor of interest.

  • This compound

  • Radiolabeled streptavidin (e.g., [¹²⁵I]-Streptavidin)

  • Unlabeled test compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or unlabeled vasopressin (for non-specific binding) or test compound.

    • 50 µL of a fixed concentration of this compound.

    • 100 µL of cell membrane preparation.

  • Incubate for 60-120 minutes at room temperature with gentle agitation.

  • Add 50 µL of radiolabeled streptavidin and incubate for an additional 30 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding.

Immunofluorescence Staining of Vasopressin Receptors

This protocol describes the use of this compound for visualizing vasopressin receptors in cultured cells.

Materials:

  • Cells grown on coverslips expressing the vasopressin receptor.

  • This compound

  • Streptavidin conjugated to a fluorophore (e.g., Streptavidin-Alexa Fluor 488)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (PBS)

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Wash cells twice with PBS.

  • Fix cells with Fixation Buffer for 15 minutes at room temperature.

  • Wash three times with PBS.

  • (Optional) Permeabilize cells with Permeabilization Buffer for 10 minutes if targeting intracellular receptors.

  • Wash three times with PBS.

  • Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

  • Incubate cells with this compound (diluted in Blocking Buffer) for 1-2 hours at room temperature.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled streptavidin (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount coverslips onto microscope slides with mounting medium.

  • Visualize using a fluorescence microscope.

Data Presentation

Example: Competitive Binding Assay Data
Test Compound Conc. (M) Total Binding (CPM) Non-specific Binding (CPM) Specific Binding (CPM) % Inhibition
1.00E-10150201250137700
1.00E-091358012501233010.5
1.00E-0898601250861037.5
1.00E-0745301250328076.2
1.00E-061890125064095.4
1.00E-05131012506099.6

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Vasopressin V1 Receptor Signaling Pathway```dot

Vasopressin_V1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space B-AVP This compound V1R V1 Receptor B-AVP->V1R Gq Gq Protein V1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC activates Response Cellular Response Ca->Response PKC->Response

Caption: A logical workflow for troubleshooting poor signal-to-noise ratio.

References

Technical Support Center: Biotinyl-(Arg8)-Vasopressin Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their immunofluorescence experiments using Biotinyl-(Arg8)-Vasopressin.

Frequently Asked Questions (FAQs)

Q1: What is the most critical source of background noise when using this compound for immunofluorescence?

A1: The most significant source of background staining in experiments involving biotinylated probes is the presence of endogenous biotin (B1667282) in tissues and cells.[1][2][3] Biotin is a vitamin and coenzyme found in mitochondria and cytosol, and its presence can lead to non-specific binding of streptavidin or avidin (B1170675) conjugates, resulting in a high signal-to-noise ratio.[2][3][4] Tissues such as the kidney, liver, and spleen have particularly high levels of endogenous biotin.[2][5]

Q2: How can I block for endogenous biotin in my samples?

A2: A two-step blocking procedure is highly recommended to prevent non-specific binding to endogenous biotin.[3][4] First, the sample is incubated with an excess of unlabeled streptavidin or avidin to bind to all available endogenous biotin.[2][3] This is followed by an incubation with an excess of free, unlabeled biotin to saturate the remaining biotin-binding sites on the streptavidin or avidin molecules from the first step.[2][3][4] Commercial kits are available for this purpose.[1][4]

Q3: What is a good starting point for a general protein blocking buffer in my this compound immunofluorescence protocol?

A3: A common and effective general protein blocking buffer is 1-5% Bovine Serum Albumin (BSA) in a buffered solution like PBS or TBS.[6] For applications involving biotin-avidin systems, casein-based blocking buffers can sometimes provide lower background than BSA or non-fat milk.[7] It is also common to include normal serum in the blocking buffer, typically from the same species as the secondary antibody, to block non-specific antibody binding sites.[8][9]

Q4: Can the type of serum in my blocking buffer affect my results?

A4: Yes, the choice of serum is important. If you are using a secondary antibody raised in a goat, for example, you should avoid using goat serum in your blocking buffer as the secondary antibody may bind to immunoglobulins in the serum, increasing background.[10] In such cases, using IgG-free BSA or fish gelatin can be a better alternative.[7][10]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
High Background Staining Endogenous biotin is not adequately blocked.Implement a sequential avidin/biotin blocking step before incubating with your biotinylated vasopressin probe.[5][6]
Insufficient general protein blocking.Increase the concentration of your blocking agent (e.g., BSA to 5%) or extend the blocking incubation time (e.g., to 1 hour at room temperature).[6][8]
Non-specific binding of the streptavidin-fluorophore conjugate.Optimize the concentration of the streptavidin-fluorophore conjugate by performing a titration. Ensure adequate washing steps after this incubation.[10]
Autofluorescence of the tissue or cells.Include an unstained control to assess the level of autofluorescence. Consider using a commercial autofluorescence quencher if necessary.[10]
Weak or No Signal Suboptimal concentration of this compound.Perform a titration to determine the optimal concentration of your biotinylated peptide.
Insufficient incubation time for the biotinylated peptide or streptavidin conjugate.Increase the incubation times. For example, incubate with the primary antibody overnight at 4°C.[11]
The vasopressin receptor is not accessible.If targeting intracellular receptors, ensure your cells are adequately permeabilized (e.g., with Triton X-100 or saponin).
Degradation of the this compound.Ensure the peptide is stored correctly and freshly prepare solutions for each experiment.[12]

Comparison of Blocking Buffer Components

ComponentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS or TBSReadily available, effective for general protein blocking.[7]Can sometimes contain endogenous biotin.
Normal Serum (e.g., Goat, Donkey) 5-10% in PBS or TBSEffectively blocks non-specific antibody binding sites.[6][9]Must not be from the same species as the secondary antibody.[10]
Non-fat Dry Milk 5% in PBS or TBSInexpensive and effective for some applications.Contains endogenous biotin and phosphoproteins, which can interfere with some antibodies. Not recommended for biotin-streptavidin systems.[13]
Casein 1% in PBS or TBSCan provide lower background than BSA or milk, especially for biotin-avidin systems.[7]
Fish Gelatin 0.1-0.5% in PBS or TBSLess likely to cross-react with mammalian antibodies.[7]

Detailed Experimental Protocol: Immunofluorescence of this compound

This protocol provides a general workflow. Optimization of incubation times, concentrations, and buffer compositions may be required for your specific cell or tissue type.

  • Sample Preparation:

    • Culture cells on coverslips or prepare tissue sections as required.

    • Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets):

    • Incubate samples with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Endogenous Biotin Blocking:

    • Incubate the samples with an avidin solution (e.g., 0.05% avidin in PBS) for 15 minutes at room temperature.[5]

    • Rinse briefly with PBS.

    • Incubate the samples with a biotin solution (e.g., 0.005% biotin in PBS) for 15 minutes at room temperature.[5]

    • Wash three times with PBS for 5 minutes each.

  • Protein Blocking:

    • Incubate the samples with a protein-based blocking buffer (e.g., 5% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature.

  • This compound Incubation:

    • Dilute the this compound to the desired concentration in the blocking buffer.

    • Incubate the samples with the diluted biotinylated peptide for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Streptavidin-Fluorophore Conjugate Incubation:

    • Dilute the streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488) in the blocking buffer.

    • Incubate the samples with the diluted streptavidin conjugate for 1 hour at room temperature, protected from light.

    • Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • (Optional) Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) for 5-10 minutes.

    • Wash two times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the fluorescence using a suitable fluorescence microscope.

Experimental Workflow for this compound Immunofluorescence

IF_Workflow cluster_blocking Blocking Steps cluster_detection Detection Steps start Start: Sample Preparation (Fixation & Permeabilization) endogenous_biotin_blocking Endogenous Biotin Blocking (Avidin then Biotin Incubation) start->endogenous_biotin_blocking Wash end End: Imaging protein_blocking General Protein Blocking (e.g., BSA, Normal Serum) endogenous_biotin_blocking->protein_blocking Wash peptide_incubation Incubate with This compound protein_blocking->peptide_incubation streptavidin_incubation Incubate with Streptavidin-Fluorophore peptide_incubation->streptavidin_incubation Wash counterstain Counterstain & Mount streptavidin_incubation->counterstain Wash counterstain->end

Caption: Workflow for this compound Immunofluorescence.

References

Technical Support Center: Endogenous Biotin Interference in Biotinyl-(Arg8)-Vasopressin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Biotinyl-(Arg8)-Vasopressin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference from endogenous biotin (B1667282) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is endogenous biotin interference?

A1: Endogenous biotin interference is a phenomenon where high levels of biotin in a biological sample can disrupt immunoassays that utilize the strong and specific interaction between biotin and streptavidin (or avidin).[1][2] Many commercially available assay kits, including those for peptide quantification, use this system for signal amplification.[3] When a sample contains excess free biotin, it can compete with the biotinylated reagents in the assay, leading to inaccurate results.[1][2]

Q2: How does endogenous biotin interfere with a this compound competitive immunoassay?

A2: In a competitive immunoassay for this compound, the biotinylated peptide in your kit competes with the unlabeled vasopressin in your sample for binding to a limited number of antibody binding sites. The antibody is often captured on a streptavidin-coated plate. High levels of endogenous biotin in the sample can saturate the streptavidin on the solid phase, preventing the capture of the antibody-biotinylated vasopressin complex. This leads to a reduced signal, which is misinterpreted as a high concentration of vasopressin in the sample, resulting in a falsely elevated reading.[1][3][4]

Q3: What are the common sources of high endogenous biotin levels?

A3: High levels of endogenous biotin are primarily due to the increasing use of over-the-counter biotin supplements, often marketed for improving hair, skin, and nail health.[2][5] Additionally, high-dose biotin is used in the treatment of certain medical conditions, such as multiple sclerosis.[5] It is crucial to be aware of the subject's or animal's diet and any supplementation they may be receiving.

Q4: What is the expected mechanism of action for this compound?

A4: Arginine Vasopressin (AVP), the parent molecule of your biotinylated peptide, exerts its effects by binding to specific G protein-coupled receptors (GPCRs). The two primary receptors are the V1 and V2 receptors, which trigger distinct signaling pathways. The V1 receptor, found on vascular smooth muscle cells, activates the Gq protein pathway, leading to an increase in intracellular calcium and subsequent vasoconstriction. The V2 receptor, located on renal collecting duct cells, couples to the Gs protein, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) and promotes water reabsorption.

Troubleshooting Guides

Issue 1: Unexpectedly High or Inconsistent Vasopressin Readings

If you are observing higher than expected or highly variable concentrations of vasopressin in your samples, endogenous biotin interference should be considered as a potential cause, especially if the assay is a competitive immunoassay format.

  • Review Sample Source History: Inquire about any biotin supplementation in the diet of the subjects from whom the samples were obtained. For human samples, this includes multivitamins and supplements for hair, skin, and nails.[5]

  • Sample Dilution: Perform a serial dilution of the sample. If biotin interference is present, the apparent concentration of vasopressin may not decrease linearly with dilution.

  • Biotin Depletion: Treat the sample to remove endogenous biotin prior to running the assay. A detailed protocol for biotin depletion is provided below.

  • Alternative Assay: If possible, use an assay that does not rely on the biotin-streptavidin interaction for detection.

Data Presentation

The following tables summarize quantitative data on the effect of biotin interference in immunoassays. While specific data for this compound is not available, the data from competitive immunoassays for other small molecules like thyroid hormones provide a relevant illustration of the potential impact.

Table 1: Impact of Biotin Concentration on Competitive Immunoassays [4]

Biotin Concentration (ng/mL)Average Increase in Measured Value (%)
1020.8
50>30
10035.8
15050.1

This data demonstrates a significant positive bias in competitive immunoassays with increasing concentrations of biotin.[4]

Table 2: Effect of Biotin Ingestion on Thyroid Hormone Competitive Immunoassays [6]

Analyte (Assay Type)Baseline (ng/dL)After 1 Week of 10mg/day Biotin (ng/dL)% Change
Free T4 (Competitive)1.31.8+38.5%
Free T3 (Competitive)3.54.5+28.6%

This in-vivo data shows a significant increase in the measured concentration of free thyroid hormones in a competitive immunoassay after biotin supplementation.[6]

Experimental Protocols

Protocol 1: Competitive ELISA for this compound

This protocol provides a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify this compound.

Materials:

  • Streptavidin-coated 96-well microplate

  • This compound standard

  • Anti-vasopressin primary antibody

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody (if the primary is not HRP-conjugated)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Samples and controls

Procedure:

  • Prepare Standards and Samples:

    • Prepare a serial dilution of the this compound standard in Assay Buffer.

    • Dilute samples as necessary in Assay Buffer.

  • Competitive Binding:

    • Add 50 µL of standard or sample to each well.

    • Immediately add 50 µL of diluted anti-vasopressin primary antibody to each well.

    • Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Aspirate the contents of the wells.

    • Wash the wells three times with 300 µL of Wash Buffer per well.

  • Secondary Antibody Incubation (if applicable):

    • If the primary antibody is not HRP-conjugated, add 100 µL of HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells three times as described in step 3.

  • Substrate Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Read Absorbance:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Biotin Depletion from Serum/Plasma Samples

This protocol describes a method to remove endogenous biotin from serum or plasma samples using streptavidin-coated magnetic beads.

Materials:

  • Streptavidin-coated magnetic beads

  • Magnetic separator

  • Sample tubes

  • Vortex mixer

  • Incubator/shaker

Procedure:

  • Prepare Streptavidin Beads:

    • Resuspend the streptavidin-coated magnetic beads thoroughly.

    • Transfer an appropriate volume of bead slurry to a new tube.

    • Place the tube on a magnetic separator and discard the supernatant.

    • Wash the beads twice with your assay buffer.

  • Sample Incubation:

    • Add your serum or plasma sample to the washed streptavidin beads. The ratio of beads to sample volume may need to be optimized, but a starting point is 25 µL of bead slurry for every 100 µL of sample.

    • Incubate the sample with the beads for 30-60 minutes at room temperature with gentle mixing.

  • Biotin Removal:

    • Place the tube on the magnetic separator. The beads with bound biotin will be pulled to the side of the tube.

    • Carefully collect the supernatant, which is the biotin-depleted sample.

  • Assay:

    • Use the biotin-depleted sample in your this compound immunoassay.

Mandatory Visualizations

Signaling Pathways

Vasopressin_Signaling cluster_V1 V1 Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 Vasopressin V1R V1 Receptor AVP1->V1R Gq Gq Protein V1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response1 Vasoconstriction Ca->Response1 PKC->Response1 AVP2 Vasopressin V2R V2 Receptor AVP2->V2R Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Response2 Water Reabsorption PKA->Response2

Caption: Vasopressin V1 and V2 receptor signaling pathways.

Experimental Workflow

Competitive_ELISA_Workflow cluster_workflow Competitive Immunoassay Workflow start Start add_sample Add Sample/Standard and Biotinylated Vasopressin start->add_sample add_antibody Add Anti-Vasopressin Antibody add_sample->add_antibody incubation Incubate (Competitive Binding) add_antibody->incubation wash1 Wash incubation->wash1 add_hrp Add HRP-Conjugate wash1->add_hrp incubation2 Incubate add_hrp->incubation2 wash2 Wash incubation2->wash2 add_substrate Add TMB Substrate wash2->add_substrate develop Color Development add_substrate->develop stop Add Stop Solution develop->stop read Read Absorbance at 450nm stop->read end End read->end

Caption: General workflow for a competitive immunoassay.

Logical Relationship

Biotin_Interference_Logic cluster_logic Troubleshooting Logic for Biotin Interference start Unexpectedly High Vasopressin Results check_supplements Check for Biotin Supplementation start->check_supplements no_supplements Consider Other Interferences check_supplements->no_supplements No has_supplements High Suspicion of Biotin Interference check_supplements->has_supplements Yes deplete_biotin Perform Biotin Depletion has_supplements->deplete_biotin rerun_assay Re-run Assay deplete_biotin->rerun_assay results_normalized Results Normalized? rerun_assay->results_normalized interference_confirmed Biotin Interference Confirmed results_normalized->interference_confirmed Yes results_not_normalized Investigate Other Causes results_normalized->results_not_normalized No

Caption: Troubleshooting workflow for suspected biotin interference.

References

Technical Support Center: Optimizing Biotinyl-(Arg8)-Vasopressin Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times and other critical parameters for Biotinyl-(Arg8)-Vasopressin binding experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected binding affinity of this compound?

A1: Biotinylated analogues of [Arg8]-Vasopressin have been shown to retain high binding affinities for both V1 and V2 vasopressin receptors, comparable to the non-biotinylated peptide. Dissociation constants (Kd) are typically in the nanomolar range. For example, one study calculated dissociation constants of 15 nM for binding to canine renal plasma membranes and 202 nM for LLC-PK1 kidney cells.[1] The exact affinity can vary depending on the experimental conditions, cell type, and receptor subtype being investigated.

Q2: Will the biotin (B1667282) tag interfere with receptor binding?

A2: Studies have indicated that the addition of a biotinyl moiety, particularly with an appropriate spacer, does not significantly reduce the receptor binding or biological activity of [Arg8]-Vasopressin.[2] Furthermore, the presence of avidin (B1170675) or streptavidin did not appear to impede receptor binding.[2] However, it is a good practice to empirically validate that the biotin tag does not cause steric hindrance in your specific assay system.

Q3: What is a recommended starting incubation time for my binding assay?

A3: For vasopressin receptor competitive binding assays, a general incubation time of 60-120 minutes at 25°C is often sufficient to reach equilibrium.[3] For initial experiments with this compound, we recommend starting with a 90-minute incubation. However, the optimal time should be determined empirically for your specific experimental conditions by performing a time-course experiment (see Experimental Protocols section).

Q4: What are the key signaling pathways activated by (Arg8)-Vasopressin?

A4: Arginine Vasopressin (AVP) acts on three main G-protein coupled receptor (GPCR) subtypes: V1a, V1b, and V2.

  • V1a and V1b receptors primarily couple to Gq/11 proteins, activating Phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and activation of Protein Kinase C (PKC).

  • V2 receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Specific Binding 1. Degraded Ligand: Repeated freeze-thaw cycles can degrade this compound. 2. Insufficient Receptor Concentration: The cell membrane preparation may have a low density of vasopressin receptors. 3. Incorrect Assay Buffer: The pH or ionic strength of the buffer may not be optimal for binding. 4. Assay Not at Equilibrium: The incubation time may be too short.1. Aliquot the ligand upon receipt and store at -80°C to minimize freeze-thaw cycles. 2. Increase the amount of membrane protein per well. Confirm receptor expression using a positive control or Western blot. 3. Verify the pH and composition of your assay buffer. Vasopressin receptor binding can be sensitive to divalent cations like Mg²⁺.[3] 4. Increase the incubation time or perform a time-course experiment to determine the optimal duration.
High Background/Non-Specific Binding 1. Excess Ligand Concentration: The concentration of this compound may be too high. 2. Inadequate Blocking: The blocking agent may be insufficient or inappropriate. 3. Binding to Filter Plates/Beads: The ligand may be non-specifically binding to the assay apparatus.1. Titrate the this compound concentration to find the optimal signal-to-noise ratio. 2. Optimize the concentration of the blocking agent (e.g., BSA). If using milk as a blocking agent, be aware that it contains endogenous biotin which can interfere with the assay.[3] 3. Pre-soak filter plates in a solution like 0.5% polyethyleneimine (PEI). Include a non-specific binding control with a high concentration of unlabeled vasopressin.
Inconsistent Results 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous solutions. 2. Temperature Fluctuations: Inconsistent incubation temperatures between experiments. 3. Incomplete Mixing: Reagents not being thoroughly mixed.1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. 2. Use a temperature-controlled incubator or water bath for all incubation steps. 3. Ensure thorough mixing of all reagents after addition to the wells.
Low Signal-to-Noise Ratio in Functional Assays (e.g., cAMP) 1. Low Receptor Expression: The cell line may have low expression of the target vasopressin receptor. 2. High Phosphodiesterase (PDE) Activity: PDEs can degrade cAMP, leading to a reduced signal.1. Use a cell line with confirmed high expression of the V2 receptor. 2. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer.[3]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This experiment is crucial to determine the time required to reach binding equilibrium for this compound in your specific assay system.

Materials:

  • Cell membranes expressing the vasopressin receptor of interest.

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Unlabeled Arginine Vasopressin (for non-specific binding control).

  • Detection system (e.g., Streptavidin-HRP and substrate for colorimetric/chemiluminescent detection, or fluorescently labeled streptavidin).

  • 96-well filter plates (pre-soaked in 0.5% PEI).

  • Vacuum filtration manifold.

  • Scintillation counter or plate reader.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer at a concentration at or below its estimated Kd.

  • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

  • Add the diluted this compound to the wells. For non-specific binding controls, add a high concentration (e.g., 1 µM) of unlabeled Arginine Vasopressin before adding the biotinylated ligand.

  • Incubate the plate at the desired temperature (e.g., 25°C).

  • At various time points (e.g., 15, 30, 45, 60, 90, 120, 180 minutes), terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantify the bound this compound using your chosen detection method.

  • Plot the specific binding (Total Binding - Non-specific Binding) against incubation time. The optimal incubation time is the point at which the specific binding reaches a plateau.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with this compound for receptor binding.

Materials:

  • Same as Protocol 1.

  • Test compound (unlabeled).

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the following to each well in this order:

    • Assay buffer.

    • Test compound at various concentrations (or assay buffer for total binding, or a high concentration of unlabeled AVP for non-specific binding).

    • This compound at a fixed concentration (at or below its Kd).

    • Cell membrane preparation (e.g., 10-20 µg protein/well).

  • Incubate the plate at the optimized temperature and time determined from the time-course experiment (e.g., 90 minutes at 25°C).

  • Terminate the reaction and quantify the bound ligand as described in Protocol 1.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Visualizations

Vasopressin_Signaling_Pathways cluster_V1 V1a/V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP_V1 Arginine Vasopressin V1R V1a/V1b Receptor AVP_V1->V1R Gq Gq Protein V1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Physiological_Response_V1 Physiological Response (e.g., Vasoconstriction, Glycogenolysis) Ca->Physiological_Response_V1 PKC->Physiological_Response_V1 AVP_V2 Arginine Vasopressin V2R V2 Receptor AVP_V2->V2R Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A Activation cAMP->PKA Physiological_Response_V2 Physiological Response (e.g., Water Reabsorption) PKA->Physiological_Response_V2

Caption: Signaling pathways of vasopressin V1 (V1a/V1b) and V2 receptors.

Experimental_Workflow start Start reagent_prep Prepare Reagents (Ligand, Membranes, Buffers) start->reagent_prep plate_setup Set up 96-well plate (Total, Non-specific, Test Compound) reagent_prep->plate_setup incubation Incubate at RT (e.g., 90 min) plate_setup->incubation filtration Rapid Filtration & Washing incubation->filtration detection Quantify Bound Ligand filtration->detection analysis Data Analysis (IC50, Ki) detection->analysis end End analysis->end Troubleshooting_Tree issue Problem Encountered low_signal Low/No Specific Binding issue->low_signal high_background High Background issue->high_background inconsistent Inconsistent Results issue->inconsistent cause_ligand Degraded Ligand? low_signal->cause_ligand cause_receptor Low Receptor Conc.? low_signal->cause_receptor cause_time Incubation Time Too Short? low_signal->cause_time cause_blocking Inadequate Blocking? high_background->cause_blocking cause_pipetting Pipetting Error? inconsistent->cause_pipetting cause_temp Temp. Fluctuation? inconsistent->cause_temp solution_aliquot Aliquot & Store at -80°C cause_ligand->solution_aliquot solution_inc_receptor Increase Membrane Protein cause_receptor->solution_inc_receptor solution_time_course Perform Time-Course cause_time->solution_time_course solution_optimize_blocking Optimize Blocking Agent cause_blocking->solution_optimize_blocking solution_calibrate Calibrate Pipettes cause_pipetting->solution_calibrate solution_incubator Use Temp. Controlled Incubator cause_temp->solution_incubator

References

Technical Support Center: Immunohistochemistry (IHC) with Biotinyl-(Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Biotinyl-(Arg8)-Vasopressin in immunohistochemistry (IHC), with a specific focus on the critical step of quenching endogenous peroxidase activity.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench endogenous peroxidase activity in my IHC experiment?

Many tissues and cells, particularly those rich in red blood cells or granulocytes, contain endogenous peroxidases.[1][2] If you are using a horseradish peroxidase (HRP)-based detection system, these endogenous enzymes can react with the chromogenic substrate (like DAB), leading to non-specific background staining.[1][2] This high background can obscure the specific signal from your target, this compound, making it difficult to interpret the results accurately.[3]

Q2: How can I determine if my tissue has high endogenous peroxidase activity?

A simple way to test for endogenous peroxidase activity is to incubate a rehydrated tissue section with the DAB substrate solution before any antibody incubations.[1] If the tissue turns brown, it indicates the presence of endogenous peroxidase, and a quenching step is necessary.[1]

Q3: What are the most common methods for quenching endogenous peroxidase activity?

The most common method involves treating the tissue with a hydrogen peroxide (H₂O₂) solution.[1] This irreversibly inactivates the endogenous peroxidase enzymes.[1] Commercially available blocking solutions are also an effective and convenient option.[4][5]

Q4: Can the quenching step damage my tissue or the target epitope?

Yes, harsh quenching methods, such as high concentrations of hydrogen peroxide, can potentially damage the morphology of the tissue section or alter the epitope of the target antigen, leading to reduced specific staining.[6][7] This is a critical consideration, and the quenching protocol may need to be optimized for your specific tissue and target.

Q5: I am using a biotinylated peptide (this compound). Are there other sources of background I should be aware of?

Yes, since you are using a biotin-based detection system, you should be aware of endogenous biotin (B1667282).[3] Tissues like the liver and kidney have high levels of endogenous biotin, which can be a source of false-positive staining.[3][8] If you suspect this is an issue, an avidin/biotin blocking step may be required after quenching and before the primary antibody incubation.[3] Alternatively, a polymer-based detection system that is not reliant on biotin can be used to avoid this issue.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Staining Incomplete quenching of endogenous peroxidase.- Increase the incubation time or concentration of your hydrogen peroxide solution.[6] - Ensure your hydrogen peroxide solution is fresh, as it can degrade over time.[1] - Consider using a commercial blocking reagent like BLOXALL™ for complete inactivation of peroxidases and phosphatases.[5][6]
Endogenous biotin in the tissue.- Incorporate an avidin/biotin blocking step in your protocol before incubating with this compound.[3][9]
Non-specific binding of the secondary antibody.- Run a control slide without the primary antibody to see if the secondary antibody is the source of the background.[3][10]
Weak or No Staining Damage to the epitope by the quenching reagent.- Reduce the concentration of hydrogen peroxide (e.g., from 3% to 0.3%).[1] - Decrease the incubation time for the quenching step. - Perform the quenching step after the primary antibody incubation, especially for sensitive cell surface markers.[6][11]
Ineffective detection system.- Polymer-based detection systems are generally more sensitive than biotin-based systems and can enhance the signal.[3]
Issues with the this compound.- Ensure the peptide is stored correctly and has not degraded.
Uneven Staining or "Spotty" Background Inadequate deparaffinization.- Ensure complete removal of paraffin (B1166041) by using fresh xylene and extending deparaffinization times.[3]
Bubbling caused by the quenching reaction.- This can occur with 3% H₂O₂ in aqueous solutions, especially in tissues with high peroxidase activity, potentially damaging morphology.[5][6] Using H₂O₂ in methanol (B129727) can mitigate this.[5][6]

Experimental Protocols

Standard Endogenous Peroxidase Quenching Protocols

The choice of quenching protocol can depend on the tissue type and the sensitivity of the target antigen. Below are several common methods.

Method Reagent Incubation Time Notes
1. Standard H₂O₂ in Water 3% Hydrogen Peroxide in distilled water5-10 minutesRapid and effective for many applications. May cause bubbling and tissue damage in peroxidase-rich tissues.[5][6]
2. H₂O₂ in Methanol 0.3% Hydrogen Peroxide in methanol20-30 minutesMethanol accelerates the destruction of heme groups, allowing for a lower H₂O₂ concentration.[5][6] Often preferred for frozen sections and tissues with high enzyme activity.[5]
3. Mild H₂O₂ with Sodium Azide (B81097) 0.3% H₂O₂ in PBS with 0.1% sodium azide10-15 minutesA gentler method that can be suitable for more sensitive antigens.[1]
4. Glucose Oxidase Method 0.18g β-D(+) glucose, 0.005g glucose oxidase, 0.0065g sodium azide in 50ml PBS60 minutes at 37°CThis enzymatic reaction slowly produces low concentrations of H₂O₂, providing a very gentle and complete quenching.[5][6]
5. Commercial Reagents e.g., BLOXALL™ Blocking Solution10 minutesReady-to-use solutions that block both peroxidase and alkaline phosphatase activity.[5][6]

Important Considerations:

  • Freshness of Reagents: Hydrogen peroxide decomposes over time. Always use a fresh solution for effective quenching.[1]

  • Order of Steps: Quenching is typically performed after deparaffinization and rehydration but before antigen retrieval or primary antibody incubation.[1] However, for sensitive epitopes, quenching after the primary or even secondary antibody incubation may be necessary.[1][11]

  • Washing: Thoroughly wash the slides with buffer after the quenching step to remove any residual reagents.[5]

Visualizations

IHC Workflow for this compound

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_vis Visualization Deparaffinization Deparaffinization & Rehydration Quenching Endogenous Peroxidase Quenching Deparaffinization->Quenching AntigenRetrieval Antigen Retrieval Quenching->AntigenRetrieval Blocking Blocking (e.g., Normal Serum) AntigenRetrieval->Blocking PrimaryIncubation Incubation with This compound Blocking->PrimaryIncubation Detection Detection (e.g., HRP-Streptavidin) PrimaryIncubation->Detection Substrate Substrate (e.g., DAB) Detection->Substrate Counterstain Counterstain (e.g., Hematoxylin) Substrate->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting

Caption: General IHC workflow highlighting the endogenous peroxidase quenching step.

Troubleshooting Logic for High Background Staining

Troubleshooting_High_Background Start High Background Staining Observed CheckPeroxidase Is endogenous peroxidase activity the cause? Start->CheckPeroxidase CheckBiotin Is endogenous biotin a potential issue? CheckPeroxidase->CheckBiotin No OptimizeQuenching Optimize Quenching: - Increase H₂O₂ concentration/time - Use fresh H₂O₂ - Try a different method CheckPeroxidase->OptimizeQuenching Yes SecondaryControl Run a 'secondary only' control slide CheckBiotin->SecondaryControl No AddBiotinBlock Add Avidin/Biotin blocking step CheckBiotin->AddBiotinBlock Yes StainingPresent Staining present? SecondaryControl->StainingPresent ChangeSecondary Change or pre-adsorb secondary antibody StainingPresent->ChangeSecondary Yes OtherCauses Investigate other causes: - Primary antibody concentration - Blocking buffer StainingPresent->OtherCauses No Resolved Problem Resolved OptimizeQuenching->Resolved AddBiotinBlock->Resolved ChangeSecondary->Resolved

Caption: Decision tree for troubleshooting high background staining in IHC.

References

Solving solubility issues with Biotinyl-(Arg8)-Vasopressin in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotinyl-(Arg8)-Vasopressin. Our goal is to help you overcome common challenges, particularly those related to solubility in aqueous buffers, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a synthetic, biotin-labeled version of the endogenous neuropeptide hormone Arginine Vasopressin (AVP). The biotin (B1667282) tag allows for detection, purification, and quantification using avidin (B1170675) or streptavidin-based systems. Common applications include receptor binding assays, immunoassays (like ELISA), affinity purification of vasopressin receptors, and studying receptor localization and trafficking.[1][2]

Q2: What is the expected solubility of this compound?

A2: While specific solubility data for this compound in various buffers is not extensively published, the unmodified peptide, [Arg8]-Vasopressin, is soluble in water at concentrations up to 20 mg/mL.[3] Biotin-labeled [Arg8]-Vasopressin is also described as being soluble in water.[4] However, the actual solubility can be influenced by the purity of the peptide, the presence of counter-ions (e.g., trifluoroacetate), and the specific buffer conditions.

Q3: How should I store this compound?

A3: Lyophilized this compound should be stored at -20°C. Once reconstituted in an aqueous buffer, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. For short-term storage of a few days, 4°C is acceptable.

Troubleshooting Guide: Solubility Issues

Problem: My lyophilized this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris).

Root Causes and Solutions:

The solubility of peptides is highly dependent on their amino acid sequence, net charge, and the pH of the solvent. This compound has a net positive charge at neutral pH due to the arginine residue. Therefore, its solubility can be significantly influenced by the pH of the buffer.

Table 1: Factors Influencing this compound Solubility

FactorInfluence on SolubilityRecommendations
pH Peptides are least soluble at their isoelectric point (pI). As a basic peptide, this compound will be more soluble in acidic conditions where it carries a stronger positive charge.If solubility is an issue in neutral buffers (pH 7.0-7.4), try dissolving the peptide in a slightly acidic buffer (e.g., pH 4.0-6.0).
Ionic Strength The effect of ionic strength on peptide solubility can be complex. In some cases, low salt concentrations can increase solubility ("salting in"), while high concentrations can decrease it ("salting out").If using a high-salt buffer, try reducing the salt concentration. Conversely, if dissolving in pure water, the addition of a low concentration of salt (e.g., 10-20 mM) may aid dissolution.
Peptide Concentration Attempting to dissolve the peptide at a very high concentration can lead to aggregation and precipitation.Start by preparing a more dilute stock solution and then adjust the concentration as needed for your experiment.
Temperature In some cases, gentle warming can aid in the dissolution of peptides.Briefly warm the solution to 30-40°C. However, be cautious as prolonged heating can cause peptide degradation.
Aggregation Peptides, especially at high concentrations, can form aggregates, which are difficult to dissolve.Sonication can help to break up aggregates. Use a bath sonicator for a few minutes.[5]

Experimental Protocols

Protocol for Reconstituting Lyophilized this compound

This protocol provides a general guideline for dissolving lyophilized this compound. It is recommended to first test the solubility of a small aliquot of the peptide before dissolving the entire stock.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • Aqueous buffer of choice (e.g., PBS, Tris)

  • Vortex mixer

  • Bath sonicator (optional)

  • pH meter and solutions for pH adjustment (e.g., dilute HCl or NaOH)

Procedure:

  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.

  • Initial Solubilization: Add a small amount of sterile, nuclease-free water to the vial to create a concentrated stock solution. Gently vortex to mix.

  • Check for Dissolution: Observe the solution. If the peptide has not fully dissolved, proceed to the following troubleshooting steps.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. Check for dissolution.

  • pH Adjustment: If the peptide is still not in solution, consider adjusting the pH. Since this compound is a basic peptide, lowering the pH can improve solubility. Add a small amount of a dilute acidic solution (e.g., 0.1 M acetic acid or dilute HCl) to your buffer to bring the pH down to a range of 4.0-6.0.

  • Dilution in Buffer: Once the peptide is dissolved in the initial solvent, it can be diluted to the final working concentration using your desired aqueous buffer. It is recommended to add the concentrated peptide stock to the buffer, rather than the other way around, while vortexing.

  • Storage: Aliquot the reconstituted peptide solution into single-use tubes and store at -20°C or -80°C.

Signaling Pathways and Experimental Workflows

Vasopressin Receptor Signaling Pathways

This compound acts as an agonist at vasopressin receptors, primarily the V1 and V2 subtypes. These receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.

V1_Receptor_Signaling_Pathway Ligand This compound V1R V1 Receptor Ligand->V1R Binds Gq Gq Protein V1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Vasoconstriction) Ca2->CellularResponse PKC->CellularResponse

Caption: V1 Receptor Signaling Pathway.

V2_Receptor_Signaling_Pathway Ligand This compound V2R V2 Receptor Ligand->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Aquaporin-2 insertion) PKA->CellularResponse

Caption: V2 Receptor Signaling Pathway.

Experimental Workflow: Troubleshooting Peptide Solubility

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

Solubility_Troubleshooting_Workflow Start Start: Lyophilized Peptide Reconstitute Reconstitute in sterile water or desired buffer Start->Reconstitute CheckDissolution Is the peptide fully dissolved? Reconstitute->CheckDissolution Sonication Sonicate for 5-10 minutes CheckDissolution->Sonication No Success Peptide is in solution. Proceed with experiment. CheckDissolution->Success Yes CheckDissolution2 Is the peptide fully dissolved? Sonication->CheckDissolution2 AdjustpH Adjust pH to be slightly acidic (pH 4.0-6.0) CheckDissolution2->AdjustpH No CheckDissolution2->Success Yes CheckDissolution3 Is the peptide fully dissolved? AdjustpH->CheckDissolution3 ConsiderSolvent Consider alternative solvent (e.g., DMSO, then dilute in buffer) CheckDissolution3->ConsiderSolvent No CheckDissolution3->Success Yes

Caption: Workflow for Troubleshooting Solubility.

References

Validation & Comparative

A Comparative Analysis of Biotinyl-(Arg8)-Vasopressin and Radiolabeled Vasopressin Ligands for Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is critical for the accurate characterization of vasopressin receptors and the screening of novel therapeutic agents. This guide provides a comprehensive comparison of Biotinyl-(Arg8)-Vasopressin, a non-radioactive alternative, with traditional radiolabeled vasopressin ligands. We will explore their performance in key experimental applications, supported by binding affinity data and detailed protocols.

Introduction to Vasopressin Ligands

Arginine vasopressin (AVP) is a key hormone in regulating water homeostasis, blood pressure, and social behaviors through its interaction with V1a, V1b, and V2 receptors.[1] The study of these G protein-coupled receptors (GPCRs) relies on high-affinity ligands that can be reliably detected. For decades, radiolabeled ligands have been the gold standard for receptor binding assays due to their high sensitivity. However, the emergence of non-radioactive methods, such as those employing biotinylated ligands, offers a viable alternative with significant advantages in terms of safety and ease of use.

This compound is a synthetic analog of AVP where a biotin (B1667282) molecule is attached. This modification allows for indirect detection through the high-affinity interaction of biotin with streptavidin, which can be conjugated to a variety of reporter molecules, such as horseradish peroxidase (HRP) or fluorophores.[2][3] Studies have shown that biotinylated vasopressin analogues retain high binding affinity for both V1 and V2 receptors and act as potent agonists, making them suitable for a range of applications.[2]

Radiolabeled vasopressin ligands, such as [³H]Arginine Vasopressin or ¹²⁵I-labeled analogs, incorporate a radioactive isotope. Their detection is achieved through scintillation counting or autoradiography, providing a direct and highly sensitive measure of ligand binding.[4][5][6]

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to its receptor is a critical parameter for its utility in research. The dissociation constant (Kd) or the inhibition constant (Ki) are used to quantify this interaction, with lower values indicating higher affinity. While direct side-by-side comparative studies are limited, the available data indicates that this compound maintains a high affinity comparable to the native hormone.

LigandReceptor SubtypeReported Affinity (Kd/Ki)Tissue/Cell TypeReference
This compound Analogs V1aHigh Affinity (qualitative)Rat liver membranes[2]
V2High Affinity (qualitative)Bovine kidney membranes, LLC-PK1 cells[2]
[³H]Arginine Vasopressin V1a-likeKd = 0.2-0.6 nMRat, rhesus, and human liver[4]
¹²⁵I-labeled V1 Antagonist V1-likeKd = 1.9 +/- 0.1 nMRat liver plasma membranes[6]
¹⁸F-labeled V1a Ligand ([¹⁸F]V1A-2303) V1aKi = 0.46 nmol/LHuman V1a receptors in HEK-293 cells[5]

Performance Comparison: Biotinylated vs. Radiolabeled Ligands

FeatureThis compoundRadiolabeled Vasopressin Ligands
Detection Method Indirect, colorimetric, chemiluminescent, or fluorescent via streptavidin conjugateDirect, scintillation counting or autoradiography
Sensitivity High, can be amplifiedVery high, considered the gold standard
Safety Non-radioactive, no specialized handling or disposal requiredRadioactive, requires licensing, specialized handling, and disposal
Versatility Can be used in various assay formats (ELISA-like, Western blot, microscopy)Primarily used in binding assays and autoradiography
Cost Generally lower cost for reagents and disposalHigher costs associated with radioisotope purchase, handling, and waste
Signal Stability Stable signal generated by enzymatic reactionSignal decays over time based on the isotope's half-life
Multiplexing Can be adapted for multiplexed assays with different reportersLimited multiplexing capabilities

Signaling Pathways and Experimental Workflows

Vasopressin receptors signal through different G proteins to elicit their physiological effects. Understanding these pathways is crucial for designing functional assays.

Vasopressin Receptor Signaling Pathways

Vasopressin_Signaling Vasopressin Receptor Signaling Pathways cluster_v1 V1a/V1b Receptor cluster_v2 V2 Receptor AVP1 Vasopressin V1R V1a/V1b Receptor AVP1->V1R Gq11 Gq/11 V1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Response1 Smooth Muscle Contraction, Glycogenolysis, Platelet Aggregation Ca2->Response1 PKC->Response1 AVP2 Vasopressin V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA AQP2 Aquaporin-2 PKA->AQP2 Response2 Water Reabsorption AQP2->Response2

Caption: Vasopressin signaling through V1 and V2 receptors.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates a generalized workflow for a competitive binding assay, highlighting the divergent detection steps for biotinylated and radiolabeled ligands.

Competitive_Binding_Workflow Competitive Binding Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_biotin Biotinylated Ligand cluster_radio Radiolabeled Ligand Receptor Prepare Receptor Source (Membranes or Whole Cells) Incubate Incubate Receptor, Labeled Ligand, and Unlabeled Competitor Receptor->Incubate Ligand Prepare Labeled Ligand (Biotinylated or Radiolabeled) Ligand->Incubate Competitor Prepare Unlabeled Competitor (Serial Dilutions) Competitor->Incubate Separate Separate Bound from Free Ligand (e.g., Filtration) Incubate->Separate Strep Incubate with Streptavidin-HRP Separate->Strep Scint Add Scintillation Cocktail Separate->Scint Wash1 Wash Excess Conjugate Strep->Wash1 Substrate Add HRP Substrate (e.g., TMB, ECL) Wash1->Substrate Measure1 Measure Signal (Colorimetric/Chemiluminescent) Substrate->Measure1 Measure2 Measure Radioactivity (Scintillation Counter) Scint->Measure2

Caption: Workflow for competitive binding assays.

Experimental Protocols

Membrane Preparation from Cultured Cells or Tissues
  • Cell/Tissue Lysis: Homogenize cultured cells or minced tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Store membrane preparations at -80°C in aliquots.

Competitive Receptor Binding Assay

This protocol can be adapted for both biotinylated and radiolabeled ligands. The key differences are in the labeled ligand used and the final detection steps.

a. Radiolabeled Ligand Protocol

  • Assay Setup: In a 96-well plate, add the following to each well in this order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • A fixed concentration of radiolabeled vasopressin ligand (e.g., [³H]Arginine Vasopressin at a concentration near its Kd).

    • Increasing concentrations of the unlabeled competitor compound. For determining non-specific binding, use a high concentration of unlabeled vasopressin. For total binding, add assay buffer instead of a competitor.

    • Membrane preparation (typically 20-50 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

b. Biotinylated Ligand Protocol (ELISA-style)

  • Receptor Immobilization: Coat a 96-well plate with the membrane preparation. Incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Binding:

    • Prepare a mixture of a fixed concentration of this compound and serial dilutions of the unlabeled competitor in assay buffer.

    • Add the mixtures to the wells of the receptor-coated plate.

    • Incubate for 60-120 minutes at room temperature with gentle agitation.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound ligands.

  • Detection:

    • Add Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.[7]

    • Wash the plate thoroughly to remove unbound conjugate.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: The signal is inversely proportional to the amount of competitor binding. Plot the absorbance against the log concentration of the competitor to determine the IC₅₀ and calculate the Ki.

Conclusion

Both this compound and radiolabeled vasopressin ligands are powerful tools for vasopressin receptor research.

  • Radiolabeled ligands remain the benchmark for sensitivity and are ideal for quantitative binding studies where precise determination of receptor density (Bmax) and affinity (Kd) is required.

  • This compound offers a safe, convenient, and cost-effective alternative, particularly for high-throughput screening and applications where the use of radioactivity is undesirable or impractical. Its versatility allows for its use in various assay formats beyond traditional binding assays, including cell imaging and Western blotting.

The choice between these ligands will depend on the specific experimental needs, available equipment, and laboratory safety regulations. For many applications, the high affinity and versatility of this compound make it an excellent and practical alternative to its radioactive counterparts.

References

A Comparative Guide to Biotinylated and Fluorescently Labeled Vasopressin Probes for Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of vasopressin receptors (V1a, V1b, and V2), which are key players in a multitude of physiological processes, relies heavily on the use of high-affinity probes for their detection and characterization. Among the non-radioactive methods, biotinylated and fluorescently labeled vasopressin analogs are two of the most powerful tools available. This guide provides an objective comparison of these two types of probes, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific research needs.

Principles of Detection

Biotinylated probes utilize the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin). The vasopressin analog is chemically linked to biotin. For detection, a streptavidin molecule conjugated to a reporter molecule (e.g., a fluorophore or an enzyme) is added. This indirect detection method can provide signal amplification, as one streptavidin molecule can bind up to four biotin molecules.[1]

Fluorescently labeled probes involve the direct covalent attachment of a fluorophore to the vasopressin analog. This allows for direct visualization and quantification of receptor binding without the need for a secondary detection reagent. The choice of fluorophore is critical and can affect the probe's properties, such as photostability and brightness.[2]

Performance Comparison

FeatureBiotinylated ProbesFluorescently Labeled Probes
Detection Indirect (requires fluorescently- or enzyme-labeled streptavidin/avidin)Direct
Signal Amplification Yes, streptavidin can bind multiple biotin molecules, potentially amplifying the signal.[1]No, signal is directly proportional to the number of bound probes.
Workflow Multi-step process (incubation with probe, washing, incubation with streptavidin-conjugate, final washing).Simpler, single-step incubation with the probe followed by washing.
Potential for Steric Hindrance The larger size of the biotin-streptavidin complex may cause steric hindrance, potentially affecting binding to receptors in dense environments.The smaller size of the fluorophore is less likely to cause steric hindrance.
Background Signal Can have lower non-specific binding due to the high specificity of the biotin-streptavidin interaction.[1]Can be prone to higher background from non-specific binding of the fluorescent probe itself.
Quantification Can be quantitative, but the amplification step can introduce variability.More direct and straightforward quantification of receptor number.
Versatility Highly versatile, as streptavidin can be conjugated to a wide variety of reporters (fluorophores, enzymes, gold nanoparticles).Limited by the properties of the attached fluorophore (e.g., photostability, quantum yield).

Quantitative Data Summary

The following tables summarize binding affinity data for various biotinylated and fluorescently labeled vasopressin probes from the literature. It is important to note that these values were determined in different studies and on different receptor subtypes, and therefore do not represent a direct comparison.

Table 1: Binding Affinities of Biotinylated Vasopressin Probes

ProbeReceptor SubtypeCell/Tissue TypeBinding Affinity (Kd or Ki)Reference
d(CH2)5Tyr(Me)2Lys(N epsilon-biotinamido-caproate)NH2(9)AVP (ALBtnVP)V1aRat Liver MembranesHigh Affinity Antagonist[3][4]
[1-(2-mercapto) propionic acid] 8-[lysine-N6-biotin] VP (B-MLVP)V2Canine Renal Plasma Membranes15 nM (Kd)[5]
[1-(2-mercapto) propionic acid] 8-[lysine-N6-biotin] VP (B-MLVP)V2LLC-PK1 Kidney Cells202 nM (Kd)[5]

Table 2: Binding Affinities of Fluorescently Labeled Vasopressin Probes

ProbeReceptor SubtypeCell/Tissue TypeBinding Affinity (Ki)Reference
4-HOPh(CH2)2CO-DTyr(Me)-Phe-Gln-Asn-Arg-Pro-Lys(5- or 6- carboxytetramethylrhodamyl)-NH2V1aHuman V1a receptor in CHO cells70 pM[6]
Compound 9p (Lissamine Rhodamine B conjugate)V2Human V2 receptor4.0 nM[7][8]
DY647 conjugateV2Human V2 receptor5.6 nM[7][8]
Lumi4-Tb conjugateV2Human V2 receptor5.8 nM[7][8]

Experimental Protocols

Detailed protocols for key experiments are provided below. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Receptor Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of a labeled vasopressin probe.

Materials:

  • Cells or membranes expressing the vasopressin receptor of interest.

  • Radiolabeled vasopressin analog (e.g., [3H]Arginine Vasopressin).

  • Unlabeled vasopressin analog (for non-specific binding determination).

  • Biotinylated or fluorescently labeled vasopressin probe.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter (for radiolabeled assays).

Procedure:

  • Prepare a series of dilutions of the unlabeled competitor (biotinylated or fluorescent probe).

  • In a microtiter plate, add a constant concentration of the radiolabeled vasopressin analog to each well.

  • Add the serially diluted competitor to the wells. For total binding, add buffer instead of competitor. For non-specific binding, add a high concentration of unlabeled vasopressin.

  • Add the cell membranes or intact cells to each well to initiate the binding reaction.

  • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Analyze the data using non-linear regression to determine the IC50 of the competitor, from which the Ki can be calculated.

Fluorescence Microscopy for Receptor Visualization

Objective: To visualize the localization of vasopressin receptors on the cell surface.

Materials:

  • Cells grown on glass coverslips expressing the vasopressin receptor.

  • Biotinylated or fluorescently labeled vasopressin probe.

  • For biotinylated probes: Fluorescently labeled streptavidin (e.g., Streptavidin-FITC).

  • Phosphate Buffered Saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Mounting medium with DAPI (for nuclear counterstaining).

  • Fluorescence microscope.

Procedure:

  • Wash the cells grown on coverslips twice with PBS.

  • For Fluorescent Probes: a. Incubate the cells with the fluorescently labeled vasopressin probe at a predetermined concentration in a suitable buffer for 30-60 minutes at 4°C to prevent internalization. b. Wash the cells three times with ice-cold PBS to remove the unbound probe.

  • For Biotinylated Probes: a. Incubate the cells with the biotinylated vasopressin probe for 30-60 minutes at 4°C. b. Wash the cells three times with ice-cold PBS. c. Incubate the cells with a fluorescently labeled streptavidin conjugate for 30 minutes at 4°C. d. Wash the cells three times with ice-cold PBS to remove unbound streptavidin.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope with appropriate filter sets.

Flow Cytometry for Receptor Quantification

Objective: To quantify the number of vasopressin receptors on the cell surface.

Materials:

  • A single-cell suspension of cells expressing the vasopressin receptor.

  • Biotinylated or fluorescently labeled vasopressin probe.

  • For biotinylated probes: Fluorescently labeled streptavidin.

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

  • Flow cytometer.

Procedure:

  • Aliquot approximately 1 x 106 cells per tube.

  • For Fluorescent Probes: a. Add the fluorescently labeled vasopressin probe at a saturating concentration to the cell suspension. b. Incubate for 30-60 minutes on ice, protected from light. c. Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.

  • For Biotinylated Probes: a. Incubate the cells with the biotinylated vasopressin probe for 30-60 minutes on ice. b. Wash the cells twice with ice-cold Flow Cytometry Staining Buffer. c. Resuspend the cells in a solution containing the fluorescently labeled streptavidin and incubate for 30 minutes on ice, protected from light. d. Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.

  • Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.

  • Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.[9]

Visualizations

Vasopressin Receptor Signaling Pathways

Vasopressin_Signaling cluster_V1 V1a / V1b Receptors cluster_V2 V2 Receptor AVP1 Vasopressin V1R V1 Receptor AVP1->V1R Gq Gq/11 V1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC AVP2 Vasopressin V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA AQP2 Aquaporin-2 PKA->AQP2 phosphorylation & translocation

Caption: Signaling pathways of V1 and V2 vasopressin receptors.

Experimental Workflow Comparison

Workflow_Comparison cluster_Biotin Biotinylated Probe Workflow cluster_Fluorescent Fluorescently Labeled Probe Workflow B_Start Cells with Receptors B_Probe Incubate with Biotinylated Probe B_Start->B_Probe B_Wash1 Wash B_Probe->B_Wash1 B_Strep Incubate with Fluorescent Streptavidin B_Wash1->B_Strep B_Wash2 Wash B_Strep->B_Wash2 B_Detect Detection B_Wash2->B_Detect F_Start Cells with Receptors F_Probe Incubate with Fluorescent Probe F_Start->F_Probe F_Wash Wash F_Probe->F_Wash F_Detect Detection F_Wash->F_Detect Logical_Comparison cluster_Biotin_Attr cluster_Fluorescent_Attr Probes Vasopressin Probes Biotin Biotinylated Probes->Biotin Fluorescent Fluorescent Probes->Fluorescent B_Adv1 Signal Amplification Biotin->B_Adv1 B_Adv2 High Versatility Biotin->B_Adv2 B_Dis1 Indirect Detection Biotin->B_Dis1 B_Dis2 Multi-step Workflow Biotin->B_Dis2 F_Adv1 Direct Detection Fluorescent->F_Adv1 F_Adv2 Simpler Workflow Fluorescent->F_Adv2 F_Dis1 No Signal Amplification Fluorescent->F_Dis1 F_Dis2 Potential for Higher Background Fluorescent->F_Dis2

References

Biotinyl-(Arg8)-Vasopressin: A Comparative Analysis of Oxytocin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of biotinylated vasopressin analogues with oxytocin (B344502) receptors, supported by experimental data. This analysis is critical for the accurate interpretation of experimental results and the development of selective receptor ligands.

The structural similarity between the neurohypophyseal hormones arginine vasopressin (AVP) and oxytocin (OT), which differ by only two amino acids, extends to their respective G protein-coupled receptors.[1][2][3] This homology can lead to significant cross-reactivity, where one ligand binds to the other's receptor, a crucial consideration in the design and application of selective pharmacological tools.[1][3] Biotinylated analogues of these peptides are widely used for receptor visualization and purification, making a clear understanding of their binding profiles essential.

This guide focuses on the cross-reactivity of biotinylated vasopressin analogues with the oxytocin receptor (OTR), providing quantitative binding data and detailed experimental methodologies to aid in the design and interpretation of related research.

Quantitative Comparison of Binding Affinities

LigandReceptorAffinity (Kd in nM)
[Orn(Btn)⁸]OTA rat OTR15.16 ± 2.35
human OTR59.8 ± 20.5
rat V1aR1075 ± 426
[Lys(Btn)⁹]OTA rat OTR12.04 ± 0.74
human OTR51.4 ± 1.0
Unlabeled Competitors
Oxytocin (OT) rat OTR1.1 ± 0.16
OTA rat OTR0.39 ± 0.32
human OTR1.29 ± 0.56
rat V1aR170 ± 26

Data sourced from Portland Press.[4]

The data indicates that while biotinylation at position 8 or 9 of the OTA analogue results in a decrease in affinity for the oxytocin receptor compared to the parent compounds, the analogues retain a marked selectivity for the oxytocin receptor over the vasopressin V1a receptor.[4]

For context, studies on the non-biotinylated native peptides in other species, such as the Syrian hamster, have shown that Arginine Vasopressin (AVP) itself can bind to the oxytocin receptor with a Ki of 36.1 nM, demonstrating inherent cross-reactivity.[5][6][7]

Experimental Protocols

The determination of binding affinities for biotinylated ligands is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a biotinylated vasopressin analogue for the oxytocin receptor.

Materials:

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., rat mammary or liver membranes, or from COS-7 cells expressing human OTR).[4]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity ligand for the oxytocin receptor (e.g., [³H]Oxytocin).[4]

  • Unlabeled Ligand: The biotinylated vasopressin analogue to be tested.

  • Assay Buffer: Appropriate buffer for the binding reaction (e.g., Tris-HCl with MgCl₂).

  • Wash Buffer: Cold buffer to wash away unbound ligand.

  • Scintillation Fluid and Counter: For detection of radioactivity.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells known to express the oxytocin receptor in a suitable buffer and prepare a membrane fraction through centrifugation.

  • Incubation: In a multi-well plate, incubate a constant amount of membrane protein (e.g., 100µg) with a fixed concentration of the radioligand and varying concentrations of the unlabeled biotinylated test compound.[4]

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes).[4]

  • Termination and Washing: Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of vasopressin and oxytocin receptors and a typical experimental workflow for assessing receptor cross-reactivity.

G Vasopressin & Oxytocin Receptor Signaling cluster_0 Vasopressin Receptors cluster_1 Oxytocin Receptor V1aR V1aR Gq/11 Gq/11 V1aR->Gq/11 V1bR V1bR V1bR->Gq/11 V2R V2R Gs Gs V2R->Gs PLC PLC IP3/DAG IP3/DAG PLC->IP3/DAG Ca2+ Ca2+ IP3/DAG->Ca2+ AC AC cAMP cAMP AC->cAMP AVP AVP AVP->V1aR AVP->V1bR AVP->V2R Gq/11->PLC PLC_OT PLC Gq/11->PLC_OT Gs->AC OTR OTR OTR->Gq/11 IP3/DAG_OT IP3/DAG PLC_OT->IP3/DAG_OT Ca2+_OT Ca2+ IP3/DAG_OT->Ca2+_OT OT OT OT->OTR

Caption: Signaling pathways of vasopressin and oxytocin receptors.

G Workflow for Receptor Cross-Reactivity Assessment Start Start Prepare_Membranes Prepare Cell Membranes (Expressing OTR & V1aR) Start->Prepare_Membranes Radioligand_Binding_Assay Perform Competition Radioligand Binding Assay Prepare_Membranes->Radioligand_Binding_Assay Incubate Incubate Membranes with Radioligand & Biotinyl-AVP Radioligand_Binding_Assay->Incubate Separate Separate Bound & Free Ligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Analyze Data (Calculate IC50 & Ki) Quantify->Analyze Compare Compare Ki values for OTR vs. V1aR Analyze->Compare End End Compare->End

Caption: Experimental workflow for assessing receptor cross-reactivity.

References

A Comparative Guide to Quantitative Vasopressin Receptor Analysis: Evaluating Biotinyl-(Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of vasopressin receptor interactions is paramount. While various methods exist, the use of biotinylated ligands, such as Biotinyl-(Arg8)-Vasopressin, has gained traction as a non-radioactive alternative. This guide provides an objective comparison of this compound with traditional and other modern techniques, offering insights into its limitations and advantages, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a synthetic analog of the endogenous hormone Arginine Vasopressin (AVP) that has been chemically modified to include a biotin (B1667282) molecule. This modification allows for indirect detection of the ligand-receptor interaction through the high-affinity binding of biotin to avidin (B1170675) or streptavidin, which can be conjugated to a reporter molecule (e.g., a fluorophore or enzyme). This approach circumvents the need for radioactive isotopes, offering a safer and more convenient assay format.

Limitations of Using this compound in Quantitative Receptor Analysis

Despite its advantages, the use of this compound is not without its limitations, which can impact the accuracy and interpretation of quantitative receptor analysis.

Steric Hindrance

The formation of the biotin-avidin/streptavidin complex, which is essential for signal generation, introduces a bulky molecular structure. This complex can sterically hinder the binding of the biotinylated vasopressin to its receptor, potentially leading to an underestimation of receptor number (Bmax) or an inaccurate determination of binding affinity (Kd).[1][2][3] The large size of the streptavidin protein (approximately 53 kDa) in relation to the vasopressin ligand can physically obstruct access to the receptor's binding pocket, especially in densely expressed receptor populations.[4]

Nonspecific Binding

Nonspecific binding is a common challenge in receptor binding assays, and biotin-based methods can introduce unique sources of it. Avidin, being a glycoprotein (B1211001) with a high isoelectric point, can exhibit significant nonspecific binding to cell membranes.[4][5] While streptavidin is not glycosylated and has a more neutral pI, it contains an RYD sequence that can mimic the RGD motif, leading to interactions with cell surface receptors and contributing to background signal.[5] This can be mitigated by using deglycosylated avidin (NeutrAvidin) or by implementing stringent washing steps and appropriate blocking agents.[5][6]

Indirect Measurement

The detection of this compound binding is indirect, relying on a secondary interaction with an avidin/streptavidin conjugate. This multi-step process can introduce variability and may not accurately reflect the initial ligand-receptor binding event in real-time.

Comparison with Alternative Methods

A thorough evaluation of this compound necessitates a comparison with established and emerging techniques for quantitative receptor analysis.

Radioligand Binding Assays

Radioligand binding assays, typically using tritiated ligands like [³H]-Arginine-Vasopressin, are considered the gold standard for their high sensitivity and direct measurement of binding.[7][8]

Advantages of Radioligand Assays:

  • High Sensitivity: Allows for the detection of low-density receptors.

  • Direct Measurement: Provides a direct quantification of the ligand-receptor interaction.

  • Well-Established: Extensive literature and well-validated protocols are available.[9]

Disadvantages of Radioligand Assays:

  • Safety Concerns: Involve the handling and disposal of radioactive materials.

  • Short Half-Life of Isotopes: Can limit the experimental window and require frequent ligand synthesis.

  • Specialized Equipment: Requires scintillation counters and licensed facilities.

Non-Radioactive Alternatives

Besides biotin-based assays, other non-radioactive methods have been developed, with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) being a prominent example.

TR-FRET Assays: TR-FRET assays utilize a lanthanide donor fluorophore (e.g., Europium or Terbium) conjugated to one binding partner (e.g., an antibody against the receptor) and an acceptor fluorophore on the other (e.g., a fluorescently labeled vasopressin analog). Binding brings the donor and acceptor into proximity, allowing for energy transfer and the emission of a specific FRET signal.[10][11][12]

Advantages of TR-FRET:

  • Homogeneous Assay Format: "Mix-and-read" protocols that do not require wash steps, making them suitable for high-throughput screening.[11]

  • Reduced Background: Time-resolved detection minimizes interference from short-lived background fluorescence.[12]

  • High Sensitivity: Offers sensitivity comparable to radioligand assays.

Disadvantages of TR-FRET:

  • Requires Labeled Components: Both the receptor (or an antibody) and the ligand need to be fluorescently labeled.

  • Potential for Interference: Assay components can sometimes interfere with the FRET signal.

Quantitative Data Comparison

The following tables summarize reported binding affinity data for vasopressin and its analogs at the V1a and V2 receptors using different methodologies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell types, and specific ligand modifications.

LigandReceptor SubtypeAssay MethodReported Affinity (Ki/Kd)Reference
[³H]-Arginine VasopressinRat BrainRadioligand BindingKd = 0.77 nM[13]
Arginine VasopressinHuman V1aRadioligand BindingKi = 1.8 ± 0.4 nM[14]
Biotinylated VP analog (B-MLVP)Canine Renal MembranesCompetition BindingKd = 15 nM[15]
Biotinylated VP analog (B-MLVP)LLC-PK1 Kidney CellsCompetition BindingKd = 202 nM[15]

Table 1: Comparison of Binding Affinities for Vasopressin Ligands at V1a Receptors.

LigandReceptor SubtypeAssay MethodReported Affinity (Ki/Kd)Reference
[³H]-DDAVPRat KidneyRadioligand BindingKd = 0.76 nM[16]
Arginine VasopressinHuman V2Saturation BindingpKi = 8.87 (Ki ≈ 1.36 nM)[17]
(Arg8)-VasopressinHuman V2TR-FRET cAMP assayEC50 = 8.9 x 10⁻¹² M[18]

Table 2: Comparison of Binding Affinities and Potencies for Vasopressin Ligands at V2 Receptors.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are outlines of key experimental protocols.

This compound Receptor Binding Assay (Filtration-based)
  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the vasopressin receptor of interest to near confluence.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • For competition assays, add increasing concentrations of unlabeled vasopressin or other competing ligands.

    • Add a fixed concentration of this compound to all wells.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Detection:

    • Add a fluorescently or enzymatically labeled streptavidin conjugate to each well.

    • Incubate to allow for the binding of streptavidin to the biotinylated vasopressin.

    • Separate bound from free ligand by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold wash buffer.

    • Measure the signal (fluorescence or enzymatic product) retained on the filters using a suitable plate reader.

  • Data Analysis:

    • Subtract nonspecific binding (determined in the presence of a high concentration of unlabeled vasopressin) from total binding to obtain specific binding.

    • For saturation binding, plot specific binding versus the concentration of this compound and fit the data to a one-site binding model to determine Bmax and Kd.

    • For competition binding, plot the percentage of specific binding versus the concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.

[³H]-Arginine-Vasopressin Radioligand Binding Assay (Filtration-based)
  • Membrane Preparation:

    • Follow the same procedure as for the biotin-based assay.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • For saturation assays, add increasing concentrations of [³H]-Arginine-Vasopressin.

    • For competition assays, add a fixed concentration of [³H]-Arginine-Vasopressin and increasing concentrations of the unlabeled competitor.

    • Incubate to equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and add scintillation cocktail.

    • Count the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Perform data analysis as described for the biotin-based assay to determine Kd, Bmax, and Ki values.[9]

TR-FRET Based Vasopressin Receptor Binding Assay
  • Assay Preparation:

    • Use cells stably expressing the vasopressin receptor, often with an N-terminal tag for antibody recognition.

    • Prepare a solution of a terbium-labeled anti-tag antibody (donor).

    • Prepare a solution of a fluorescently labeled vasopressin analog (acceptor).

  • Assay Procedure (Homogeneous):

    • In a low-volume 384-well plate, add the cells.

    • Add the terbium-labeled antibody and incubate to label the receptors.

    • For competition assays, add increasing concentrations of the test compound.

    • Add the fluorescently labeled vasopressin analog.

    • Incubate to allow for binding to reach equilibrium.

  • Detection:

    • Measure the time-resolved fluorescence signal using a TR-FRET compatible plate reader, with an appropriate delay and measurement window to minimize background fluorescence.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the FRET ratio against the concentration of the competitor to determine the IC50 and subsequently the Ki.[12]

Visualizing the Methodologies and Pathways

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Vasopressin_Signaling_Pathways cluster_V1a V1a Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 AVP V1a V1a Receptor AVP1->V1a Gq Gq/11 V1a->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC AVP2 AVP V2 V2 Receptor AVP2->V2 Gs Gs V2->Gs AC Adenylate Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA PKA Activation cAMP->PKA Biotinyl_AVP_Workflow cluster_prep Preparation cluster_binding Binding cluster_detection Detection cluster_analysis Analysis Membrane Prepare Cell Membranes with Vasopressin Receptors Incubate Incubate Membranes, Biotinyl-AVP, and Competitor Membrane->Incubate BiotinAVP Prepare this compound BiotinAVP->Incubate Competitor Prepare Unlabeled Competitor Competitor->Incubate AddStreptavidin Add Labeled Streptavidin Incubate->AddStreptavidin Filter Filter and Wash AddStreptavidin->Filter Measure Measure Signal Filter->Measure Analyze Calculate Kd, Bmax, Ki Measure->Analyze Method_Comparison cluster_pros_biotin Biotinyl-AVP Pros cluster_cons_biotin Biotinyl-AVP Cons cluster_pros_radio Radioligand Pros cluster_cons_radio Radioligand Cons cluster_pros_fret TR-FRET Pros cluster_cons_fret TR-FRET Cons BiotinylAVP Biotinyl-AVP Assay Radioligand Radioligand Assay BiotinylAVP->Radioligand Comparison TRFRET TR-FRET Assay BiotinylAVP->TRFRET Comparison Pro1_Biotin Non-radioactive Con1_Biotin Steric Hindrance Radioligand->TRFRET Comparison Pro1_Radio High Sensitivity Con1_Radio Safety Issues Pro1_FRET Homogeneous Con1_FRET Requires Labeled Components Pro2_Biotin Convenient Con2_Biotin Nonspecific Binding Con3_Biotin Indirect Pro2_Radio Direct Measurement Con2_Radio Specialized Equipment Pro2_FRET High Throughput

References

Determining Vasopressin Receptor Density: A Comparative Guide to Scatchard Analysis with Biotinyl-(Arg8)-Vasopressin and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying vasopressin receptor density is crucial for understanding physiological processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of Scatchard analysis using Biotinyl-(Arg8)-Vasopressin with alternative methods for determining vasopressin receptor density, supported by experimental data and detailed protocols.

Introduction to Vasopressin Receptors and Ligand Binding Analysis

Vasopressin, a nine-amino acid peptide hormone, plays a pivotal role in regulating water balance, blood pressure, and social behaviors. Its actions are mediated by three main G protein-coupled receptor subtypes: V1a, V1b (also known as V3), and V2. The density of these receptors in various tissues can significantly influence physiological responses and is a key parameter in pharmacological studies.

Scatchard analysis is a classical method used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), a measure of binding affinity. This analysis linearizes the binding data, plotting the ratio of bound to free radioligand against the bound ligand concentration. While modern non-linear regression analysis is now more commonly used, the principles of Scatchard analysis remain fundamental to understanding receptor-ligand interactions.

This compound is a biologically active, biotinylated analog of arginine vasopressin.[1] This modification allows for non-radioactive detection methods, often involving avidin (B1170675) or streptavidin conjugates, making it a potentially safer and more versatile tool for receptor studies. Studies have shown that biotinylated vasopressin analogs retain high binding affinity for both V1 and V2 receptors and are potent in stimulating downstream signaling pathways.[1]

Comparison of Ligands for Vasopressin Receptor Density Analysis

The choice of ligand is critical for the accurate determination of receptor density. An ideal ligand exhibits high affinity, high specificity, and low non-specific binding. Below is a comparison of this compound with commonly used radioligands.

LigandReceptor Subtype(s)Detection MethodReported Affinity (Kd/Ki)Reported Receptor Density (Bmax)AdvantagesDisadvantages
This compound V1, V2Non-radioactive (e.g., Streptavidin-HRP/Fluorophore)High affinity (competes effectively with AVP)[2]Not typically determined by Scatchard; used for qualitative/relative quantificationNon-radioactive, versatile for various assays (microscopy, flow cytometry)[1]Direct Bmax determination via Scatchard is uncommon; potential for steric hindrance from biotin-avidin complex.
[3H]-Arginine Vasopressin ([3H]-AVP) V1a, V1b, V2Radiometric (Scintillation counting)V1a: ~0.45 nM[3], V1b: ~0.25 nM, V2: ~1.21 nMV1a: ~76.6 fmol/mg protein[3], V1b: ~5230 fmol/mg, V2: ~7020 fmol/mgWell-characterized, high affinity, suitable for direct Bmax determination.Radioactive, requires specialized handling and disposal.
125I-linear-AVP antagonist V1aRadiometric (Gamma counting/Autoradiography)~55 pM[4]~88 fmol/mg protein[4]Very high affinity and specificity for V1a receptors.[4]Radioactive, primarily for V1a receptors.
[18F]-labeled PET ligands (e.g., [18F]V1A-2405) V1aPositron Emission Tomography (PET)High affinity (Ki = 1.23 nM)Determined in vivoEnables non-invasive, quantitative imaging of receptor density in living subjects.Requires cyclotron and specialized imaging facilities.

Experimental Protocols

General Workflow for Receptor Binding Assay

The following diagram illustrates a typical workflow for a receptor binding assay, applicable to both radioactive and non-radioactive methods with appropriate modifications in the detection step.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes or Tissues incubation Incubate Membranes with Ligand (Total & Non-specific Binding) prep_membranes->incubation prep_ligand Prepare Ligand (Biotinylated or Radiolabeled) prep_ligand->incubation separation Separate Bound and Free Ligand (e.g., Filtration, Centrifugation) incubation->separation detection Quantify Bound Ligand (e.g., Scintillation Counting, Colorimetric/Fluorometric Reading) separation->detection analysis Calculate Specific Binding and Perform Scatchard/Non-linear Regression Analysis detection->analysis results Determine Bmax and Kd analysis->results G cluster_v1 V1a / V1b Receptor Signaling cluster_v2 V2 Receptor Signaling AVP_V1 AVP / Biotinyl-(Arg8)-AVP V1R V1a/V1b Receptor AVP_V1->V1R Gq Gq Protein V1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Cellular_Response_V1 Cellular Response (e.g., Vasoconstriction, Glycogenolysis) Ca->Cellular_Response_V1 PKC->Cellular_Response_V1 AVP_V2 AVP / Biotinyl-(Arg8)-AVP V2R V2 Receptor AVP_V2->V2R Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_V2 Cellular Response (e.g., Aquaporin-2 insertion, Antidiuresis) PKA->Cellular_Response_V2

References

Unveiling the Selectivity of Biotinyl-(Arg8)-Vasopressin: A Comparative Guide to Competition Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a ligand is paramount. This guide provides a comprehensive overview of competition binding assays as a robust method to confirm the selectivity of Biotinyl-(Arg8)-Vasopressin for its primary targets, the vasopressin receptors (V1a, V1b, and V2), versus the structurally related oxytocin (B344502) receptor (OTR).

Comparative Binding Affinity of Vasopressin Analogs

To illustrate how the selectivity of this compound would be presented, the following table provides a template populated with representative binding affinity data for the endogenous ligands, vasopressin and oxytocin. This highlights the expected differences in affinity that a selective ligand would demonstrate.

LigandReceptorKi (nM)Selectivity Profile
This compound V1a Data not availableExpected to be high affinity
V1b Data not availableTo be determined
V2 Data not availableExpected to be high affinity
OTR Data not availableExpected to be lower affinity
Arginine Vasopressin (AVP)V1a4.70High affinity for V1a and V2
OTR36.1Lower affinity for OTR
Oxytocin (OT)OTR4.28High affinity for OTR
V1a495.2Lower affinity for V1a

Note: The Ki values for AVP and OT are derived from studies on Syrian hamster brains and are presented here for comparative purposes.[2]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines the key steps for performing a radioligand competition binding assay to determine the Ki of this compound for vasopressin and oxytocin receptors.

1. Materials and Reagents:

  • Membrane Preparations: Cell membranes expressing the receptor of interest (V1a, V1b, V2, or OTR).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor being assayed (e.g., [³H]-Arginine Vasopressin).

  • This compound: The unlabeled competitor ligand.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).

  • Wash Buffer: (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

2. Experimental Procedure:

  • Assay Setup: In a 96-well plate, add a constant amount of receptor membrane preparation to each well.

  • Addition of Competitor: Add increasing concentrations of this compound to the wells. For determining non-specific binding, add a high concentration of a known non-radioactive ligand. For total binding, add assay buffer.

  • Addition of Radioligand: Add a constant concentration of the radioligand to all wells. The concentration of the radioligand is typically at or below its Kd value for the receptor.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

  • Generate Competition Curve: Plot the specific binding as a function of the logarithm of the competitor concentration.

  • Determine IC50: From the competition curve, determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Process and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Competition_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor Receptor Membrane Preparation Incubation Incubation (Reaching Equilibrium) Receptor->Incubation Radioligand Radiolabeled Ligand ([³H]-AVP) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing (Removal of Unbound) Filtration->Washing Counting Scintillation Counting (Measurement of Radioactivity) Washing->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis

Competition Binding Assay Workflow.

Vasopressin_Signaling_Pathways cluster_V1 V1a and V1b Receptor Signaling cluster_V2 V2 Receptor Signaling V1_Receptor V1a / V1b Receptor Gq_11 Gq/11 V1_Receptor->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_V1 Cellular Response (e.g., Vasoconstriction, ACTH release) Ca_release->Cellular_Response_V1 PKC->Cellular_Response_V1 V2_Receptor V2 Receptor Gs Gs V2_Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts to cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2 Cellular_Response_V2 Cellular Response (e.g., Water Reabsorption) AQP2->Cellular_Response_V2

Vasopressin Receptor Signaling Pathways.

By employing these methodologies, researchers can definitively characterize the selectivity profile of this compound, providing crucial data for its application in various research and drug development contexts. The combination of robust experimental data and clear visualization of the underlying biological processes ensures a thorough and objective comparison of this important research tool.

References

A Researcher's Guide to Control Experiments for Biotinyl-(Arg8)-Vasopressin Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable binding assays is paramount. This guide provides a comprehensive comparison of control experiments for assays involving Biotinyl-(Arg8)-Vasopressin, a key reagent in studying the vasopressin V2 receptor. We present supporting experimental data, detailed protocols, and visualizations to ensure the accuracy and reproducibility of your findings.

Biotinylated analogs of [Arg8]-Vasopressin have been shown to be potent tools for investigating the V2 receptor, retaining high binding affinities comparable to the natural ligand, [Arg8]-Vasopressin.[1] Proper control experiments are crucial for validating the specificity of this binding and accurately interpreting assay results. This guide outlines the essential positive and negative controls, providing a framework for rigorous experimental design.

Performance Comparison of Ligands in V2 Receptor Binding Assays

To ensure the specificity of this compound binding, it is essential to compare its performance against both a positive control (unlabeled [Arg8]-Vasopressin) and a negative control (a known V2 receptor antagonist). The following table summarizes the binding affinities of these compounds for the vasopressin V2 receptor.

CompoundRoleBinding Affinity (Ki)Description
[Arg8]-VasopressinPositive Control~1 nMThe natural, unlabeled ligand for the V2 receptor. It is used to establish the baseline for specific binding and to outcompete the biotinylated version in a competitive assay.
This compound Test Ligand High Affinity A biotinylated analog of [Arg8]-Vasopressin that should exhibit a binding affinity comparable to the unlabeled form, confirming the biotin (B1667282) tag does not significantly hinder binding.[1]
TolvaptanNegative Control0.43 nMA selective V2 receptor antagonist that will compete with this compound for binding to the receptor, demonstrating the specificity of the binding interaction.[2]
Unrelated Compound (e.g., Bovine Serum Albumin)Non-specific Binding ControlNo AffinityA protein or other molecule not expected to bind to the V2 receptor. This control is used to determine the level of non-specific binding of the biotinylated ligand to the assay components.

Key Experimental Protocols

Accurate and reproducible results are contingent on well-defined experimental protocols. The following are detailed methodologies for performing a competitive binding assay with this compound and its controls.

Protocol: Competitive Radioligand Binding Assay for Vasopressin V2 Receptor

This protocol is adapted from standard procedures for GPCR radioligand binding assays.

Materials:

  • Membrane Preparation: Cell membranes expressing the human vasopressin V2 receptor.

  • Biotinylated Ligand: this compound.

  • Radiolabeled Ligand: [3H]-(Arg8)-Vasopressin (as a tracer if a non-biotin-based detection is used).

  • Positive Control: Unlabeled [Arg8]-Vasopressin.

  • Negative Control: Tolvaptan.

  • Non-specific Binding Control: Bovine Serum Albumin (BSA).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid (for radiolabeled assays).

  • Streptavidin-coated plates and a suitable detection reagent (for biotin-based assays).

Procedure:

  • Membrane Preparation: Thaw the V2 receptor-expressing cell membranes on ice. Dilute the membranes in assay buffer to a final concentration that yields a sufficient signal-to-noise ratio.

  • Assay Setup:

    • Total Binding: Add assay buffer, this compound (at a concentration near its Kd), and the membrane preparation to the wells.

    • Non-specific Binding: Add assay buffer, this compound, a high concentration of unlabeled [Arg8]-Vasopressin (e.g., 1 µM), and the membrane preparation.

    • Positive Control Competition: Prepare serial dilutions of unlabeled [Arg8]-Vasopressin. Add each dilution, this compound, and the membrane preparation to the wells.

    • Negative Control Competition: Prepare serial dilutions of Tolvaptan. Add each dilution, this compound, and the membrane preparation to the wells.

    • True Negative Control: Add assay buffer, this compound, a high concentration of the unrelated compound (e.g., 1% BSA), and the membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach binding equilibrium.

  • Detection (Biotin-based):

    • Transfer the incubation mixture to streptavidin-coated plates.

    • Incubate to allow the biotinylated ligand to bind to the streptavidin.

    • Wash the plates with wash buffer to remove unbound ligand.

    • Add a detection reagent (e.g., a europium-labeled anti-vasopressin antibody) and measure the signal using a suitable plate reader.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For competition experiments, plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) for the competitors using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the biotinylated ligand and Kd is its dissociation constant.

Visualizing Experimental Design and Signaling

To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup (96-well Plate) cluster_incubation_detection Incubation & Detection cluster_analysis Data Analysis Membranes V2R Membranes Total Total Binding (Biotin-AVP + Membranes) Membranes->Total NSB Non-specific Binding (Biotin-AVP + High AVP + Membranes) Membranes->NSB Positive Positive Control (Biotin-AVP + [Arg8]-Vasopressin dilutions + Membranes) Membranes->Positive Negative Negative Control (Biotin-AVP + Tolvaptan dilutions + Membranes) Membranes->Negative Ligands This compound & Competitors Ligands->Total Ligands->NSB Ligands->Positive Ligands->Negative Incubate Incubate to Equilibrium Total->Incubate NSB->Incubate Positive->Incubate Negative->Incubate Detect Detect Bound Ligand Incubate->Detect Calculate Calculate Specific Binding Detect->Calculate Plot Plot Competition Curves Calculate->Plot Determine Determine IC50 & Ki Plot->Determine

Caption: Experimental workflow for a competitive binding assay.

Vasopressin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AVP Vasopressin (or Biotinyl-AVP) V2R V2 Receptor AVP->V2R Binds G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Aquaporin-2 translocation) PKA->Response Phosphorylates

Caption: Simplified V2 receptor signaling pathway.

References

Unveiling Receptors: A Comparative Guide to Biotinylated Probes and Antibody-Based Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of cell surface receptors are paramount. The two most common methodologies employed for this purpose are direct antibody-based detection and the use of biotinylated probes coupled with streptavidin. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, a characteristic that forms the foundation of the biotinylated probe system's advantages. This exceptionally high affinity and specificity often translate to enhanced sensitivity and lower background signals in various applications.

Quantitative Performance Comparison

The superior performance of biotinylated probes in terms of sensitivity is a key differentiator. The signal amplification inherent in the streptavidin-biotin system allows for the detection of low-abundance receptors that might be missed with direct antibody labeling.

Performance MetricBiotinylated Probe with StreptavidinDirect Antibody-Based DetectionFold Improvement (Approximate)
Sensitivity HighModerate to High4x to 10x+
Specificity Very HighHigh-
Signal-to-Noise Ratio HighModerateVariable, generally higher with biotin
Versatility High (multiple streptavidin conjugates)Moderate (label-specific)-
Workflow Complexity Multi-stepFewer steps-

Note: The fold improvement in sensitivity can vary significantly depending on the specific assay, reagents, and optimization.

Experimental evidence consistently demonstrates the enhanced sensitivity of biotin-streptavidin systems. For instance, studies have shown that utilizing a biotinylated antibody in a biosensor setup can lead to a four-fold improvement in protein detection compared to a non-biotinylated antibody.[1] Similarly, in immunoassays like ELISA, optimizing the biotinylation strategy for the detection antibody can result in differences of over an order of magnitude in sensitivity.[2]

Visualizing the Methodologies

To better understand the principles behind these detection methods, the following diagrams illustrate a representative signaling pathway, the experimental workflows, and a logical comparison of the two approaches.

G Figure 1: Simplified EGF Receptor Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription G Figure 2: Experimental Workflow Comparison cluster_0 Biotinylated Probe Detection cluster_1 Direct Antibody Detection a1 1. Incubate with Biotinylated Primary Antibody a2 2. Wash a1->a2 a3 3. Incubate with Streptavidin-Fluorophore/Enzyme a2->a3 a4 4. Wash a3->a4 a5 5. Detection a4->a5 b1 1. Incubate with Fluorophore/Enzyme-Conjugated Primary Antibody b2 2. Wash b1->b2 b3 3. Detection b2->b3 G Figure 3: Logical Comparison of Detection Methods cluster_biotin Biotinylated Probe cluster_antibody Direct Antibody center Receptor Detection Method adv_biotin Advantages: - High Sensitivity (Signal Amplification) - High Specificity - Versatility (Multiple Conjugates) - Stable Interaction center->adv_biotin adv_antibody Advantages: - Simpler, Faster Workflow - No Endogenous Biotin Issues center->adv_antibody dis_biotin Disadvantages: - Multi-step Process - Potential for Endogenous Biotin Interference - Requires Optimization of Biotinylation dis_antibody Disadvantages: - Lower Sensitivity (No Amplification) - Less Flexibility (Label-specific) - Labeling May Affect Antibody Affinity

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Biotinyl-(Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, step-by-step guidance for the safe and effective disposal of Biotinyl-(Arg8)-Vasopressin, a biotinylated analog of the neuropeptide hormone vasopressin. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with standard regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. As a biologically active peptide, direct contact should be avoided.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect from potential splashes.

  • Lab Coat: A standard lab coat is recommended to protect clothing.

In the event of a spill, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the inactivation and disposal of this compound. This method utilizes chemical degradation to neutralize the biological activity of the peptide.

Materials Required:
  • 10% Sodium Hypochlorite (B82951) Solution (Bleach)

  • Sodium Thiosulfate (B1220275) Solution (for neutralization of excess bleach, if required by local regulations)

  • Appropriate waste containers (clearly labeled)

  • Personal Protective Equipment (as listed above)

Inactivation and Disposal Procedure:
  • Segregation of Waste: Collect all waste containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, tubes), and any spill cleanup materials, in a designated and clearly labeled waste container.

  • Chemical Inactivation:

    • For liquid waste (e.g., aqueous solutions of the peptide), add a 10% sodium hypochlorite solution to the waste container to achieve a final concentration of at least 1% sodium hypochlorite.

    • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide. The disulfide bond in vasopressin is susceptible to oxidation by bleach, leading to loss of its biological activity.

    • For solid waste contaminated with the peptide, immerse the materials in a 10% sodium hypochlorite solution for at least 30 minutes.

  • Neutralization (if required): If local regulations prohibit the disposal of chlorinated compounds, neutralize the excess sodium hypochlorite by adding sodium thiosulfate solution until the bleach is fully reacted. This step should be performed with caution, as it can be an exothermic reaction.

  • Final Disposal:

    • After inactivation (and neutralization, if performed), the resulting solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with institutional and local guidelines for non-hazardous chemical waste. It is good laboratory practice to have all microbial products autoclaved or disinfected.[1]

    • Treated solid waste can be disposed of as regular laboratory trash, provided it is not classified as biohazardous for other reasons.[2]

Quantitative Data Summary

For clarity and easy reference, the key quantitative parameters for the disposal protocol are summarized in the table below.

ParameterValueUnitNotes
Inactivating Agent Concentration10% (v/v)Sodium Hypochlorite Solution
Final Bleach Concentration≥ 1% (v/v)In the final waste mixture
Minimum Inactivation Time30minutesTo ensure complete peptide degradation

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste ppe Don appropriate PPE start->ppe segregate Segregate Waste into Designated Container ppe->segregate liquid_waste Liquid Waste segregate->liquid_waste solid_waste Solid Waste segregate->solid_waste add_bleach_liquid Add 10% Sodium Hypochlorite (to final conc. ≥ 1%) liquid_waste->add_bleach_liquid immerse_bleach_solid Immerse in 10% Sodium Hypochlorite solid_waste->immerse_bleach_solid wait Wait for 30 minutes add_bleach_liquid->wait immerse_bleach_solid->wait check_regs Check Local Regulations for Chlorinated Waste wait->check_regs dispose_solid Dispose as Non-Hazardous Solid Waste wait->dispose_solid neutralize Neutralize with Sodium Thiosulfate check_regs->neutralize Disposal Prohibited dispose_liquid Dispose down Sanitary Sewer with Water check_regs->dispose_liquid Disposal Permitted neutralize->dispose_liquid end End of Disposal Process dispose_liquid->end dispose_solid->end

Disposal Workflow for this compound

Vasopressin Signaling Pathway

This compound acts as an analog of the natural hormone vasopressin. Understanding its mechanism of action is crucial for appreciating its biological significance. The diagram below illustrates the signaling pathway initiated by vasopressin binding to its V2 receptor, a G-protein coupled receptor.

AVP This compound V2R V2 Receptor AVP->V2R Binds to G_protein G-protein (Gs) V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 Vesicles PKA->AQP2_vesicles Phosphorylates membrane_insertion Insertion into Apical Membrane AQP2_vesicles->membrane_insertion water_reabsorption Increased Water Reabsorption membrane_insertion->water_reabsorption

Vasopressin V2 Receptor Signaling Pathway

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.